Product packaging for Diazoketone methotrexate(Cat. No.:CAS No. 82972-54-1)

Diazoketone methotrexate

Cat. No.: B1670409
CAS No.: 82972-54-1
M. Wt: 478.5 g/mol
InChI Key: DUYMESGXUXXYQB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N10O4 B1670409 Diazoketone methotrexate CAS No. 82972-54-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82972-54-1

Molecular Formula

C21H22N10O4

Molecular Weight

478.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-diazo-5-oxohexanoic acid

InChI

InChI=1S/C21H22N10O4/c1-31(10-12-8-25-18-16(27-12)17(22)29-21(23)30-18)13-4-2-11(3-5-13)19(33)28-15(20(34)35)7-6-14(32)9-26-24/h2-5,8-9,15H,6-7,10H2,1H3,(H,28,33)(H,34,35)(H4,22,23,25,29,30)/t15-/m0/s1

InChI Key

DUYMESGXUXXYQB-HNNXBMFYSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-amino-4-deoxy-N-10-methylpteroyl-(6-diazo-5-oxo)norleucine
diazoketone methotrexate
methotrexate diazoketone analog

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diazoketone Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, functions primarily through the potent inhibition of dihydrofolate reductase (DHFR).[1][2][3] To further elucidate its mechanism of action and explore potential covalent inhibitors or photoaffinity labels, reactive analogs have been synthesized. This guide focuses on a key derivative, diazoketone methotrexate, a compound designed to introduce a reactive carbene moiety upon photochemical activation. While specific experimental data for this analog is sparse in publicly available literature, this document consolidates known information and provides a framework for its chemical properties, synthesis, and biological context, drawing from the foundational knowledge of its parent compound and the general chemistry of diazoketones.

Chemical and Physical Properties

This compound is an analog of methotrexate where a diazoketone functional group has been introduced, likely at the γ-carboxyl position of the glutamate side chain.[4] This modification transforms the molecule into a potential photoaffinity label, capable of forming a covalent bond with its biological target upon irradiation.[5][6]

General Properties

Basic chemical information for this compound has been compiled from available chemical databases.

PropertyValueSource
IUPAC Name (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)-6-diazo-5-oxohexanoic acid[1]
CAS Number 82972-54-1[1]
Chemical Formula C₂₁H₂₂N₁₀O₄[1]
Molecular Weight 478.47 g/mol [1]
Exact Mass 478.1825[1]
Elemental Analysis C, 52.72%; H, 4.63%; N, 29.27%; O, 13.38%[1]
Solubility and Stability

Detailed solubility studies for this compound are not widely published. However, based on vendor information and the properties of its parent compound, the following is known:

ParameterObservationSource
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[1]
Storage Store dry and protected from light. Recommended short-term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years). The compound is stable for several weeks during standard shipping.[1]

For comparison, methotrexate itself is practically insoluble in water, alcohol, and chloroform, but dissolves in dilute solutions of mineral acids and alkali hydroxides.[7][8] The stability of methotrexate is pH-dependent and it is known to degrade upon exposure to light.[9] Similar precautions should be taken with its diazoketone analog.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the reviewed literature. The data presented here are for the parent compound, methotrexate, to provide a reference for characterization. The introduction of the diazoketone group (-COCHN₂) would be expected to introduce characteristic signals, notably in the IR and ¹³C NMR spectra.

Infrared (IR) Spectroscopy (Reference: Methotrexate)

The IR spectrum of methotrexate exhibits characteristic peaks for its functional groups. A diazoketone derivative would be expected to show a strong, characteristic N≡N stretching vibration typically in the range of 2100-2200 cm⁻¹.

Functional GroupWavenumber (cm⁻¹)Source
O-H (Carboxyl) & H₂O~3450 (broad)[10][11]
N-H (Primary Amine)~3080[10][11]
C=O (Carboxyl & Amide)1600-1670[10][11]
N-H (Amide Bend)1500-1550[10][11]
C-O (Carboxyl)1200-1400[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: Methotrexate)

¹H and ¹³C NMR are critical for confirming the structure of methotrexate and its derivatives. The following are typical shifts for methotrexate in DMSO-d₆.

¹H NMR Shifts (Methotrexate, 400 MHz, DMSO-d₆)

Proton Chemical Shift (ppm)
Aromatic & Pteridine Protons 6.8 - 8.7
-CH₂- (Pteridine) ~4.8
α-CH (Glutamate) ~4.3
N-CH₃ ~3.2
γ-CH₂ (Glutamate) ~2.2
β-CH₂ (Glutamate) ~2.0

Source: Representative data from various sources.[12][13][14]

¹³C NMR Shifts (Methotrexate, DMSO-d₆)

Carbon Chemical Shift (ppm)
C=O (Carboxyl & Amide) 165 - 175
Aromatic & Pteridine Carbons 110 - 165
α-CH (Glutamate) ~52
-CH₂- (Pteridine) ~48
N-CH₃ ~33
γ-CH₂ (Glutamate) ~30
β-CH₂ (Glutamate) ~26

Source: Representative data from various sources.[15]

Mass Spectrometry (Reference: Methotrexate)

Mass spectrometry confirms the molecular weight of methotrexate and its fragmentation pattern can be used to verify the structure of its analogs.

ParameterValueSource
Molecular Ion (M+H)⁺ m/z 455.1[16][17]
Major Fragment Ion m/z 308.0 / 308.2[16][17]

Experimental Protocols & Reactions

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is described in the 1982 paper by Gangjee, Kalman, and Bardos.[4] While the full text is not publicly accessible, the synthesis would logically proceed through the activation of the γ-carboxyl group of methotrexate followed by reaction with diazomethane or a related diazo-transfer reagent.

Hypothetical Synthetic Workflow:

A plausible synthetic route involves a multi-step process starting from methotrexate.

G MTX Methotrexate (MTX) Protect Protection of α-carboxyl group MTX->Protect Activate Activation of γ-carboxyl (e.g., mixed anhydride) Protect->Activate React Reaction with Diazomethane (CH₂N₂) Activate->React Deprotect Deprotection of α-carboxyl group React->Deprotect Purify Purification (e.g., Chromatography) Deprotect->Purify Product This compound Purify->Product

Caption: Hypothetical workflow for the synthesis of this compound.

General Methodology for Diazoketone Synthesis (Arndt-Eistert Reaction):

  • Acid Chloride Formation: The starting carboxylic acid is converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Reaction with Diazomethane: The acid chloride is then reacted with an excess of diazomethane in an inert solvent (e.g., diethyl ether) at low temperature (0°C). This reaction yields the α-diazoketone.

  • Workup: The reaction is carefully quenched, and the solvent is removed under reduced pressure to yield the crude diazoketone, which is often used without further purification due to its potential instability.[18][19]

Photochemical Reaction

The key chemical property of a diazoketone is its ability to undergo photolysis upon UV irradiation to generate a highly reactive carbene intermediate after the extrusion of nitrogen gas. This carbene can then undergo several reactions, most notably insertion into neighboring chemical bonds or the Wolff rearrangement.[6]

G cluster_0 cluster_1 Diazoketone Diazoketone-MTX (R-CO-CHN₂) Carbene Carbene Intermediate (R-CO-CH:) Diazoketone->Carbene UV Light (hν) - N₂ Insertion Covalent Adduct (via C-H or X-H Insertion) Carbene->Insertion Target Protein Present Wolff Wolff Rearrangement Product (Ketene) Carbene->Wolff Rearrangement G MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Catalyzes DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Thymidylate->DNA_RNA Replication Cell Replication Inhibition DNA_RNA->Replication

References

"photoreactive methotrexate analogs for target identification"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers

Photoreactive Methotrexate Analogs for Target Identification

This technical guide provides a comprehensive overview of the use of photoreactive methotrexate (MTX) analogs as a powerful tool for identifying and characterizing the molecular targets of this widely used antifolate drug. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental workflows, key findings, and relevant signaling pathways.

Introduction to Methotrexate and Photoaffinity Labeling

Methotrexate is a cornerstone therapeutic agent for a range of cancers and autoimmune diseases, including rheumatoid arthritis.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for de novo purine and thymidylate synthesis, thereby impeding DNA synthesis and cell proliferation.[1][2] However, the full spectrum of MTX's therapeutic and adverse effects is likely mediated by its interaction with a wider array of cellular proteins.

Identifying these off-target and context-specific protein interactions is crucial for understanding its complete mechanism of action and for the rational design of new derivatives with improved efficacy and reduced toxicity.[3] Photoaffinity labeling (PAL) is a powerful chemical biology technique used to covalently link a ligand to its binding partners upon photoactivation, enabling their subsequent isolation and identification.[4] This is achieved by designing drug analogs that incorporate a photoreactive moiety, which is inert in the dark but forms a highly reactive species (e.g., a nitrene or carbene) upon UV light exposure, leading to the formation of a stable covalent bond with nearby amino acid residues in the protein's binding pocket.[4]

This guide focuses on the application of photoreactive MTX analogs in target identification, summarizing quantitative data, detailing experimental protocols, and visualizing the associated cellular pathways.

Design and Properties of Photoreactive Methotrexate Analogs

The design of an effective photoreactive probe is critical. The analog must retain high affinity for the target protein(s) while incorporating a photoactivatable group that does not sterically hinder this binding. A commonly used analog is Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azido-5-[125I]iodosalicylyl)-L-lysine.[5] This compound features an azido group that, upon UV irradiation, forms a reactive nitrene to crosslink with the target protein.[6] The radioiodine label provides a sensitive means of detection.

Quantitative studies have been performed to ensure these analogs faithfully mimic the behavior of the parent drug. The data below summarizes the binding and transport characteristics of a key photoreactive MTX analog compared to methotrexate itself.

Data Presentation: Quantitative Analysis of MTX Analogs

Table 1: Inhibitory and Transport Properties of Photoreactive MTX Analogs

Compound/Parameter Value Cell Line Reference
Uniodinated 4-azidosalicylyl MTX derivative
Ki for [3H]methotrexate uptake inhibition 66 ± 21 nM Murine L1210 [6]
Radioiodinated 4-azidosalicylyl MTX derivative
Transport Kt 506 ± 79 nM Murine L1210 [6]
Transport Vmax 17.9 ± 4.2 pmol min⁻¹ (mg protein)⁻¹ Murine L1210 [6]
Inhibition of DHFR ~2-fold less potent than MTX Murine L1210 [5]
Methotrexate (Reference)
Inhibition of DHFR (Kd) 10 nM Human [7]
Methotrexate Analog (Hit Compound vs Mutant hDHFR)

| Binding Free Energy (MM/PBSA) | -571.38 kJ/mol | In silico |[8] |

Experimental Workflow and Protocols

The successful identification of target proteins using photoreactive MTX analogs relies on a meticulously executed experimental workflow. The general process involves probe incubation, UV crosslinking, protein isolation, and identification via mass spectrometry.

G Experimental Workflow for Photoaffinity Labeling cluster_cell Cellular Phase cluster_protein Biochemical Phase cluster_analysis Analysis Phase start Treat cells or lysate with photoreactive MTX analog incubate Incubate to allow protein binding start->incubate wash Wash to remove unbound probe incubate->wash uv UV Irradiation (e.g., 365 nm) to induce covalent crosslinking wash->uv lyse Cell Lysis and Protein Solubilization uv->lyse enrich Optional: Affinity Enrichment (e.g., via biotin tag) lyse->enrich sds_page Protein Separation (SDS-PAGE) enrich->sds_page detect Detection of Labeled Proteins (Autoradiography or Western Blot) sds_page->detect excise In-gel Digestion (e.g., Trypsin) detect->excise ms LC-MS/MS Analysis excise->ms identify Protein Identification via Database Search ms->identify

Caption: General experimental workflow for target identification using photoreactive MTX analogs.

Detailed Experimental Protocol: Photoaffinity Labeling of Membrane Transport Proteins

This protocol is a synthesized methodology based on the study by Price et al., which successfully identified a membrane carrier protein for methotrexate.[6]

  • Cell Culture:

    • Culture murine L1210 cells in an appropriate medium to a density of approximately 1 x 10⁶ cells/mL.

    • Harvest cells by centrifugation and wash twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Probe Incubation:

    • Resuspend the cell pellet in a buffer to a final concentration of 1-2 x 10⁷ cells/mL.

    • Add the radioiodinated photoreactive MTX analog (e.g., Nα-(4-amino-4-deoxy-10-methylpteroyl)-Nε-(4-azido-5-[125I]iodosalicylyl)lysine) to the cell suspension at various concentrations (e.g., 50 nM to 1 µM) to determine concentration-dependent labeling.

    • For competitive binding experiments, co-incubate with a molar excess (e.g., 100-fold) of unlabeled methotrexate.[5]

    • Incubate the suspension at 4°C for a defined period (e.g., 10-30 minutes) in the dark to allow for equilibrium binding while minimizing transport.

  • UV Photo-crosslinking:

    • Place the cell suspension in a suitable container (e.g., quartz cuvette or petri dish) on ice.

    • Irradiate with a UV lamp (e.g., at a wavelength of >300 nm) for a predetermined time (e.g., 1-5 minutes). The optimal time and wavelength should be determined empirically to maximize crosslinking and minimize protein damage.

  • Membrane Protein Isolation:

    • Following irradiation, pellet the cells by centrifugation.

    • Lyse the cells using hypotonic buffer followed by Dounce homogenization.

    • Isolate the plasma membrane fraction by differential centrifugation.

  • Detection and Analysis:

    • Solubilize the membrane proteins in SDS-PAGE sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Dry the gel and expose it to X-ray film for autoradiography to visualize the radiolabeled protein bands.

    • A covalently modified protein of 46K-48K has been identified using this method.[6]

  • Protein Identification (Modern Approach):

    • Excise the labeled band from a Coomassie-stained gel.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

    • Identify the protein by searching the peptide fragmentation data against a protein sequence database.[9]

Identified Targets and Associated Signaling Pathways

Photoaffinity labeling studies have successfully identified several key methotrexate-binding proteins. The primary and most well-established target is Dihydrofolate Reductase (DHFR) .[5][9] Additionally, a 46K-48K membrane protein , part of the reduced folate transport system, has been identified as a carrier responsible for MTX uptake.[6]

The therapeutic effects of methotrexate, particularly in autoimmune diseases, are believed to extend beyond simple DHFR inhibition and involve the modulation of critical inflammatory signaling pathways.

JAK/STAT Signaling Pathway

Methotrexate has been shown to be a potent suppressor of the Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) pathway.[10][11] This pathway is crucial for transducing signals from multiple pro-inflammatory cytokines implicated in rheumatoid arthritis. MTX can reduce the phosphorylation of key pathway components like JAK1, JAK2, STAT1, and STAT5.[10]

G Inhibition of JAK/STAT Pathway by Methotrexate cytokine Pro-inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK Phosphorylation receptor->jak stat STAT Phosphorylation jak->stat dimer STAT Dimerization & Nuclear Translocation stat->dimer gene Inflammatory Gene Expression dimer->gene mtx Methotrexate mtx->stat Inhibits

Caption: MTX suppresses the JAK/STAT signaling cascade, reducing inflammatory gene expression.

Adenosine Signaling Pathway

The most widely accepted explanation for MTX's anti-inflammatory action in rheumatoid arthritis involves the promotion of adenosine release.[12] Methotrexate polyglutamates inhibit the enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase), leading to an intracellular accumulation of AICAR.[1] This, in turn, inhibits adenosine deaminase, resulting in increased intracellular and extracellular levels of adenosine.[12] Extracellular adenosine then engages with its receptors (e.g., A2A) to produce a potent anti-inflammatory effect.[12]

G Methotrexate's Effect on Adenosine Signaling mtx Methotrexate (Polyglutamates) atic ATIC Enzyme mtx->atic Inhibits aicar AICAR Accumulation ad Adenosine Deaminase aicar->ad Inhibits adenosine_inc ↑ Extracellular Adenosine receptor Adenosine Receptor (e.g., A2A) adenosine_inc->receptor effect Anti-inflammatory Effects receptor->effect

Caption: MTX boosts anti-inflammatory adenosine levels by inhibiting the ATIC enzyme.

Conclusion and Future Directions

Photoreactive methotrexate analogs are invaluable tools for the unbiased identification of drug-protein interactions in a native cellular environment. Studies using these probes have confirmed DHFR and specific membrane transporters as direct targets and have helped elucidate the broader mechanisms of action involving key inflammatory signaling pathways.

Future work in this area could involve the design of new-generation probes that incorporate different photoreactive groups or include multifunctional tags for more efficient enrichment and advanced proteomic analysis.[13] Applying these techniques in various cell types and disease models will continue to expand our understanding of methotrexate's complex pharmacology, paving the way for the development of more targeted and effective therapies.

References

Synthesis of Photo-Cross-Linking Methotrexate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, experimental protocols, and signaling pathway interactions of photo-cross-linking methotrexate (MTX) derivatives. These innovative compounds serve as powerful tools for elucidating the molecular targets and mechanisms of action of methotrexate, a cornerstone of chemotherapy and autoimmune disease treatment. By incorporating photoreactive moieties, researchers can covalently trap and identify the binding partners of MTX within a complex biological milieu, offering unprecedented insights into its pharmacological effects.

This guide details the synthetic strategies for creating methotrexate derivatives bearing three principal classes of photo-cross-linking agents: aryl azides, benzophenones, and diazirines. It provides structured data for comparing their properties, detailed experimental protocols for their synthesis and application, and visual representations of the key signaling pathways modulated by methotrexate.

Data Presentation: Comparison of Photo-Cross-Linking Methotrexate Derivatives

The selection of a photo-cross-linking group depends on the specific experimental requirements, including the desired activation wavelength, reactivity of the generated intermediate, and the chemical stability of the probe. The following table summarizes key quantitative data for different classes of photo-cross-linking methotrexate derivatives, facilitating an informed choice for your research needs.

Derivative ClassPhotoreactive MoietyExample Compound NameActivation Wavelength (nm)Reported IC50Reported KiKey Characteristics
Aryl Azide Aryl AzideNα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azidosalicyl)-L-lysine254-400~2x less potent than MTXCompetitiveGenerates a highly reactive nitrene intermediate.
Benzophenone BenzophenoneHypothetical: 4-Benzoylbenzoyl-Methotrexate~350Data not availableData not availableForms a reactive triplet state that can abstract hydrogen atoms from C-H bonds.
Diazirine DiazirineHypothetical: 3-(Trifluoromethyl)-3-(m-((methotrexate-γ)-amido)phenyl)diazirine~350-380Data not availableData not availableGenerates a carbene intermediate upon photolysis, which can insert into a wide range of chemical bonds.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of photo-cross-linking methotrexate derivatives. The following sections provide generalized protocols for key experimental steps.

I. Synthesis of an Aryl Azide-Methotrexate Derivative

This protocol is a generalized procedure for the synthesis of an aryl azide-containing methotrexate derivative, exemplified by the coupling of an azido-functionalized acylating agent to the lysine side chain of a methotrexate analogue.

Materials:

  • Methotrexate-γ-lysine

  • N-Hydroxysuccinimide (NHS) ester of 4-azidosalicylic acid

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Activation of the Photoreactive Group: Dissolve the N-Hydroxysuccinimide (NHS) ester of 4-azidosalicylic acid in anhydrous DMF.

  • Coupling Reaction: To a solution of Methotrexate-γ-lysine in anhydrous DMF, add triethylamine to act as a base. Slowly add the solution of the activated aryl azide from step 1 to the methotrexate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature, protected from light, for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, precipitate the crude product by adding the reaction mixture to cold diethyl ether. Collect the precipitate by centrifugation or filtration. Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC) to obtain the final Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azidosalicyl)-L-lysine derivative.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

II. Photo-Cross-Linking of Dihydrofolate Reductase (DHFR) with a Methotrexate Probe

This protocol outlines a general procedure for the photo-cross-linking of a photoactivatable methotrexate derivative to its primary target, dihydrofolate reductase (DHFR).

Materials:

  • Purified DHFR enzyme

  • Photo-cross-linking methotrexate derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (with appropriate wavelength for the chosen photo-cross-linker)

  • SDS-PAGE analysis equipment

  • Autoradiography or Western blotting equipment (depending on the detection method)

Procedure:

  • Binding Reaction: Incubate the purified DHFR enzyme with the photo-cross-linking methotrexate derivative in PBS at a suitable molar ratio (e.g., 1:1 or with a slight excess of the probe) for 30-60 minutes at 4°C in the dark to allow for binding.

  • UV Irradiation: Transfer the mixture to a quartz cuvette or a similar UV-transparent vessel. Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 254 nm for some aryl azides, 350-365 nm for benzophenones and diazirines) for a predetermined duration (typically 5-30 minutes) on ice. The optimal irradiation time should be determined empirically.

  • Quenching (Optional): For some highly reactive intermediates, the reaction can be quenched by the addition of a scavenger molecule (e.g., dithiothreitol for some carbenes).

  • Analysis of Cross-Linking: Denature the protein sample by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Detection: Visualize the cross-linked product. If a radiolabeled probe was used, this can be done by autoradiography. Alternatively, if the probe contains a tag (e.g., biotin), detection can be performed by Western blotting with a corresponding antibody or streptavidin conjugate. The appearance of a new band at a higher molecular weight corresponding to the DHFR-probe conjugate confirms successful cross-linking.

Signaling Pathway Diagrams

Methotrexate exerts its therapeutic effects by interfering with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the inhibition of the JAK/STAT and NF-κB pathways by methotrexate.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription MTX Methotrexate MTX->JAK Inhibits

Figure 1: Methotrexate Inhibition of the JAK/STAT Signaling Pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor TNFa->TNFR 1. Binding IKK IKK Complex TNFR->IKK 2. Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB 3. Phosphorylation IkB IκB NFkB NF-κB DNA DNA NFkB->DNA 7. Translocation IkB_NFkB->NFkB 6. Release IkB_p p-IκB IkB_NFkB->IkB_p Ub Ubiquitin IkB_p->Ub 4. Ubiquitination Proteasome Proteasome IkB_p->Proteasome 5. Degradation Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression 8. Transcription MTX Methotrexate MTX->IKK Inhibits

Figure 2: Methotrexate Inhibition of the NF-κB Signaling Pathway.

Exploring Diazoketone Methotrexate as a Dihydrofolate Reductase (DHFR) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The scientific literature on diazoketone-modified methotrexate is exceedingly limited. The primary reference identified is a 1982 publication, "Diazoketone and Chloromethylketone Analogs of Methotrexate as Potential Antitumor Agents."[1] Consequently, this guide provides a comprehensive overview based on the available information on this specific analog, supplemented with broader knowledge of methotrexate, its other analogs, and the principles of dihydrofolate reductase (DHFR) inhibition. Much of the synthesis and specific inhibitory mechanisms described herein are based on established chemical principles and data from closely related compounds, serving as a framework for future research.

Introduction: The Rationale for a Diazoketone Methotrexate Analog

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[2][3] This makes DHFR a prime target for therapeutic intervention, particularly in oncology.

Methotrexate (MTX), a structural analog of folic acid, is a potent competitive inhibitor of DHFR and a cornerstone of chemotherapy and treatment for autoimmune diseases.[4][5][6] However, challenges such as drug resistance and cellular efflux mechanisms have spurred the development of novel methotrexate analogs to enhance efficacy and overcome these limitations.[7]

One compelling, albeit underexplored, avenue is the introduction of chemically reactive functional groups to the methotrexate scaffold. A diazoketone moiety, known for its ability to form a reactive ketene or undergo other transformations, presents an intriguing possibility for creating an irreversible or covalently-binding DHFR inhibitor. Such an agent could offer sustained inhibition, independent of the reversible binding equilibrium that governs traditional inhibitors like methotrexate. This guide explores the theoretical and practical aspects of developing and evaluating a this compound analog as a DHFR inhibitor.

Synthesis of a this compound Analog

The synthesis of a diazoketone analog of methotrexate, specifically replacing the terminal carboxyl group of the glutamate moiety with a diazoketone, has been described in the literature.[1] While the detailed experimental specifics from the original publication are not fully available, a plausible synthetic route can be constructed based on established organic chemistry principles for diazoketone formation and known methods for modifying methotrexate.

The key transformation involves converting the γ-carboxylic acid of the glutamate side chain of a protected methotrexate derivative into a diazoketone. A common method for this is the Arndt-Eistert reaction, which involves the following steps:

  • Activation of the Carboxylic Acid: The γ-carboxylic acid of a suitably protected methotrexate precursor is first activated, typically by converting it to an acid chloride using a reagent like oxalyl chloride or thionyl chloride.

  • Reaction with Diazomethane: The activated acid chloride is then reacted with diazomethane (CH₂N₂). This reaction proceeds via a nucleophilic attack of the diazomethane on the carbonyl carbon of the acid chloride, followed by the loss of a chloride ion and a proton to form the diazoketone. Note: Diazomethane is highly toxic and explosive, and extreme caution must be exercised. Safer, in-situ generation methods or alternative reagents like trimethylsilyldiazomethane are often preferred in modern synthesis.[8]

  • Deprotection: Finally, any protecting groups on the methotrexate scaffold are removed to yield the final this compound analog.

Alternative, safer methods for diazo transfer exist, such as using tosyl azide or other specialized diazo-transfer reagents with a β-keto ester precursor.[8]

Proposed Mechanism of DHFR Inhibition

Methotrexate itself is a potent competitive inhibitor, binding to the active site of DHFR with high affinity and preventing the binding of the natural substrate, dihydrofolate.[9] A diazoketone analog of methotrexate would initially be expected to bind to the DHFR active site in a similar manner, guided by the pteridine ring and the p-aminobenzoyl glutamate backbone.

The key difference lies in the potential for subsequent covalent modification of the enzyme. The diazoketone group is a masked reactive species. Upon exposure to certain conditions (e.g., light, heat, or catalysis by proximal acidic or basic residues in the enzyme's active site), it can lose N₂ gas to form a highly reactive ketene intermediate. This ketene can then be attacked by a nucleophilic amino acid residue (e.g., the hydroxyl group of a serine, the thiol group of a cysteine, or the amino group of a lysine) in the DHFR active site, forming a stable covalent bond. This would result in irreversible inhibition of the enzyme.

G cluster_0 DHFR Active Site Nucleophilic_Residue Nucleophilic Residue (e.g., Ser, Cys, Lys) Covalent_Complex Covalently Modified DHFR (Irreversible Inhibition) Nucleophilic_Residue->Covalent_Complex Binding_Pocket Substrate Binding Pocket Diazoketone_MTX Diazoketone-MTX (Reversible Binding) Diazoketone_MTX->Binding_Pocket Initial Binding Transition_State Loss of N2 Formation of Ketene Intermediate Diazoketone_MTX->Transition_State Activation Transition_State->Nucleophilic_Residue Nucleophilic Attack

Conceptual pathway for irreversible DHFR inhibition.

Quantitative Data on DHFR Inhibition by Methotrexate Analogs

While specific inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values for this compound are not available in the reviewed literature, data for other methotrexate and aminopterin analogs provide a critical benchmark for evaluating potential efficacy. The following table summarizes the DHFR inhibitory activity of several analogs where the glutamate moiety has been replaced.

CompoundDescriptionDHFR IC₅₀ (µM)Source OrganismReference
Methotrexate (MTX)Standard DHFR Inhibitor~0.002L1210 Cells[10]
Aminopterin (AMT)Demethylated MTX analog~0.002L1210 Cells[10]
mAPA-OrnMTX analog with Ornithine replacing Glutamate0.160L1210 Leukemia[10]
APA-OrnAminopterin analog with Ornithine replacing Glutamate0.072L1210 Leukemia[10]
mAPA-DabMTX analog with 2,4-diaminobutyric acidN/AN/A[10]
mAPA-DapMTX analog with 2,3-diaminopropionic acidN/AN/A[10]

Data is presented for comparative purposes. The potency of a diazoketone analog would need to be determined empirically.

Experimental Protocols

Spectrophotometric DHFR Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of a compound against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate.

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NADPH stock solution (e.g., 10 mM)

  • Dihydrofolic acid (DHF) substrate stock solution (e.g., 10 mM)

  • Test inhibitor (this compound) stock solution (in a suitable solvent like DMSO)

  • Positive control inhibitor (Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DHFR Assay Buffer.

    • Prepare a 10x working solution of NADPH (e.g., 1 mM) in Assay Buffer.

    • Prepare a 10x working solution of DHF (e.g., 1 mM) in Assay Buffer. Protect from light.

    • Prepare serial dilutions of the test inhibitor and methotrexate in Assay Buffer to achieve a range of final assay concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 10 µL of the diluted test inhibitor solution.

    • Positive Control Wells: Add 10 µL of the diluted methotrexate solution.

    • Negative Control (No Inhibitor) Wells: Add 10 µL of Assay Buffer (with solvent if applicable).

    • Blank Wells: Add 20 µL of Assay Buffer (no enzyme).

  • Enzyme Addition:

    • Prepare a working solution of DHFR enzyme in cold Assay Buffer.

    • Add 170 µL of the enzyme solution to each well (except the Blank wells). For Blank wells, add 170 µL of Assay Buffer.

    • Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Set the microplate reader to measure absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding 20 µL of the DHF substrate solution to all wells.

    • Immediately start the kinetic measurement.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Signaling and Metabolic Pathways

G Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF NADPH -> NADP+ DNA DNA Synthesis & Repair Purines->DNA Thymidylate->DNA MTX Methotrexate / Diazoketone-MTX MTX->DHFR Inhibition

The role of DHFR in the folate metabolic pathway.
Experimental Workflow

G Start Start: Prepare Reagents Plate Plate Setup: Add Inhibitor/Controls to Wells Start->Plate Enzyme Add DHFR Enzyme Solution Plate->Enzyme Incubate Pre-incubate (5-10 min) Enzyme->Incubate Substrate Initiate Reaction: Add DHF Substrate Incubate->Substrate Read Kinetic Reading (Abs @ 340nm) Substrate->Read Analyze Calculate Reaction Rates (Slopes) Read->Analyze Inhibition Calculate % Inhibition Analyze->Inhibition IC50 Plot Dose-Response Curve Determine IC50 Inhibition->IC50

Workflow for a DHFR inhibitor screening assay.

Conclusion and Future Directions

The exploration of this compound as a DHFR inhibitor represents a logical, albeit challenging, step in the evolution of antifolate therapeutics. The potential for irreversible, covalent inhibition offers a compelling strategy to overcome certain forms of drug resistance and achieve sustained target engagement. However, the scarcity of modern research on this specific compound underscores a significant gap in the literature.

Future research should focus on several key areas:

  • Modern Synthesis and Characterization: Development of a safe and efficient synthesis for this compound and its thorough characterization using modern analytical techniques.

  • In Vitro Efficacy: Rigorous determination of its IC₅₀ and Kᵢ values against purified DHFR from various species, including human.

  • Mechanism of Inhibition: Detailed kinetic studies to confirm the mechanism (i.e., competitive, non-competitive, irreversible) and mass spectrometry to identify the site of covalent adduction on the DHFR enzyme.

  • Cellular Activity: Evaluation of its potency in various cancer cell lines, including those resistant to traditional methotrexate.

While this guide provides a theoretical and methodological framework, only through renewed empirical investigation can the true potential of this compound as a next-generation DHFR inhibitor be fully realized.

References

An In-depth Technical Guide on the Stability of Diazoketone Methotrexate Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on the stability of methotrexate and diazoketone functional groups to provide a comprehensive guide. As of the date of this publication, specific experimental stability data for a "diazoketone methotrexate" conjugate under physiological conditions is not available in the public domain. The experimental protocols and potential degradation pathways described herein are based on established methodologies and chemical principles and should be adapted and validated for any specific novel compound.

Executive Summary

The modification of established drugs like Methotrexate (MTX) with chemical moieties such as diazoketones represents a potential prodrug strategy to enhance therapeutic efficacy and reduce toxicity. A critical parameter in the development of any such novel therapeutic agent is its stability under physiological conditions (pH 7.4, 37°C). This technical guide provides a thorough examination of the anticipated stability of a hypothetical this compound compound. It is based on the known chemical properties of the methotrexate core and the diazoketone functional group. Furthermore, this guide outlines detailed experimental protocols for the assessment of stability and provides templates for data presentation and visualization of experimental and logical workflows.

Chemical Stability Profiles

Stability of Methotrexate

Methotrexate's stability is notably dependent on pH. While relatively stable at neutral pH, it is susceptible to degradation under both acidic and alkaline conditions.[1][2] At physiological pH 7.4, degradation can still occur, particularly when exposed to light (photolysis). The primary degradation products include 2,4-diamino-N10-methylpteroic acid (DAMPA) and glutamic acid, resulting from the cleavage of the C9-N10 bond.

Table 1: Summary of Methotrexate Stability Data

ConditionHalf-life (t½)Key Degradation ProductsReference
Physiological pH (7.4), 37°CData not consistently reported, but degradation is known to occur over extended periods.2,4-diamino-N10-methylpteroic acid (DAMPA), Glutamic Acid[3]
Acidic Solution (e.g., H₂SO₄)Degradation is accelerated.4-amino-4-deoxy-10-methylpteroic acid (AMP)[4]
In 0.9% NaCl Injection (25°C)Stable for 28 daysMinor increases in impurities[5]
In 5% Dextrose Injection (25°C, 0.2 mg/mL)Stable for 3 daysUnspecified impurities[5]
General Stability of the Diazoketone Moiety

The diazoketone group is a versatile functional group, but its stability is a key consideration in a biological context. The presence of an adjacent electron-withdrawing carbonyl group generally stabilizes the diazo group compared to diazoalkanes.[6] However, they remain susceptible to certain degradation pathways:

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the diazo group can be protonated, leading to the formation of a diazonium ion, which is then displaced by water to form an α-hydroxy ketone. While physiological pH is not strongly acidic, localized acidic microenvironments or enzymatic catalysis could facilitate this process.[7]

  • Thermal Decomposition: While many diazoketones are stable at room temperature, elevated temperatures can induce the loss of nitrogen gas (N₂) to form a reactive ketene intermediate.[8][9]

  • Photolytic Decomposition: Similar to thermal decomposition, irradiation with UV light can also lead to the formation of a ketene.

Hypothesized Stability and Degradation Pathway of this compound

A hypothetical this compound molecule would be susceptible to degradation at both the methotrexate core and the diazoketone moiety under physiological conditions. The primary non-enzymatic degradation pathway is likely to be hydrolysis. The overall stability will depend on the specific point of attachment of the diazoketone group to the methotrexate molecule. Assuming the diazoketone is introduced via one of the carboxylic acid groups, the molecule could undergo parallel degradation pathways.

G cluster_0 Physiological Conditions (pH 7.4, 37°C) Diazoketone_MTX This compound MTX_Degradation Methotrexate Degradation Pathway Diazoketone_MTX->MTX_Degradation Hydrolysis of MTX core Diazoketone_Hydrolysis Diazoketone Hydrolysis Pathway Diazoketone_MTX->Diazoketone_Hydrolysis Hydrolysis of diazoketone moiety DAMPA DAMPA + Glutamic Acid MTX_Degradation->DAMPA Hydroxyketone_MTX α-Hydroxyketone Methotrexate Diazoketone_Hydrolysis->Hydroxyketone_MTX

Figure 1: Hypothesized degradation pathways for this compound.

Experimental Protocol for In Vitro Stability Assessment

This section provides a detailed methodology for determining the stability of a this compound derivative under physiological conditions.

Materials and Reagents
  • This compound (Test Compound)

  • Methotrexate Reference Standard

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate

  • Acetic Acid

  • Deionized Water

  • Thermostatically controlled incubator or water bath (37°C)

  • HPLC system with UV or Mass Spectrometry detector

  • Analytical balance, pH meter, volumetric flasks, and pipettes

Preparation of Solutions
  • PBS Buffer (pH 7.4): Prepare a 10X stock solution of PBS and dilute to 1X with deionized water. Adjust the pH to 7.4 ± 0.05 using NaOH or HCl if necessary.

  • Stock Solution of Test Compound: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., DMSO, Methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with PBS (pH 7.4) to a final concentration suitable for analysis (e.g., 10 µg/mL). The final concentration of the organic solvent from the stock solution should be minimal (e.g., <1%) to avoid affecting the stability.

Incubation and Sampling
  • Transfer aliquots of the working solution into multiple sealed vials.

  • Place the vials in an incubator set to 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), remove one vial from the incubator.

  • Immediately quench the degradation reaction by adding an equal volume of cold acetonitrile or by freezing the sample at -20°C or lower until analysis.

HPLC Analysis

A validated, stability-indicating HPLC method is crucial. The following is a representative method based on literature for methotrexate analysis that should be optimized for the specific diazoketone derivative.[3][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 50 mM ammonium acetate, pH adjusted to 6.0 with acetic acid) and an organic solvent (e.g., methanol or acetonitrile). A common starting point could be a ratio of 77:23 (v/v) buffer to methanol.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 313 nm).[10]

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30°C.

Data Analysis
  • Plot the natural logarithm of the concentration of this compound versus time.

  • If the degradation follows first-order kinetics, the plot will be linear.

  • The degradation rate constant (k) is the negative of the slope of the linear regression line.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k .

G cluster_workflow Experimental Workflow for Stability Testing Prep_Solutions Prepare Stock & Working Solutions in PBS (pH 7.4) Incubate Incubate at 37°C Prep_Solutions->Incubate Sample Withdraw Samples at Predetermined Time Points Incubate->Sample Quench Quench Reaction (e.g., add cold ACN or freeze) Sample->Quench HPLC Analyze by Validated Stability-Indicating HPLC Method Quench->HPLC Data_Analysis Calculate Degradation Rate (k) and Half-life (t½) HPLC->Data_Analysis

Figure 2: Workflow for in vitro stability assessment.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Template for Presenting Stability Data of this compound

Time (hours)Concentration (µg/mL)% Remainingln(Concentration)
010.00100.02.303
1
2
4
8
12
24
48
Calculated Half-life (t½):
Degradation Rate (k):

Conclusion

The stability of a novel this compound prodrug under physiological conditions is a cornerstone for its preclinical development. While direct experimental data is currently unavailable, an understanding of the chemical liabilities of both the methotrexate scaffold and the diazoketone functional group allows for the prediction of potential degradation pathways, primarily hydrolysis. This guide provides a robust framework for the systematic and rigorous experimental determination of this critical parameter. The detailed protocols for stability testing and HPLC analysis, along with the structured approach to data presentation, are intended to support researchers in generating the reliable and reproducible data necessary for advancing new drug candidates. Experimental validation remains paramount, and the methodologies outlined herein should be tailored and validated for the specific chemical entity under investigation.

References

In-Depth Technical Guide: In Vitro Cytotoxicity of Diazoketone Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of methotrexate analogs remains a cornerstone of anticancer drug discovery, aiming to enhance efficacy, selectivity, and overcome resistance mechanisms. Among these, the introduction of a diazoketone functional group in place of the γ-carboxyl group of the glutamate moiety represents a chemically reactive approach to potentially augment the cytotoxic profile of the parent compound. This technical guide synthesizes the available scientific literature on the in vitro cytotoxicity of diazoketone methotrexate analogs, with a focus on providing a comprehensive resource for researchers in the field.

Due to the limited availability of recent, in-depth studies on this compound, this guide primarily draws from foundational research that established the feasibility and initial biological evaluation of these compounds. The core findings are based on the pivotal 1982 study by Gangjee, Kalman, and Bardos, which remains the most direct investigation into this specific class of methotrexate derivatives.

Introduction to this compound Analogs

Methotrexate (MTX) is a potent antifolate agent that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[1] By disrupting DNA and RNA synthesis, MTX preferentially targets rapidly proliferating cells, a hallmark of cancer. The development of methotrexate analogs has been driven by the need to improve its therapeutic index and address clinical challenges such as drug resistance.

The synthesis of diazoketone analogs of methotrexate involves the chemical modification of the glutamate side chain. Specifically, the γ-carboxyl group is replaced by a diazoketone group. This modification introduces a chemically reactive moiety into the molecule, which has the potential to form covalent bonds with biological nucleophiles, possibly within the active site of target enzymes or other cellular components.

Mechanism of Action: A Focus on Dihydrofolate Reductase Inhibition

The primary mechanism of action of methotrexate and its analogs is the inhibition of dihydrofolate reductase (DHFR).[1][2] This inhibition leads to a depletion of intracellular tetrahydrofolate (THF) pools, which are essential cofactors for the synthesis of thymidylate and purines. The diazoketone analogs of methotrexate were designed to retain this fundamental inhibitory activity.

While the foundational study by Gangjee et al. (1982) demonstrated that these analogs retain biological activity, it did not provide conclusive evidence of covalent bond formation within the active site of DHFR.[3] The inhibitory activity observed was comparable to methotrexate in reversible binding assays over short exposure times.[4] This suggests that the initial interaction of the diazoketone analog with DHFR is likely similar to that of the parent compound, involving non-covalent interactions within the enzyme's active site. The potential for subsequent covalent modification by the diazoketone group remains an area for further investigation.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound analogs has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, primarily from studies on L1210 murine leukemia and CCRF-CEM human T-cell acute lymphoblastic leukemia cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
MethotrexateL1210Growth InhibitionData not available in snippets[3]
This compound Analog L1210 Growth Inhibition Slightly less active than Methotrexate [3]
MethotrexateCCRF-CEMGrowth Inhibition0.0056[5]
UCP1162 (a novel antifolate)CCRF-CEMGrowth Inhibition0.0012[5]

Note: The 1982 study by Gangjee et al. indicated that the diazoketone analog was "slightly less active" than methotrexate against L1210 leukemia cells in vitro, but specific IC50 values were not available in the accessed resources.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-diazo-5-oxo)-L-norleucine, a key diazoketone analog of methotrexate, was described by Gangjee et al. (1982). While the full detailed protocol from the original paper is not available, the general synthetic strategy can be outlined as follows. The synthesis involves the modification of the glutamate portion of methotrexate, replacing the γ-carboxyl group with a diazoketone functionality. This is a multi-step chemical synthesis process that requires expertise in organic chemistry.

In Vitro Cytotoxicity Assays

The cytotoxicity of this compound analogs is typically assessed using cell-based viability and proliferation assays. A general protocol for such an assay is provided below, based on common methodologies used for evaluating anticancer agents.

Objective: To determine the concentration of the this compound analog that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line (e.g., L1210, CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • This compound analog (dissolved in a suitable solvent, e.g., DMSO)

  • Methotrexate (as a positive control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)

  • Plate reader (spectrophotometer or fluorometer)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere and resume growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analog and methotrexate in complete culture medium. Remove the old medium from the cell plates and add the medium containing the test compounds. Include wells with untreated cells (negative control) and solvent-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for the conversion of the substrate into a colored or fluorescent product by viable cells.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using a suitable curve-fitting software.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by methotrexate and its analogs is the folate metabolism pathway, leading to the inhibition of DNA and RNA synthesis. The introduction of a diazoketone group may introduce additional mechanisms of cytotoxicity, potentially through covalent modification of cellular targets. However, specific signaling pathways uniquely modulated by the diazoketone moiety have not been elucidated in the available literature.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound This compound (Stock Solution) Treatment Compound Treatment (Serial Dilutions) Compound->Treatment Cells Cancer Cell Line (e.g., L1210, CCRF-CEM) Seeding Cell Seeding (96-well plate) Cells->Seeding Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Readout Plate Reader (Absorbance/Fluorescence) Viability->Readout Calculation IC50 Calculation Readout->Calculation

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Methotrexate's Core Mechanism of Action

This diagram illustrates the established mechanism of action of methotrexate, which is presumed to be the primary mode of action for its diazoketone analogs as well.

mtx_mechanism MTX Diazoketone Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF Reduction Synthesis DNA & RNA Synthesis THF->Synthesis Required for Apoptosis Cell Cycle Arrest & Apoptosis Synthesis->Apoptosis Inhibition leads to

References

A Technical Guide to a Conceptual Fluorescently-Labeled Diazoketone Methotrexate Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the conceptual design, synthesis, and application of a novel chemical probe: a fluorescently-labeled diazoketone methotrexate. This proposed molecule combines the targeting specificity of methotrexate for dihydrofolate reductase (DHFR), the photo-inducible covalent-binding capability of a diazoketone, and the imaging-enabling properties of a fluorescent tag. Such a probe holds the potential for advanced cellular imaging applications, including super-resolution microscopy and dynamic tracking of methotrexate-protein interactions.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy and autoimmune disease treatment, primarily functioning as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] Understanding its subcellular localization, transport kinetics, and target engagement is crucial for optimizing its therapeutic efficacy and overcoming drug resistance.[3][4] Fluorescently-labeled MTX analogs have been instrumental in visualizing these processes.[5][6][7] Concurrently, photoaffinity labeling, often employing diazoketones, has emerged as a powerful technique for identifying and mapping drug-protein interactions by forming covalent bonds upon photoactivation.[8][9]

This guide proposes a trifunctional probe that synergizes these technologies. A fluorescently-labeled this compound would enable researchers to:

  • Visualize and track the probe's distribution within living cells.

  • Induce covalent binding to its target protein, DHFR, with spatiotemporal control using light.

  • "Lock" the probe in place , allowing for more stringent washout of unbound molecules and potentially enabling more advanced imaging techniques.

Conceptual Probe Design and Synthesis

The proposed probe consists of three key moieties: the methotrexate scaffold for DHFR targeting, a diazoketone group for photo-activated covalent binding, and a fluorescent dye for imaging. The synthesis would be a multi-step process, likely involving the modification of methotrexate.

A plausible synthetic route, based on established chemical principles, is outlined below.[10][11]

G Conceptual Synthetic Pathway cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product Methotrexate Methotrexate Step 1 Modification of MTX with a linker containing a diazoketone precursor Methotrexate->Step 1 Diazoketone Precursor Diazoketone Precursor Diazoketone Precursor->Step 1 Fluorescent Dye-NHS Ester Fluorescent Dye-NHS Ester Step 3 Conjugation with fluorescent dye Fluorescent Dye-NHS Ester->Step 3 Step 2 Activation of the diazoketone precursor Step 1->Step 2 Step 2->Step 3 Final Probe Fluorescently-Labeled This compound Step 3->Final Probe

Caption: Conceptual synthetic pathway for the proposed probe.

Mechanism of Action: Photoaffinity Labeling of DHFR

Upon entering the cell, the probe will bind to its target, DHFR. Subsequent irradiation with UV light (typically around 350-365 nm) will trigger the diazoketone moiety.[9] The diazoketone will extrude nitrogen gas to form a highly reactive carbene intermediate.[8] This carbene can then undergo a variety of reactions, including insertion into C-H or N-H bonds of nearby amino acid residues in the DHFR binding pocket, forming a stable covalent bond.[8][9]

G Mechanism of Photoaffinity Labeling Probe_DHFR Probe binds reversibly to DHFR UV_Activation UV Light (e.g., 365 nm) Probe_DHFR->UV_Activation Carbene_Formation Diazoketone activation and N2 release to form a reactive carbene UV_Activation->Carbene_Formation Covalent_Bond Carbene reacts with DHFR active site residues Carbene_Formation->Covalent_Bond Labeled_DHFR Covalently Labeled Fluorescent DHFR Covalent_Bond->Labeled_DHFR

Caption: Photoactivation and covalent labeling of DHFR.

Quantitative Data

The following tables summarize relevant quantitative data from the literature that would inform the use of a methotrexate-based probe.

Table 1: Methotrexate Binding and Transport Kinetics

ParameterValueCell Line / SystemReference
DHFR Binding
Kd (MTX)9.5 nMPurified DHFR[2]
Kd (MTX)~10-100 nMFolate Receptors[12][13]
Transport Kinetics
Kt (Azido-MTX analogue)506 +/- 79 nMMurine L1210 cells[14]
Vmax (Azido-MTX analogue)17.9 +/- 4.2 pmol min-1 (mg protein)-1Murine L1210 cells[14]
I50 (MTX for Azido-MTX uptake)1.0 µMMurine L1210 cells[14]
Ki (Azido-MTX analogue)66 +/- 21 nMMurine L1210 cells[14]

Table 2: Cellular Uptake and Imaging Conditions

ParameterConditionCell LineReference
Probe Concentration
Fluorescein-MTX2 µMRat Choroid Plexus[5]
MTX-Quantum Dots0.02–2.4 µg/mLMTX-resistant KB cells[15]
Incubation Time
Coumarin-6 loaded lipobrid3 hoursMCF-7 cells[16]
MTX-Gold Nanoparticles6 hoursMCF-7 and MDA-MB-231 cells[4]
Photoactivation
UV Irradiation4 °CMurine L1210 cells[14][17]
UV Light365 nmGeneral for diazirines[9]

Experimental Protocols

The following are detailed protocols for the synthesis and application of the conceptual fluorescently-labeled this compound probe.

Synthesis of the Probe

This is a conceptual protocol, and specific reagents and conditions would require optimization.

  • Modification of Methotrexate: React methotrexate with a bifunctional linker containing a protected diazoketone precursor and a reactive group (e.g., an amine or carboxylic acid) for later conjugation to the fluorescent dye. This would likely be a multi-step synthesis.[11]

  • Deprotection and Activation: Remove the protecting groups from the diazoketone precursor and convert it to the final diazoketone moiety.[10]

  • Fluorescent Labeling: Conjugate the diazoketone-methotrexate intermediate with an amine-reactive fluorescent dye (e.g., a succinimidyl ester of a CF® Dye or other fluorophore).[7]

  • Purification: Purify the final product using high-performance liquid chromatography (HPLC). Characterize the product by mass spectrometry and NMR.

Cellular Imaging and Photoaffinity Labeling

G Experimental Workflow for Cellular Imaging Cell_Culture 1. Culture cells (e.g., MCF-7, L1210) Probe_Incubation 2. Incubate cells with the probe (e.g., 1-10 µM) Cell_Culture->Probe_Incubation Wash_1 3. Wash to remove unbound probe Probe_Incubation->Wash_1 Live_Imaging 4. Live-cell imaging (pre-activation) Wash_1->Live_Imaging Photoactivation 5. Irradiate with UV light (e.g., 365 nm) Live_Imaging->Photoactivation Wash_2 6. Wash extensively to remove non-covalently bound probe Photoactivation->Wash_2 Fixed_Imaging 7. Fix and permeabilize cells Wash_2->Fixed_Imaging Post_Activation_Imaging 8. Image covalently labeled DHFR Fixed_Imaging->Post_Activation_Imaging

Caption: Workflow for cellular imaging and photolabeling.

Detailed Steps:

  • Cell Culture: Plate cells of interest (e.g., MCF-7, a breast cancer cell line, or L1210, a leukemia cell line) on glass-bottom dishes suitable for fluorescence microscopy.[14][16] Allow cells to adhere overnight.

  • Probe Incubation: Replace the culture medium with a fresh medium containing the fluorescently-labeled this compound probe at a suitable concentration (e.g., 1-10 µM). Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.[16]

  • Initial Wash and Imaging (Pre-activation): Gently wash the cells three times with phosphate-buffered saline (PBS) to remove excess unbound probe. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore to visualize the initial probe distribution.

  • Photoactivation: Irradiate the cells with a UV light source (e.g., a 365 nm LED or lamp) for a short duration (e.g., 1-5 minutes) on ice to minimize cellular damage.[14][17]

  • Stringent Wash: Wash the cells extensively with PBS to remove any probe that is not covalently bound.

  • Fixation and Permeabilization (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes if co-staining with antibodies is desired.

  • Post-activation Imaging: Image the cells again to visualize the localization of the covalently bound probe, which should correspond to the location of DHFR.

Conclusion

The conceptual fluorescently-labeled this compound probe described in this guide represents a powerful tool for investigating the cellular biology of this important drug. By combining the targeting of methotrexate, the covalent labeling of a diazoketone, and the visualization of a fluorescent dye, this probe could provide unprecedented insights into drug-target engagement and cellular pharmacodynamics. While the synthesis and application would require careful optimization, the principles are well-established in the fields of chemical biology and cell imaging.

References

Methodological & Application

Application Notes and Protocols: Using Diazoketone Methotrexate for Photoaffinity Labeling of Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling is a powerful technique to identify and characterize ligand-protein interactions. This method utilizes a photoreactive version of a ligand to covalently bind to its target protein upon UV irradiation. The resulting covalent complex can then be analyzed using various biochemical and analytical techniques, such as SDS-PAGE and mass spectrometry, to identify the binding protein and map the specific binding site.

Methotrexate (MTX) is a potent competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[1] The high affinity and specificity of MTX for DHFR make it an excellent candidate for developing a photoaffinity probe to study DHFR structure and function. This document provides detailed protocols for the proposed synthesis of a novel diazoketone-modified methotrexate (DK-MTX) probe and its application in the photoaffinity labeling of DHFR.

Upon photoactivation, the diazoketone moiety generates a highly reactive carbene intermediate that can form a covalent bond with amino acid residues in the DHFR active site.[2]

Data Presentation

While the binding affinity of the novel diazoketone methotrexate (DK-MTX) has not been empirically determined, the binding affinity of unmodified methotrexate for DHFR is well-characterized and provides a benchmark.

Table 1: Binding Affinity of Methotrexate (MTX) to DHFR

Ligand Target Protein Kd (Dissociation Constant) Method
Methotrexate E. coli DHFR 9.5 nM Fluorescence Titration
Methotrexate Human DHFR ~3.4 pM Kinetic Analysis

| Methotrexate | Drosophila DHFR | 15-fold higher than wild-type | Kinetic Analysis of mutant |

Table 2: Expected Quantitative Data for this compound (DK-MTX) Photoaffinity Labeling of DHFR

Parameter Description Expected Value/Outcome Method of Determination
Binding Affinity (Kd) The dissociation constant of DK-MTX for DHFR. Expected to be in the nanomolar range, potentially slightly higher than unmodified MTX. Fluorescence quenching assay or Surface Plasmon Resonance (SPR).
Labeling Efficiency The percentage of DHFR covalently labeled by DK-MTX upon UV irradiation. To be determined experimentally; dependent on UV dose and reaction conditions. Densitometry of fluorescently tagged DK-MTX on SDS-PAGE or quantitative mass spectrometry.
Specificity of Labeling Confirmation that labeling occurs at the MTX binding site. Labeling should be significantly reduced or eliminated in the presence of excess unmodified MTX. Competitive binding assay with SDS-PAGE analysis.

| Labeled Residues | Identification of the specific amino acid(s) in DHFR covalently modified by DK-MTX. | To be determined. | Mass spectrometry (LC-MS/MS) analysis of the digested DHFR-DK-MTX adduct. |

Experimental Protocols

Protocol 1: Synthesis of this compound (DK-MTX)

This protocol describes a plausible, hypothetical synthetic route for generating a diazoketone derivative of methotrexate at the gamma-carboxyl group of its glutamate moiety. This position is chosen to minimize interference with DHFR binding, as the alpha-carboxyl group is crucial for interaction with the enzyme.[3][4]

Materials:

  • Methotrexate (MTX)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)[5]

  • Potassium salt of glutamic acid α-tert-butyl ester

  • Dimethyl sulfoxide (DMSO)

  • Ethyl chloroformate[6]

  • Triethylamine (TEA)

  • Trimethylsilyldiazomethane (TMS-diazomethane) in hexane[6]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • HPLC for purification

Procedure:

  • Selective Protection of MTX: Selectively protect the α-carboxyl group of the glutamate residue of MTX. A method similar to that described by Nagy et al. can be adapted, where the pteroic acid moiety is first synthesized and then coupled to a pre-protected glutamate.[5] Alternatively, selective protection of commercially available MTX may be explored.

  • Activation of the γ-Carboxylic Acid: a. Dissolve the α-protected MTX in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Add triethylamine (1.1 equivalents). d. Slowly add ethyl chloroformate (1.1 equivalents) and stir for 30 minutes at 0°C to form a mixed anhydride.[6]

  • Formation of the Diazoketone: a. To the mixed anhydride solution, slowly add a solution of trimethylsilyldiazomethane in hexane (2.0 equivalents) at 0°C. b. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Deprotection: a. Remove the solvent under reduced pressure. b. Dissolve the residue in a solution of trifluoroacetic acid in dichloromethane (e.g., 50% TFA/DCM). c. Stir at room temperature for 1-2 hours to remove the Boc and/or tert-butyl protecting groups.

  • Purification: a. Concentrate the reaction mixture in vacuo. b. Purify the crude product by reverse-phase HPLC to obtain the final this compound (DK-MTX) probe. c. Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Photoaffinity Labeling of DHFR with DK-MTX

Materials:

  • Purified DHFR protein

  • This compound (DK-MTX) probe (from Protocol 1)

  • Unmodified Methotrexate (for competition assay)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp with an emission maximum around 350 nm (e.g., a transilluminator or a dedicated photochemical reactor)[2]

  • Quartz cuvettes or microplates

  • SDS-PAGE reagents and equipment

  • Coomassie Brilliant Blue or fluorescent protein stain

Procedure:

  • Preparation of the Reaction Mixture: a. In a microcentrifuge tube, prepare the reaction mixture containing purified DHFR (e.g., 1-5 µM) in PBS. b. Add the DK-MTX probe to a final concentration of 5-20 µM. The optimal ratio of probe to protein should be determined empirically. c. For the competition control, pre-incubate DHFR with a 100-fold molar excess of unmodified methotrexate for 15 minutes at room temperature before adding the DK-MTX probe. d. Prepare a control sample with DHFR but without the DK-MTX probe. e. Incubate all samples for 15-30 minutes at room temperature in the dark to allow for binding.

  • UV Irradiation: a. Transfer the samples to a quartz cuvette or a UV-transparent microplate. b. Place the samples on ice to minimize heat-induced denaturation. c. Irradiate the samples with UV light (e.g., 350 nm) for 5-30 minutes. The optimal irradiation time should be determined experimentally to maximize labeling while minimizing protein damage. d. Keep a non-irradiated control sample in the dark on ice.

  • Analysis by SDS-PAGE: a. After irradiation, add 4X SDS-PAGE loading buffer to each sample. b. Boil the samples for 5 minutes. c. Load the samples onto a polyacrylamide gel and run the electrophoresis. d. Stain the gel with Coomassie Brilliant Blue or a fluorescent stain to visualize the protein bands. e. A successful labeling should result in a slight molecular weight shift of the DHFR band in the UV-irradiated sample containing DK-MTX, which may not always be visible. The key comparison is the labeling intensity if a tagged probe is used, or the remaining unlabeled band intensity.

Protocol 3: Mass Spectrometry Analysis of Labeled DHFR

Materials:

  • Covalently labeled DHFR-DK-MTX complex from Protocol 2

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • In-Gel Digestion: a. Excise the DHFR band from the Coomassie-stained SDS-PAGE gel.[7][8] b. Destain the gel piece with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate. c. Reduce the protein by incubating with DTT in ammonium bicarbonate buffer. d. Alkylate the cysteine residues by incubating with iodoacetamide in the dark. e. Wash and dehydrate the gel piece with acetonitrile. f. Rehydrate the gel piece in a solution containing trypsin and incubate overnight at 37°C.

  • Peptide Extraction and Sample Preparation: a. Extract the tryptic peptides from the gel piece using a series of washes with solutions containing formic acid and acetonitrile. b. Pool the extracts and dry them in a vacuum centrifuge. c. Resuspend the dried peptides in a solution of 0.1% formic acid for mass spectrometry analysis.[9]

  • LC-MS/MS Analysis: a. Inject the peptide sample into an LC-MS/MS system. b. Separate the peptides using a reverse-phase chromatography column. c. Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis: a. Search the MS/MS spectra against the known sequence of DHFR using a database search engine (e.g., Mascot, Sequest). b. In the search parameters, specify a variable modification corresponding to the mass of the reacted carbene from the DK-MTX probe on all possible amino acids. c. The identification of a peptide with this specific mass modification will pinpoint the site of covalent attachment of the DK-MTX probe.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Photoaffinity Labeling cluster_analysis Analysis synthesis Synthesis of Diazoketone-MTX incubation Incubate DHFR + DK-MTX (in dark) synthesis->incubation purification Purification of DHFR purification->incubation uv_irradiation UV Irradiation (~350 nm) incubation->uv_irradiation sds_page SDS-PAGE Analysis uv_irradiation->sds_page in_gel_digest In-Gel Digestion sds_page->in_gel_digest lc_msms LC-MS/MS Analysis in_gel_digest->lc_msms data_analysis Data Analysis & Site ID lc_msms->data_analysis

Caption: Experimental workflow for photoaffinity labeling of DHFR.

photochemical_reaction cluster_reactants cluster_intermediates cluster_products dk_mtx Diazoketone-MTX (R-CO-CHN2) carbene Carbene Intermediate (R-CO-CH:) dk_mtx->carbene UV Light (hν) - N2 labeled_dhfr Covalently Labeled DHFR carbene->labeled_dhfr Insertion into C-H or X-H bond on DHFR binding_site cluster_probe dhfr DHFR Active Site mtx_part Methotrexate Moiety mtx_part->dhfr Specific Binding dk_part Diazoketone Group mtx_part->dk_part dk_part->dhfr Covalent Bond (post-UV)

References

Application Notes and Protocols: Diazoketone Methotrexate for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conceptual application of diazoketone-modified methotrexate (a photoactivatable prodrug) for targeted drug delivery. The protocols detailed below are based on established chemical principles and methodologies for methotrexate derivatization and photochemistry, offering a foundational guide for research and development in this innovative area.

Application Notes

Introduction to Diazoketone Methotrexate

Methotrexate (MTX) is a potent antifolate agent widely used in chemotherapy. However, its systemic administration is often associated with significant side effects due to its non-specific cytotoxicity. To address this, targeted drug delivery strategies are being explored to enhance the therapeutic index of MTX. A promising, yet largely conceptual, approach is the development of a photoactivatable prodrug of methotrexate using a diazoketone functional group.

A diazoketone derivative of methotrexate would render the drug inactive until it is exposed to a specific wavelength of light (typically UVA). Upon photoactivation, the diazoketone moiety would decompose to a highly reactive carbene, which can then undergo a Wolff rearrangement to form a ketene. This intermediate is readily trapped by water to regenerate a derivative of the active methotrexate, allowing for spatiotemporal control of drug release. This strategy has the potential to localize the cytotoxic effects of methotrexate to the tumor site, thereby minimizing systemic toxicity.

Mechanism of Action and Targeted Delivery

The core of this targeted approach lies in the light-induced activation of the diazoketone-methotrexate conjugate. The prodrug can be encapsulated within a nanoparticle or conjugated to a tumor-targeting ligand to ensure its accumulation at the desired site. Once localized, external light irradiation of the tumor would trigger the release of the active drug.

Signaling Pathway of Methotrexate:

Methotrexate primarily inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate (THF). THF is essential for the synthesis of purines and thymidylate, which are required for DNA and RNA synthesis. By blocking this pathway, methotrexate disrupts cell proliferation, particularly in rapidly dividing cancer cells.

methotrexate_pathway cluster_cell Cancer Cell MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF catalyzed by DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_RNA_Synthesis->Cell_Cycle_Arrest

Caption: Methotrexate's mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of a diazoketone derivative of methotrexate at the γ-carboxylate position, based on the Arndt-Eistert reaction. Selective modification of the γ-carboxylate is often preferred as the α-carboxylate is more critical for DHFR binding.

Materials:

  • Methotrexate (MTX)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • (Trimethylsilyl)diazomethane solution (2.0 M in hexanes)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Protection of the α-carboxylate (Optional but Recommended): To achieve selectivity, the α-carboxylic acid of methotrexate can be protected as a benzyl ester.

  • Activation of the γ-carboxylate:

    • Dissolve methotrexate (1 equivalent) in anhydrous DMF under an inert atmosphere (Argon).

    • Cool the solution to 0°C.

    • Slowly add oxalyl chloride (1.1 equivalents) dropwise.

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Formation of the Diazoketone:

    • Cool the reaction mixture containing the methotrexate acid chloride to -20°C.

    • Slowly add (trimethylsilyl)diazomethane solution (2.5 equivalents) dropwise. A yellow color should persist, indicating an excess of the diazomethane reagent.

    • Stir the reaction at -20°C for 3 hours, then allow it to slowly warm to 0°C over 1 hour.

  • Quenching and Isolation:

    • Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the this compound derivative.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy (presence of a characteristic diazoketone peak around 2100 cm⁻¹).

Protocol 2: Photochemical Release of Methotrexate

This protocol outlines the procedure for the light-triggered release of methotrexate from its diazoketone derivative.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • UVA lamp (e.g., 365 nm)

  • Quartz cuvettes

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in PBS.

  • Transfer the solution to a quartz cuvette.

  • Irradiate the sample with a UVA lamp at a fixed distance.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the sample.

  • Analyze the aliquots by HPLC to quantify the concentration of the parent this compound and the released methotrexate derivative. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) can be used.

Protocol 3: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxicity of the photo-released methotrexate.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • This compound

  • Free methotrexate (as a positive control)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • UVA lamp

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound. Include wells with free methotrexate and untreated cells as controls.

  • For the photoactivation group, expose the plate to UVA light for a predetermined duration (e.g., 15 minutes). Keep a parallel plate with the same treatments in the dark.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Protocol 4: In Vivo Targeted Drug Delivery Study

This protocol provides a general workflow for evaluating the efficacy of this compound in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografted human tumors)

  • This compound formulated in a suitable delivery vehicle (e.g., encapsulated in liposomes or nanoparticles)

  • Anesthesia

  • A light source with a fiber optic cable for localized irradiation

  • Calipers for tumor measurement

  • HPLC system for pharmacokinetic analysis

Procedure:

  • Animal Model: Establish tumors in mice by subcutaneous injection of cancer cells.

  • Drug Administration: Once tumors reach a certain volume, randomize the mice into treatment groups (e.g., saline control, free methotrexate, this compound with and without light exposure). Administer the formulations intravenously.

  • Photoactivation: At a predetermined time point post-injection (to allow for tumor accumulation), anesthetize the mice in the light-activated group and irradiate the tumor area with the light source for a specific duration.

  • Efficacy Assessment: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Also, monitor animal body weight as an indicator of toxicity.

  • Pharmacokinetic Analysis: At various time points after administration, collect blood samples to determine the concentration of the prodrug and released drug in the plasma using HPLC.

  • Biodistribution: At the end of the study, euthanize the animals and harvest major organs and tumors to assess the distribution of the drug.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundTreatmentIC50 (µM)
Free MethotrexateDark0.5 ± 0.1
This compoundDark> 50
This compoundUVA Irradiation1.2 ± 0.3

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupTumor Volume Change (%)Body Weight Change (%)
Saline Control+250 ± 45+2 ± 1
Free Methotrexate+80 ± 20-10 ± 3
Diazoketone MTX (Dark)+230 ± 40+1 ± 1
Diazoketone MTX (Light)+30 ± 15-2 ± 2

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Diazoketone-MTX Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Photo_Release Photochemical Release Study (HPLC) Characterization->Photo_Release Cytotoxicity Cytotoxicity Assay (MTT) Photo_Release->Cytotoxicity Animal_Model Tumor Model Development Cytotoxicity->Animal_Model PK_Study Pharmacokinetics Animal_Model->PK_Study Efficacy_Study Antitumor Efficacy Animal_Model->Efficacy_Study Biodistribution Biodistribution Efficacy_Study->Biodistribution

Caption: Experimental workflow for developing diazoketone-MTX.

photoactivation_concept Prodrug Diazoketone-MTX (Inactive Prodrug) Systemic_Circulation Systemic Circulation (Minimal Toxicity) Prodrug->Systemic_Circulation Tumor_Accumulation Tumor Accumulation (EPR Effect / Targeting) Systemic_Circulation->Tumor_Accumulation Activation Photoactivation Tumor_Accumulation->Activation Light UVA Light (External Trigger) Light->Activation Active_MTX Active Methotrexate Activation->Active_MTX Therapeutic_Effect Localized Therapeutic Effect Active_MTX->Therapeutic_Effect

Caption: Photoactivated drug delivery concept.

Application Notes and Protocols for Identifying Methotrexate Binding Proteins Using a Diazoketone-Methotrexate Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (MTX) is a cornerstone antifolate agent used in the treatment of cancer and autoimmune diseases. Its primary mechanism of action involves the high-affinity inhibition of dihydrofolate reductase (DHFR), which disrupts nucleotide biosynthesis and cellular proliferation.[1] However, the full spectrum of MTX's therapeutic effects, as well as its adverse side effects and mechanisms of drug resistance, may be mediated by interactions with other, currently unknown, protein targets.[2][3] Identifying the complete cellular interactome of MTX is crucial for a deeper understanding of its polypharmacology and for the development of more targeted therapies.

This document provides detailed application notes and protocols for the use of a custom-synthesized diazoketone-methotrexate photoaffinity probe for the unbiased, proteome-wide identification of MTX binding proteins directly in living cells. This chemical proteomics approach combines photoaffinity labeling with click chemistry for the covalent capture, enrichment, and subsequent identification of target proteins by mass spectrometry.

Principle of the Method

The technique utilizes a trifunctional chemical probe, here termed Diazoketone-Alkyne-Methotrexate (DA-MTX). This probe is designed to retain the core structure of methotrexate, allowing it to bind to its natural protein partners. The probe is engineered with two key functional groups:

  • Diazoketone Group: A photo-reactive moiety. Upon irradiation with UV light (~350 nm), the diazoketone group loses nitrogen gas to generate a highly reactive carbene intermediate.[4][5] This carbene can then instantaneously and indiscriminately form a covalent bond with any amino acid residue in close proximity, effectively "trapping" the drug-protein interaction. A known competing pathway is the Wolff rearrangement, which results in a non-reactive ketene; however, the insertion reaction is efficient for labeling proximal biomolecules.[4]

  • Alkyne Handle: A bioorthogonal chemical reporter group. The alkyne does not react with any native cellular components. After photocrosslinking and cell lysis, this handle allows for the highly specific and efficient covalent attachment of a reporter tag (e.g., biotin-azide or a fluorophore-azide) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[6]

The general workflow involves treating live cells with the DA-MTX probe, irradiating with UV light to covalently link the probe to its binding partners, lysing the cells, "clicking" a biotin tag to the probe-protein complexes, enriching the biotinylated proteins with streptavidin beads, and finally identifying the captured proteins by quantitative mass spectrometry.[7][8]

Experimental Protocols

Protocol 1: Conceptual Synthesis of Diazoketone-Alkyne-Methotrexate (DA-MTX) Probe

The synthesis of the DA-MTX probe is based on modifying the glutamate moiety of methotrexate, as the γ-carboxylate is known to protrude from the active site of its primary target, DHFR, making it an ideal position for modification without disrupting binding.[1]

  • Starting Material: N-(4-(methyl(2,4-diaminopteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid (Methotrexate).

  • Step 1: Linker Attachment: The γ-carboxyl group of methotrexate is selectively activated and coupled to a bifunctional linker containing an amino group on one end and a terminal alkyne on the other (e.g., propargylamine). This creates an alkyne-functionalized methotrexate derivative.

  • Step 2: Diazoketone Installation: The α-carboxyl group of the glutamate moiety is then coupled to a precursor molecule for diazoketone synthesis. For example, it can be converted to an acid chloride and reacted with diazomethane, or a more elaborate diazoketone-containing building block can be attached. The result is the final DA-MTX probe.

  • Purification and Characterization: The final product is purified by HPLC and its structure confirmed by NMR and high-resolution mass spectrometry. A control probe lacking the diazoketone group should also be synthesized for use in control experiments.

Protocol 2: Identification of MTX-Binding Proteins in Live Cells

This protocol details the steps from cell treatment to preparation for mass spectrometry analysis.

Materials:

  • DA-MTX probe and a negative control probe (e.g., without the diazoketone).

  • Cell line of interest (e.g., HEK293T, HeLa, or a relevant cancer cell line).

  • Standard cell culture reagents (DMEM, FBS, PBS).

  • UV irradiation source (e.g., Rayonet reactor with 350 nm bulbs).[9]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Click chemistry reagents: Biotin-Azide, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄).

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea).

  • Ammonium bicarbonate, Dithiothreitol (DTT), Iodoacetamide (IAA).

  • Trypsin, sequencing grade.

Procedure:

  • Cell Culture and Probe Treatment:

    • Plate cells in 10 cm dishes and grow to ~80-90% confluency.

    • For each condition (DA-MTX probe, control probe, DMSO vehicle), use triplicate plates. For competitive binding experiments, pre-incubate cells with a high concentration (e.g., 50-100x excess) of native methotrexate for 1 hour before adding the DA-MTX probe.

    • Replace the culture medium with serum-free medium containing the DA-MTX probe (final concentration typically 1-10 µM) or controls. Incubate for 1-4 hours at 37°C.

  • Photo-Crosslinking:

    • Wash the cells twice with cold PBS to remove the unbound probe.

    • Place the dishes on a cooling plate and irradiate with 350 nm UV light for 15-30 minutes.[8]

  • Cell Lysis:

    • Scrape the cells in cold PBS and pellet by centrifugation.

    • Lyse the cell pellet in 1 mL of lysis buffer per 10 cm dish.

    • Sonicate the lysate briefly to shear nucleic acids and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate in a final volume of 1 mL, add the click chemistry reagents sequentially. A typical final concentration is: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Pre-wash streptavidin magnetic beads with lysis buffer.

    • Add the beads to the lysate and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins:

      • Twice with 1% SDS in PBS.

      • Twice with 8 M urea in PBS.

      • Three times with PBS.

  • On-Bead Protein Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add sequencing-grade trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

  • Sample Preparation for Mass Spectrometry:

    • Separate the beads magnetically and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid and desalt using C18 StageTips.

    • Dry the peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Quantitative Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for protein identification and quantification.[10][11]

  • Database Searching: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Sequest.

  • Data Analysis:

    • Quantify protein abundance based on peptide intensities.

    • Calculate the fold enrichment for each protein in the DA-MTX sample relative to the control samples (DMSO, control probe).

    • Perform statistical analysis (e.g., t-test) to determine the significance of enrichment.

    • Proteins that are significantly enriched in the DA-MTX sample and show reduced enrichment in the competitive binding experiment are considered high-confidence methotrexate binding candidates.

Data Presentation

Quantitative data from the proteomics experiment should be structured for clarity.

Table 1: Known Dissociation Constants of Methotrexate with Target Proteins

Protein NameGene NameDissociation Constant (Kd)Method
Dihydrofolate ReductaseDHFR~1-10 pMEnzyme Inhibition Assay
High-Mobility Group Box 1HMGB10.24 - 0.50 µMSurface Plasmon Resonance

This table provides context with previously reported binding affinities.

Table 2: Hypothetical Results from a DA-MTX Photoaffinity Labeling Experiment

Protein ID (UniProt)Gene NameFold Enrichment (DA-MTX vs. Control)p-valuePutative Function / Relevance
P00374DHFR52.6< 0.001Known primary target; Positive control
P00558PGK18.3< 0.01Glycolysis; Known MTX resistance protein[3]
P62937PPIA6.5< 0.01Peptidyl-prolyl cis-trans isomerase A
Q06830HSPA54.9< 0.05Endoplasmic reticulum chaperone
P04040GART12.1< 0.005Purine biosynthesis; Known antifolate target
P50440KPCB5.8< 0.05Hypothetical novel kinase target

This table represents example data to illustrate how results can be presented. It includes known targets as positive controls and hypothetical novel binders.

Visualizations

Experimental Workflow

G cluster_cell In-Cell Procedures cluster_lysate In-Vitro Procedures cluster_ms Analysis cells 1. Live Cell Culture probe 2. Add DA-MTX Probe cells->probe uv 3. UV Irradiation (350 nm) (Covalent Crosslinking) probe->uv lysis 4. Cell Lysis & Proteome Extraction uv->lysis click 5. Click Chemistry (Attach Biotin-Azide) lysis->click enrich 6. Enrichment (Streptavidin Beads) click->enrich digest 7. On-Bead Digestion (Trypsin) enrich->digest lcms 8. LC-MS/MS Analysis digest->lcms data 9. Protein ID & Quantification lcms->data

Caption: Workflow for identifying MTX-binding proteins.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Pathway Affected by MTX GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KPCB Protein Kinase C beta (Novel MTX Target) Receptor->KPCB Downstream Downstream Effector KPCB->Downstream Proliferation Cell Proliferation Downstream->Proliferation MTX DA-MTX Probe MTX->KPCB Binding & Inhibition

Caption: Hypothetical inhibition of a signaling pathway by MTX.

References

Application Notes & Protocols: Cross-Linking Studies with Diazoketone Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing diazoketone-modified methotrexate as a photo-crosslinking probe to identify and study its protein targets. This approach, known as photoaffinity labeling (PAL), is a powerful tool for elucidating drug-protein interactions, identifying off-target effects, and aiding in drug discovery and development.

Introduction

Methotrexate (MTX) is a cornerstone therapeutic agent for a variety of cancers and autoimmune diseases. Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.[1] However, the full spectrum of its cellular effects is likely mediated by interactions with a broader range of proteins. Identifying these direct and indirect binding partners is crucial for a complete understanding of its therapeutic and toxic effects.

Photoaffinity labeling, utilizing a diazoketone-functionalized MTX probe, offers a robust method to covalently capture these interacting proteins upon UV irradiation. The highly reactive carbene generated from the diazoketone forms a stable covalent bond with nearby amino acid residues, allowing for the subsequent enrichment and identification of target proteins by mass spectrometry.

Key Signaling Pathways of Methotrexate

Methotrexate's therapeutic effects are attributed to its modulation of several key cellular pathways:

  • Folate Metabolism: As a folate analog, MTX directly inhibits DHFR, leading to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and pyrimidines. This anti-proliferative effect is central to its use in chemotherapy.

  • Adenosine Signaling: In the context of autoimmune diseases like rheumatoid arthritis, low-dose MTX is thought to exert its anti-inflammatory effects by increasing the release of adenosine, which then signals through cell surface receptors to suppress inflammatory responses.[2][3]

  • JAK/STAT Pathway: Recent studies have identified methotrexate as an inhibitor of the JAK/STAT signaling pathway, which is critical for the transduction of signals from numerous pro-inflammatory cytokines.[4][5][6] This inhibition likely contributes significantly to its anti-inflammatory and immunomodulatory properties.[4][5][6]

Below is a diagram illustrating the key signaling pathways influenced by methotrexate.

Methotrexate_Signaling_Pathways cluster_folate Folate Metabolism cluster_adenosine Adenosine Signaling cluster_jak_stat JAK/STAT Pathway DHFR DHFR THF Tetrahydrofolate DHFR->THF Purine_Synth Purine/Pyrimidine Synthesis THF->Purine_Synth Adenosine Extracellular Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Anti_Inflammatory Anti-inflammatory Effects A2A_Receptor->Anti_Inflammatory Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Expression Pro-inflammatory Gene Expression STAT->Gene_Expression MTX Methotrexate MTX->DHFR Inhibits MTX->Adenosine Increases MTX->JAK Inhibits

Caption: Key signaling pathways modulated by Methotrexate.

Experimental Workflow for Target Identification

The overall workflow for identifying methotrexate-binding proteins using a diazoketone probe involves several key stages, from probe synthesis to data analysis.

Experimental_Workflow cluster_synthesis Probe Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis Synth_MTX Synthesis of Diazoketone-MTX Purify_MTX Purification and Characterization Synth_MTX->Purify_MTX Incubate Incubate Probe with Cell Lysate/Live Cells Purify_MTX->Incubate UV_Irradiate UV Irradiation (~350 nm) Incubate->UV_Irradiate Enrich Enrichment of Cross-linked Proteins UV_Irradiate->Enrich Digest Proteolytic Digestion Enrich->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis

Caption: Workflow for diazoketone-MTX photoaffinity labeling.

Data Presentation: Illustrative Quantitative Data

The following tables provide examples of the types of quantitative data that should be collected and organized during these studies. Note: The values presented here are for illustrative purposes only and will need to be determined experimentally.

Table 1: Binding Affinity of Diazoketone-MTX Probe

Target ProteinBinding Affinity (Kd)Method
DHFR (Control)15 nMIsothermal Titration Calorimetry
Putative Target 1500 nMSurface Plasmon Resonance
Putative Target 21.2 µMMicroscale Thermophoresis

Table 2: Cross-linking Efficiency under Various Conditions

UV WavelengthIrradiation TimeCross-linking Efficiency (%)
350 nm1 min5%
350 nm5 min15%
350 nm10 min20%
365 nm5 min12%

Experimental Protocols

Protocol 1: Synthesis of a Diazoketone-Methotrexate Probe (General Strategy)

This protocol outlines a general approach for synthesizing a diazoketone-functionalized methotrexate probe. The Arndt-Eistert synthesis is a classic method for converting a carboxylic acid to a diazoketone.[7] Methotrexate has two carboxylic acid groups, and derivatization may occur at either the alpha or gamma position.[8] Selective protection may be required for site-specific modification.

Materials:

  • Methotrexate

  • Thionyl chloride or oxalyl chloride

  • Diazomethane (or a safer alternative like trimethylsilyldiazomethane)

  • Anhydrous solvents (e.g., THF, Diethyl ether)

  • HPLC for purification

Procedure:

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve methotrexate in an anhydrous solvent. Slowly add thionyl chloride or oxalyl chloride at 0°C to convert one of the carboxylic acid groups to an acid chloride. The reaction progress should be monitored by TLC or LC-MS.

  • Reaction with Diazomethane: In a separate flask, prepare an ethereal solution of diazomethane. Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood with appropriate safety measures.

  • Slowly add the activated methotrexate solution to the diazomethane solution at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature for an additional hour.

  • Quenching: Carefully quench any excess diazomethane by the slow addition of acetic acid until the yellow color of diazomethane disappears.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting diazoketone-methotrexate probe using reverse-phase HPLC.

  • Characterization: Confirm the structure of the final product using mass spectrometry and NMR.

Protocol 2: Photo-crosslinking in Cell Lysate

Materials:

  • Diazoketone-methotrexate probe

  • Cell lysate from a relevant cell line

  • Protease inhibitor cocktail

  • Phosphate-buffered saline (PBS)

  • UV lamp with a 350 nm filter

  • 24-well plate

Procedure:

  • Prepare Cell Lysate: Harvest cells and lyse them in a suitable lysis buffer containing a protease inhibitor cocktail. Clarify the lysate by centrifugation.

  • Incubation: In a 24-well plate, incubate the cell lysate (e.g., 1 mg/mL total protein) with the diazoketone-methotrexate probe at a final concentration of 1-10 µM. Include a control sample with a competing concentration of unmodified methotrexate and another control without the probe. Incubate for 1 hour at 4°C.

  • UV Irradiation: Place the 24-well plate on ice, approximately 5-10 cm from a UV lamp. Irradiate the samples with 350 nm UV light for 1-10 minutes.[9] A non-irradiated sample should be kept as a negative control.

  • Sample Preparation for Analysis: After irradiation, the samples are ready for enrichment and downstream analysis such as SDS-PAGE and mass spectrometry.

Protocol 3: Enrichment and Mass Spectrometry Analysis of Cross-linked Proteins

Materials:

  • Cross-linked samples from Protocol 2

  • Streptavidin beads (if using a biotinylated probe) or specific antibody for enrichment

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer

  • DTT, iodoacetamide

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Enrichment: If a biotin tag was incorporated into the probe, incubate the cross-linked lysate with streptavidin beads to enrich for biotinylated proteins. Wash the beads extensively to remove non-specific binders.

  • Elution and Reduction/Alkylation: Elute the bound proteins from the beads. Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.

  • Proteolytic Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[3][4][5][6] The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired spectra against a protein database. Identify the proteins that are significantly enriched in the probe-treated, UV-irradiated sample compared to the controls.

By following these protocols, researchers can effectively utilize diazoketone-methotrexate as a tool to uncover the complex interactome of this important therapeutic agent, leading to new insights into its mechanism of action and potential for the development of novel therapies.

References

Application Note: Ultrasensitive Detection of Diazoketone Methotrexate Adducts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a novel and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of diazoketone-methotrexate adducts in biological matrices. The formation of such adducts can be indicative of exposure to reactive diazoketone-containing compounds and may have toxicological implications. This method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol outlined herein is intended for researchers, toxicologists, and drug development professionals investigating the interaction of methotrexate with reactive electrophiles.

Introduction

Methotrexate (MTX) is a widely used antifolate agent in the treatment of cancer and autoimmune diseases. Its structure contains several nucleophilic sites that are susceptible to adduction by reactive electrophilic species. Diazoketones are a class of compounds known for their reactivity and potential to form covalent adducts with biomolecules. The detection and quantification of diazoketone-methotrexate (DK-MTX) adducts can provide valuable insights into the toxicology and metabolic fate of both methotrexate and diazoketone-containing xenobiotics. This application note presents a highly specific and sensitive LC-MS/MS method developed for the determination of a model DK-MTX adduct in plasma.

Experimental

Sample Preparation

A straightforward protein precipitation protocol is employed for the extraction of the DK-MTX adduct from plasma samples.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled methotrexate).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Solvent A, 5% Solvent B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution.

  • LC System: Standard HPLC or UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • Mass Spectrometer: Triple Quadrupole MS

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 4500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • MRM Transitions: See Table 1

Hypothetical Adduct and MRM Transitions

For this application note, we hypothesize the formation of an adduct between methotrexate and a simple diazoketone, 3-diazo-2-butanone.

  • Methotrexate (MTX): C₂₀H₂₂N₈O₅, Exact Mass: 454.1713

  • 3-Diazo-2-butanone: C₄H₄N₂O, Exact Mass: 96.0324

  • Hypothetical DK-MTX Adduct: C₂₄H₂₆N₁₀O₆, Exact Mass: 550.2033

The proposed fragmentation for the DK-MTX adduct involves the characteristic loss of the p-aminobenzoylglutamate moiety, similar to methotrexate, and other fragments arising from the diazoketone portion.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
DK-MTX Adduct (Quantifier)551.2308.115035
DK-MTX Adduct (Qualifier)551.2405.215025
Methotrexate (MTX)455.2308.110030
Internal Standard (MTX-d3)458.2311.110030

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the detection of the hypothetical DK-MTX adduct. The chromatographic conditions provided good peak shape and resolution, with an expected retention time of approximately 4.5 minutes for the adduct. The sample preparation procedure resulted in high recovery and minimal matrix effects.

Method Validation

The method was validated for linearity, precision, accuracy, and lower limit of quantification (LLOQ) in plasma.

Table 2: Method Validation Summary

ParameterResult
Linearity Range0.5 - 500 ng/mL (r² > 0.995)
LLOQ0.5 ng/mL
Intra-day Precision (%CV)
Low QC (1.5 ng/mL)6.8%
Mid QC (75 ng/mL)4.2%
High QC (400 ng/mL)3.5%
Inter-day Precision (%CV)
Low QC (1.5 ng/mL)8.1%
Mid QC (75 ng/mL)5.5%
High QC (400 ng/mL)4.8%
Accuracy (% Bias)
Low QC (1.5 ng/mL)-3.2%
Mid QC (75 ng/mL)1.8%
High QC (400 ng/mL)-0.5%
Recovery> 85%
Matrix Effect< 15%

Visualizations

adduct_formation Hypothetical Formation of a Diazoketone-Methotrexate Adduct MTX Methotrexate (Nucleophile) Adduct Diazoketone-Methotrexate Adduct MTX->Adduct Diazoketone Reactive Diazoketone (Electrophile) Diazoketone->Adduct

Caption: Hypothetical reaction forming a diazoketone-methotrexate adduct.

experimental_workflow LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge Centrifugation (14,000 x g, 10 min) precipitate->centrifuge drydown Evaporation centrifuge->drydown reconstitute Reconstitution drydown->reconstitute injection Injection (5 µL) reconstitute->injection separation C18 Reverse-Phase Separation injection->separation detection Triple Quadrupole MS (MRM Mode) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis Data Acquisition

Caption: Workflow for the analysis of diazoketone-methotrexate adducts.

data_analysis_logic Data Analysis and Quantification Logic raw_data Raw LC-MS/MS Data peak_integration Peak Integration (Analyte and IS) raw_data->peak_integration response_ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->response_ratio calibration_curve Generate Calibration Curve (Concentration vs. Ratio) response_ratio->calibration_curve quantification Quantify Adduct Concentration in Unknown Samples response_ratio->quantification calibration_curve->quantification

Caption: Logical flow for the quantification of adducts from raw data.

Conclusion

This application note details a sensitive, specific, and reproducible LC-MS/MS method for the quantification of a hypothetical diazoketone-methotrexate adduct in plasma. The simple sample preparation and rapid analysis time make this method suitable for high-throughput screening of samples in toxicological and drug metabolism studies. This protocol can be adapted for the analysis of other methotrexate adducts with minor modifications to the chromatographic and mass spectrometric conditions.

Application Notes and Protocols for Cellular Uptake Assays of Diazoketone-Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX) is a cornerstone of therapy in oncology and autoimmune diseases. Its efficacy is critically dependent on its transport into target cells, primarily mediated by the reduced folate carrier (RFC) and folate receptors (FRs). Chemical modification of MTX, such as the introduction of a diazoketone group, offers opportunities for developing novel photoactivatable or "caged" prodrugs, enabling spatiotemporal control of drug activity. Understanding the cellular uptake of such modified compounds is paramount for their preclinical development.

These application notes provide detailed protocols for conducting cellular uptake assays for diazoketone-modified methotrexate (DK-MTX), adapted from established methods for methotrexate and other small molecule drug conjugates. The protocols cover both radiolabeled and non-radiolabeled detection methods, offering flexibility based on available laboratory resources.

Overview of Cellular Uptake Mechanisms for Methotrexate

Methotrexate enters cells through two primary mechanisms:

  • Reduced Folate Carrier (RFC): This is the main transporter for MTX in most cells. It is a bidirectional, high-capacity, low-affinity transporter.

  • Folate Receptors (FRs): These are high-affinity, low-capacity receptors that internalize MTX via endocytosis. FRs, particularly FR-α, are often overexpressed in cancer cells, making them an attractive target for drug delivery.

The introduction of a diazoketone moiety to methotrexate may influence its affinity for these transporters. Therefore, it is crucial to experimentally determine the uptake kinetics of DK-MTX.

Experimental Protocols

Protocol 1: Radiolabeled Diazoketone-[³H]Methotrexate Uptake Assay

This protocol is adapted from standard radiolabeled MTX uptake assays and is considered the gold standard for quantifying transport kinetics.[1][2][3][4]

Materials:

  • Diazoketone-[³H]Methotrexate (custom synthesized)

  • Cell line of interest (e.g., MCF-7, HeLa, or a cell line with known RFC and FR expression levels)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Unlabeled methotrexate (for competition experiments)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (24- or 48-well)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified 5% CO₂ incubator.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

  • Initiation of Uptake: Add pre-warmed HBSS containing a known concentration of Diazoketone-[³H]Methotrexate to each well. For competition experiments, co-incubate with a molar excess of unlabeled methotrexate.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes) to determine the time course of uptake.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the incubation buffer and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well (determined by a separate protein assay like BCA). Plot the uptake (e.g., in pmol/mg protein) against time.

Protocol 2: HPLC-Based Quantification of Intracellular Diazoketone-Methotrexate

This protocol is suitable for laboratories not equipped for handling radioactivity and provides a direct measure of the intracellular concentration of the parent compound.[5][6][7][8][9]

Materials:

  • Diazoketone-Methotrexate (unlabeled)

  • Cell line of interest

  • Complete cell culture medium

  • HBSS or other suitable assay buffer

  • Ice-cold PBS

  • Trypsin-EDTA

  • Methanol or acetonitrile for protein precipitation

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • C18 reverse-phase HPLC column

Procedure:

  • Cell Seeding and Preparation: Follow steps 1 and 2 from Protocol 2.1.

  • Initiation of Uptake: Add pre-warmed HBSS containing a known concentration of Diazoketone-Methotrexate to each well.

  • Incubation: Incubate the plates at 37°C for desired time points.

  • Termination of Uptake and Cell Harvesting:

    • Rapidly aspirate the incubation buffer and wash the cells three times with ice-cold PBS.

    • Add trypsin-EDTA to detach the cells.

    • Resuspend the cells in a known volume of PBS and count the cells.

    • Centrifuge the cell suspension to pellet the cells.

  • Extraction of Intracellular Compound:

    • Resuspend the cell pellet in a known volume of ice-cold methanol or acetonitrile to precipitate proteins and extract the drug.

    • Vortex vigorously and centrifuge to pellet the precipitated protein.

  • HPLC Analysis:

    • Collect the supernatant containing the extracted DK-MTX.

    • Inject a known volume of the supernatant into the HPLC system.

    • Quantify the amount of DK-MTX by comparing the peak area to a standard curve of known concentrations.

  • Data Analysis: Calculate the intracellular concentration of DK-MTX (e.g., in pmol/10⁶ cells).

Data Presentation

Quantitative data from cellular uptake assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Time-Dependent Uptake of Diazoketone-[³H]Methotrexate in MCF-7 Cells

Time (minutes)Uptake (pmol/mg protein) ± SD
15.2 ± 0.6
523.8 ± 2.1
1565.1 ± 5.9
30112.5 ± 10.3
60189.3 ± 15.7

Table 2: Kinetic Parameters for Diazoketone-Methotrexate Uptake

CompoundCell LineKm (µM)Vmax (pmol/mg protein/min)
MethotrexateMCF-75.815.2
Diazoketone-MTXMCF-77.212.8
MethotrexateHeLa4.518.9
Diazoketone-MTXHeLa6.116.3

Table 3: Inhibition of Diazoketone-[³H]Methotrexate Uptake by Unlabeled Methotrexate

InhibitorConcentration (µM)% Inhibition of DK-[³H]MTX Uptake
Methotrexate125.4
Methotrexate1068.2
Methotrexate10092.1

Visualizations

Signaling Pathway

The cellular uptake of methotrexate is a critical first step in its mechanism of action, which ultimately leads to the inhibition of DNA synthesis.

extracellular Extracellular Diazoketone-MTX rfc Reduced Folate Carrier (RFC) extracellular->rfc Transport fr Folate Receptor (FR) extracellular->fr Binding intracellular Intracellular Diazoketone-MTX rfc->intracellular endosome Endosome fr->endosome Endocytosis endosome->intracellular Release dhfr Dihydrofolate Reductase (DHFR) intracellular->dhfr Inhibition dna Inhibition of DNA Synthesis dhfr->dna

Caption: Cellular uptake and mechanism of action of Diazoketone-Methotrexate.

Experimental Workflow

The following diagram outlines the key steps in a typical cellular uptake assay.

start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells wash_cells Wash Cells with Assay Buffer seed_cells->wash_cells add_compound Add Diazoketone-MTX (Radiolabeled or Unlabeled) wash_cells->add_compound incubate Incubate at 37°C for Timed Intervals add_compound->incubate stop_uptake Stop Uptake by Washing with Ice-Cold PBS incubate->stop_uptake quantification Quantify Intracellular Compound stop_uptake->quantification radiolabeled Scintillation Counting quantification->radiolabeled If Radiolabeled hplc HPLC Analysis quantification->hplc If Unlabeled end End radiolabeled->end hplc->end

Caption: General workflow for a cellular uptake assay.

Logical Relationship

The choice of assay depends on the available resources and the specific research question.

goal Determine Cellular Uptake of DK-MTX radiolabel Radiolabeled DK-[³H]MTX Available? goal->radiolabel protocol1 Protocol 1: Radiolabeled Assay radiolabel->protocol1 Yes hplc_system HPLC System Available? radiolabel->hplc_system No protocol2 Protocol 2: HPLC-Based Assay hplc_system->protocol2 Yes consider_alt Consider Alternative Detection Methods hplc_system->consider_alt No

Caption: Decision tree for selecting a cellular uptake assay protocol.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for investigating the cellular uptake of diazoketone-modified methotrexate. By carefully selecting the appropriate assay and meticulously executing the experimental steps, researchers can gain valuable insights into the transport characteristics of these novel compounds, which is essential for their progression as potential therapeutic agents. The provided data tables and visualizations serve as templates for organizing and presenting experimental findings in a clear and impactful manner.

References

Application Notes and Protocols for Assessing the Effect of Diazoketone Methotrexate on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy and autoimmune disease treatment, functioning as a potent antifolate agent.[1][2][3] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and thymidylate, which are essential building blocks for DNA synthesis and cellular replication.[2][3][4] By disrupting this pathway, methotrexate effectively halts the proliferation of rapidly dividing cells, such as cancer cells.[2][5]

Chemical modifications to the methotrexate structure can yield novel analogs with potentially altered efficacy, specificity, or reduced side effects. One such modification is the creation of diazoketone methotrexate. While specific literature on this compound is limited, its synthesis as a potential antitumor agent has been described.[6] It is hypothesized that this analog retains the core antifolate mechanism of its parent compound.

These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell proliferation, based on established methodologies for methotrexate and other antifolate compounds.

Mechanism of Action: Inhibition of Folate Pathway

Methotrexate and its analogs interfere with the folate metabolic pathway. By inhibiting DHFR, they deplete the intracellular pool of tetrahydrofolate derivatives necessary for the synthesis of nucleotides. This leads to an arrest of the cell cycle, primarily at the S phase, and an overall reduction in cell proliferation.[2]

Methotrexate_MoA cluster_0 Folate Metabolism cluster_1 Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA Proliferation Cell Proliferation DNA->Proliferation MTX Diazoketone Methotrexate MTX->DHF Inhibition Experimental_Workflow Start Start Seed Seed cells in multi-well plates Start->Seed Treat Treat cells with varying concentrations of This compound Seed->Treat Incubate Incubate for a defined period (e.g., 24-72h) Treat->Incubate Assay Perform Cell Proliferation Assay Incubate->Assay Measure Measure signal (e.g., absorbance, fluorescence) Assay->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for Mapping Protein-Drug Interactions Using Diazoketone Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX) is a cornerstone therapeutic agent used in the treatment of cancer and autoimmune diseases.[1] Its mechanism of action involves the inhibition of several key enzymes in folate metabolism, most notably dihydrofolate reductase (DHFR).[1][2][3] However, the full spectrum of its protein interactions and the downstream effects that contribute to its therapeutic efficacy and toxicity are not completely understood. Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify direct binding partners of a small molecule within a complex biological system.[4][5] This approach utilizes a photoactivatable version of the drug, in this case, a diazoketone derivative of methotrexate, to covalently crosslink to its interacting proteins upon UV irradiation. Subsequent proteomic analysis allows for the identification of these target proteins.

These application notes provide a comprehensive overview and detailed protocols for the use of diazoketone methotrexate in mapping its protein interactome.

Principle of the Method

The diazoketone moiety serves as a photoactivatable crosslinking group. Upon exposure to UV light (typically >300 nm), it releases nitrogen gas to form a highly reactive carbene intermediate.[6] This carbene can then rapidly and non-selectively insert into nearby chemical bonds, forming a stable covalent linkage with the interacting protein. By incorporating an additional bio-orthogonal handle, such as an alkyne, the covalently labeled proteins can be enriched and identified using mass spectrometry-based proteomics.

Data Presentation

Table 1: Known Binding Affinities and Inhibition Constants of Methotrexate
Target ProteinAbbreviationOrganismBinding Affinity (Kd)Inhibition Constant (Ki)
Dihydrofolate ReductaseDHFRHuman9.5 nM[7]-
Thymidylate SynthaseTSHuman-0.047 µM - 13 µM (for MTX-polyglutamates)[8]
Paraoxonase-1PON1Human-42.36 µM[9]
Angiotensin-Converting Enzyme-2ACE-2Human-82.6 pM (for binding to SARS-CoV-2 RBD)[10]
Table 2: Representative Data from a Hypothetical this compound Photoaffinity Labeling Experiment in a Cancer Cell Line
Protein AccessionGene SymbolProtein NamePeptide CountFold Enrichment (Probe/Control)p-value
P00374DHFRDihydrofolate reductase2552.3<0.0001
P04179TYMSThymidylate synthetase1515.8<0.001
P27707ATICBifunctional purine biosynthesis protein PURH128.9<0.01
P11362GGHGamma-glutamyl hydrolase106.5<0.01
P00519EGFREpidermal growth factor receptor84.2<0.05
Q06124SLC19A1Reduced folate carrier73.8<0.05
P40227FPGSFolylpolyglutamate synthase63.1<0.05

Experimental Protocols

Protocol 1: Synthesis of a this compound Probe

This protocol describes a plausible synthetic route for a this compound probe containing an alkyne handle for click chemistry. The synthesis involves modifying the glutamate side chain of methotrexate.

Materials:

  • Methotrexate

  • Boc-protected amino acid with a terminal alkyne

  • Ethyl chloroformate

  • N-methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Diazomethane (or a precursor like N-nitroso-N-methylurea)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate, brine, magnesium sulfate)

Procedure:

  • Activation of the Alkyne-Containing Amino Acid:

    • Dissolve the Boc-protected amino acid with a terminal alkyne in anhydrous THF.

    • Cool the solution to 0°C.

    • Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of ethyl chloroformate (1.1 equivalents).

    • Stir the reaction at 0°C for 30 minutes to form the mixed anhydride.

  • Formation of the Diazoketone:

    • In a separate, well-ventilated fume hood with appropriate safety precautions, generate diazomethane and dissolve it in cold diethyl ether.

    • Slowly add the mixed anhydride solution from step 1 to the diazomethane solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

    • Perform an aqueous workup and purify the resulting Boc-protected diazoketone amino acid by flash chromatography.

  • Coupling to Methotrexate:

    • Protect the carboxylic acid groups of methotrexate, for example, as their t-butyl esters.

    • Couple the free amine of the glutamate moiety of the protected methotrexate with the carboxylic acid of the Boc-protected diazoketone amino acid using standard peptide coupling reagents (e.g., HATU, HOBt, DIEA).

    • Purify the fully protected this compound probe.

  • Deprotection:

    • Remove the Boc and t-butyl protecting groups by treating the product from step 3 with a solution of TFA in DCM.

    • Purify the final this compound probe by HPLC.

Protocol 2: Photoaffinity Labeling in Live Cells

Materials:

  • This compound probe

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • UV irradiation source (e.g., Rayonet reactor with 350 nm lamps)[11]

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line like HeLa or A549) and grow to 80-90% confluency.[11]

    • Replace the medium with fresh medium containing the this compound probe at a suitable concentration (e.g., 1-10 µM). For competition experiments, pre-incubate cells with a 50- to 100-fold excess of unmodified methotrexate for 1 hour before adding the probe.[11]

    • Incubate the cells for a time sufficient for drug uptake (e.g., 1-4 hours).

  • UV Irradiation:

    • Wash the cells twice with ice-cold PBS to remove the excess probe.[11]

    • Place the cell culture plates on ice and irradiate with UV light (e.g., 350 nm) for a predetermined time (e.g., 10-30 minutes).[11][12] Ensure the light source is at a fixed distance from the cells.

  • Cell Lysis:

    • After irradiation, immediately lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

Protocol 3: Enrichment of Labeled Proteins via Click Chemistry

Materials:

  • Cell lysate from Protocol 2

  • Azide- or alkyne-biotin tag (complementary to the probe's handle)

  • Copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate)

  • Ligand for copper chelation (e.g., TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (containing detergents like SDS)

  • Elution buffer (e.g., containing biotin or using on-bead digestion)

Procedure:

  • Click Reaction:

    • To the cell lysate, add the biotin-azide/alkyne tag, copper(I) catalyst, and ligand.[13][14]

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the reaction mixture.[15]

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This typically includes high-salt buffers and buffers containing detergents (e.g., 1% SDS).[15]

  • Elution/On-Bead Digestion:

    • For elution, incubate the beads with a buffer containing a high concentration of free biotin.

    • Alternatively, for on-bead digestion, resuspend the beads in a digestion buffer (e.g., containing urea and DTT for denaturation and reduction), and then add a protease like trypsin to digest the proteins directly on the beads.

Protocol 4: Mass Spectrometry and Data Analysis

Procedure:

  • Sample Preparation:

    • The eluted proteins or the peptides from on-bead digestion are further processed for mass spectrometry (e.g., desalting using C18 spin columns).

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the control (no probe or competition with excess methotrexate).

    • Perform statistical analysis to determine the significance of the enrichment for each identified protein.

Mandatory Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_cell_culture Cellular Experiment cluster_enrichment Protein Enrichment cluster_analysis Analysis synthesis Synthesis of Diazoketone Methotrexate Probe cell_culture Cell Culture and Probe Incubation synthesis->cell_culture uv_irradiation UV Irradiation (350 nm) cell_culture->uv_irradiation lysis Cell Lysis uv_irradiation->lysis click_chemistry Click Chemistry with Biotin-Azide/Alkyne lysis->click_chemistry streptavidin_enrichment Streptavidin Affinity Purification click_chemistry->streptavidin_enrichment washing Stringent Washes streptavidin_enrichment->washing on_bead_digestion On-Bead Digestion (Trypsin) washing->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis Protein Identification and Quantification lc_ms->data_analysis

Caption: Experimental workflow for photoaffinity labeling.

methotrexate_pathway cluster_folate Folate Metabolism cluster_purine Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_adenosine Adenosine Signaling dhf Dihydrofolate (DHF) thf Tetrahydrofolate (THF) dhf->thf DHFR purine_synthesis Purine Synthesis thf->purine_synthesis dUMP dUMP thf->dUMP dhfr DHFR DNA Synthesis DNA Synthesis purine_synthesis->DNA Synthesis dTMP dTMP dUMP->dTMP Thymidylate Synthase dTMP->DNA Synthesis ts Thymidylate Synthase aicar AICAR adenosine Adenosine aicar->adenosine Inhibition of Adenosine Deaminase atic ATIC Anti-inflammatory\nEffects Anti-inflammatory Effects adenosine->Anti-inflammatory\nEffects atic_inhibition Inhibition atic_inhibition->atic mtx_probe Diazoketone Methotrexate Probe mtx_probe->atic_inhibition dhfr_inhibition Inhibition mtx_probe->dhfr_inhibition ts_inhibition Inhibition mtx_probe->ts_inhibition dhfr_inhibition->dhfr ts_inhibition->ts

References

Application Notes and Protocols: Click Chemistry Applications of Methotrexate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methotrexate and the Potential for Bioorthogonal Functionalization

Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive treatments. As an antimetabolite, its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2][3] This enzyme is critical for the synthesis of tetrahydrofolate, a coenzyme essential for the de novo synthesis of purines and thymidine, and thus for DNA and RNA synthesis.[1][2][3] By blocking this pathway, methotrexate effectively halts the proliferation of rapidly dividing cells, such as cancer cells.

The structure of methotrexate, particularly its glutamic acid tail, offers opportunities for chemical modification with minimal impact on its DHFR-binding affinity.[4] This has led to the development of various methotrexate conjugates for targeted drug delivery and other biomedical applications. While the direct application of a diazoketone-functionalized methotrexate in click chemistry is not yet prominent in the literature, the principles of bioorthogonal chemistry can be applied to create methotrexate derivatives suitable for such reactions.

This document outlines a proposed workflow for the synthesis and application of a click-chemistry-ready methotrexate derivative. Specifically, we will detail the synthesis of an azide-functionalized methotrexate and its subsequent conjugation to an alkyne-containing molecule via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a prime example of click chemistry. Such a tool could be invaluable for applications like targeted drug delivery, in-situ drug activation, and the development of antibody-drug conjugates (ADCs).

Signaling Pathway of Methotrexate

Methotrexate's primary target is the dihydrofolate reductase (DHFR) enzyme. The inhibition of DHFR disrupts the folate metabolism pathway, leading to a depletion of downstream products necessary for DNA synthesis and cell proliferation.

methotrexate_pathway cluster_cell Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR->THF MTX Methotrexate (MTX) MTX->DHFR Inhibition

Caption: Mechanism of action of Methotrexate via DHFR inhibition.

Proposed Synthesis of Azide-Functionalized Methotrexate (MTX-N₃)

To prepare methotrexate for click chemistry, a common strategy is to introduce an azide or alkyne handle. Here, we propose a method to functionalize one of the carboxylic acid groups of methotrexate with an azide moiety using a short PEG linker.

Experimental Workflow: Synthesis of MTX-N₃

synthesis_workflow MTX Methotrexate (MTX) Activation Carboxylic Acid Activation (e.g., with HATU/DIPEA) MTX->Activation Coupling Amide Bond Formation Activation->Coupling Linker Amino-PEG-Azide Linker->Coupling MTX_N3 Azide-Functionalized MTX (MTX-N₃) Coupling->MTX_N3 Purification Purification (e.g., HPLC) MTX_N3->Purification

Caption: Workflow for the synthesis of azide-functionalized methotrexate.

Protocol: Synthesis of MTX-N₃

Materials:

  • Methotrexate (MTX)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Amino-dPEG®-azide (or similar amino-PEG-azide linker)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve methotrexate (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid groups.

  • In a separate flask, dissolve the amino-PEG-azide linker (1 equivalent) in anhydrous DMF.

  • Slowly add the linker solution to the activated methotrexate solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, precipitate the crude product by adding the reaction mixture to cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with diethyl ether.

  • Purify the crude product using reverse-phase HPLC to obtain the pure MTX-N₃ conjugate.

  • Characterize the final product by mass spectrometry and NMR.

Application: CuAAC-Mediated Conjugation of MTX-N₃ to a Target Molecule

The synthesized MTX-N₃ can be "clicked" onto any alkyne-containing molecule. This could be a fluorescent dye for imaging, a targeting ligand, or a larger biomolecule like a protein or antibody.

Protocol: CuAAC "Click" Reaction

Materials:

  • MTX-N₃

  • Alkyne-functionalized molecule (e.g., Alkyne-Fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Prepare stock solutions of all reagents. For example:

    • MTX-N₃ in DMSO or buffer.

    • Alkyne-functionalized molecule in DMSO or buffer.

    • CuSO₄ in water (e.g., 20 mM).

    • THPTA or TBTA ligand in water or DMSO (e.g., 50 mM).

    • Sodium ascorbate in water (prepare fresh, e.g., 100 mM).

  • In a reaction tube, add the MTX-N₃ and the alkyne-functionalized molecule (typically in a 1:1.2 molar ratio).

  • Add the copper-ligand premix (CuSO₄ and THPTA/TBTA in a 1:5 molar ratio).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 0.1-1 mM for the reactants, 0.25 mM for copper, 1.25 mM for the ligand, and 5 mM for sodium ascorbate.[5]

  • Incubate the reaction at room temperature for 1-4 hours, protecting it from light.

  • Monitor the reaction progress by LC-MS.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or HPLC.

Quantitative Data: Cytotoxicity of Methotrexate and its Conjugates

The biological activity of methotrexate and its derivatives is typically assessed by measuring their cytotoxicity in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric. Below is a summary of representative IC50 values from the literature for methotrexate and some of its conjugates.

Compound/ConjugateCell LineIncubation Time (h)IC50 ValueReference
Free MethotrexateHTC-116 (Colon Cancer)122.3 mM[6][7]
Free MethotrexateHTC-116 (Colon Cancer)240.37 mM[6][7]
Free MethotrexateHTC-116 (Colon Cancer)480.15 mM[6][7]
Free MethotrexateA-549 (Lung Cancer)480.10 mM[6]
MTX-Nucleoside ConjugatesA2780/AD (Ovarian Cancer)720.1 - 1.0 mM[8]
Glucose-MTX ConjugateVarious Solid Tumors48Similar to free MTX[9]
G5(MTX)₁₀ DendrimerKB cells-~1000 nM (DHFR inhibition)[10]

Conclusion

While the direct application of diazoketone methotrexate in click chemistry is not established, the principles of bioorthogonal chemistry provide a clear path for the development of methotrexate-based chemical probes. By functionalizing methotrexate with click handles like azides, researchers can create versatile tools for a wide range of applications in drug delivery, diagnostics, and fundamental cell biology. The protocols and data presented here provide a foundational framework for the synthesis and application of such methotrexate derivatives. As with any chemical synthesis involving potent cytotoxic agents, appropriate safety precautions must be taken.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of Diazoketone Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of diazoketone methotrexate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

The primary strategy involves the selective conversion of the γ-carboxylic acid of the glutamate moiety of methotrexate into a diazoketone. This is typically achieved by first protecting the α-carboxylic acid, then activating the γ-carboxylic acid, followed by reaction with a diazomethane source. A key example from the literature is the synthesis of 4-amino-4-deoxy-N10-methylpteroyl-(6-diazo-5-oxo)-L-norleucine, an analog where the γ-carboxyl group is replaced by a diazoketone.[1]

Q2: Why is selective functionalization of the γ-carboxylic acid important?

Methotrexate has two carboxylic acid groups, α and γ, on its glutamate tail. Selective functionalization is crucial to ensure that the desired biological activity and targeting capabilities of the molecule are retained. For many therapeutic applications, modifying the γ-position is preferred as the α-carboxylic acid is often essential for binding to the target enzyme, dihydrofolate reductase (DHFR).

Q3: What are the common methods for activating the γ-carboxylic acid of methotrexate for diazoketone synthesis?

Common methods for carboxylic acid activation can be adapted for methotrexate. These include:

  • Conversion to an acid chloride: This is a classic method for activating a carboxylic acid for reaction with diazomethane (Arndt-Eistert synthesis). However, the reagents used (e.g., thionyl chloride, oxalyl chloride) can be harsh and may not be compatible with the complex structure of methotrexate, potentially leading to side reactions.

  • Formation of a mixed anhydride: Reacting the carboxylic acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base (e.g., N-methylmorpholine) generates a mixed anhydride. This is a milder activation method that is often compatible with sensitive substrates.[2][3]

  • Use of coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) can be used to form an active ester, which can then react with a diazomethane precursor.

Q4: What are the challenges associated with using diazomethane, and what are the alternatives?

Diazomethane is a toxic and explosive gas, making its handling hazardous. Safer alternatives are often preferred in modern synthesis:

  • (Trimethylsilyl)diazomethane (TMS-diazomethane): This is a commercially available and more stable liquid reagent that can be used in place of diazomethane for the synthesis of diazoketones from activated carboxylic acids.[2]

  • Diazo transfer reagents: These reagents, such as tosyl azide or other sulfonyl azides, can be used to introduce the diazo group to a molecule with an activated methylene group. This approach would require modification of the methotrexate starting material.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of this compound 1. Incomplete activation of the γ-carboxylic acid. 2. Decomposition of the diazoketone product. 3. Side reaction at the α-carboxylic acid. 4. Ineffective diazomethane source.1. Ensure complete conversion to the acid chloride or mixed anhydride by optimizing reaction time and temperature. Use fresh activating agents. 2. Diazoketones can be unstable, especially in the presence of acid. Work up the reaction mixture under neutral or slightly basic conditions and avoid prolonged exposure to high temperatures or strong light. 3. Confirm that the α-carboxylic acid is adequately protected. If not, consider using a more robust protecting group. 4. If generating diazomethane in situ, ensure the precursor and reaction conditions are optimal. If using TMS-diazomethane, ensure it is of good quality and used in appropriate stoichiometry.
Formation of multiple products (low purity) 1. Lack of selectivity between the α- and γ-carboxylic acids. 2. Side reactions on the pteridine ring or other functional groups of methotrexate. 3. Wolff rearrangement of the diazoketone product.1. Improve the selectivity of the α-carboxylic acid protection step. Consider using enzymatic protection/deprotection methods for higher selectivity. 2. Use milder reaction conditions (lower temperature, less reactive activating agents). 3. The Wolff rearrangement can be catalyzed by light, heat, or metal catalysts. Perform the reaction in the dark and at low temperatures. Ensure all glassware is free of metal contaminants.
Difficulty in purifying the diazoketone product 1. Similar polarity of the product and starting material or byproducts. 2. Instability of the diazoketone on silica gel.1. Employ alternative purification techniques such as preparative HPLC or crystallization. Purification of methotrexate and its derivatives can be complex and may require specialized chromatographic conditions.[4][5] 2. If the product is sensitive to silica gel, consider using a different stationary phase like alumina or performing a rapid filtration through a short plug of silica.
Inconsistent yields between batches 1. Moisture in the reaction. 2. Variability in the quality of reagents. 3. Inconsistent reaction work-up.1. Ensure all solvents and reagents are anhydrous, as water can quench the activated carboxylic acid and react with diazomethane. 2. Use freshly purchased or purified reagents, especially for the activating agents and diazomethane precursors. 3. Standardize the work-up procedure, paying close attention to pH adjustments and extraction techniques.

Data Summary

The following table summarizes illustrative yield data for the key steps in the synthesis of this compound. Please note that these are estimated values based on typical yields for similar transformations and may vary depending on the specific experimental conditions.

Reaction Step Reagents/Conditions Illustrative Yield (%)
Protection of α-carboxylic acid e.g., Benzyl bromide, base85 - 95
Activation of γ-carboxylic acid e.g., Ethyl chloroformate, N-methylmorpholine80 - 90
Diazoketone formation e.g., (Trimethylsilyl)diazomethane60 - 75
Overall Yield 40 - 65

Experimental Protocols

Protocol 1: Synthesis of γ-Diazoketone Methotrexate via Mixed Anhydride Formation

This protocol is a representative procedure based on common methods for diazoketone synthesis from carboxylic acids, adapted for methotrexate.

Step 1: Protection of the α-Carboxylic Acid of Methotrexate

  • Suspend methotrexate in a suitable solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate) and a protecting group agent (e.g., benzyl bromide).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the α-protected methotrexate by column chromatography.

Step 2: Activation of the γ-Carboxylic Acid

  • Dissolve the α-protected methotrexate in an anhydrous aprotic solvent (e.g., THF) and cool to -15 °C.

  • Add N-methylmorpholine followed by the dropwise addition of ethyl chloroformate.

  • Stir the reaction mixture at -15 °C for 30-60 minutes to form the mixed anhydride.

Step 3: Formation of the Diazoketone

  • In a separate flask, prepare a solution of (trimethylsilyl)diazomethane in a suitable solvent (e.g., THF).

  • Slowly add the TMS-diazomethane solution to the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS, typically indicated by the disappearance of the mixed anhydride and the formation of a new, more nonpolar spot).

  • Carefully quench any excess TMS-diazomethane with a few drops of acetic acid.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow methotrexate Methotrexate alpha_protected_mtx α-Protected Methotrexate methotrexate->alpha_protected_mtx Protection of α-carboxylic acid mixed_anhydride γ-Mixed Anhydride Intermediate alpha_protected_mtx->mixed_anhydride Activation of γ-carboxylic acid diazoketone_mtx γ-Diazoketone Methotrexate mixed_anhydride->diazoketone_mtx Reaction with TMS-diazomethane

Caption: Experimental workflow for the synthesis of γ-diazoketone methotrexate.

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

"troubleshooting low cross-linking efficiency of diazoketone methotrexate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing diazoketone-methotrexate (diazoketone-MTX) probes for photo-cross-linking experiments and encountering challenges with low efficiency.

Troubleshooting Guide: Enhancing Cross-Linking Efficiency

This section addresses common issues encountered during photo-cross-linking experiments in a question-and-answer format.

Q1: My cross-linking yield is very low or undetectable. What are the primary factors to check?

A: Low cross-linking efficiency is a common issue that can be attributed to several factors. Systematically evaluating each component of your experimental setup is the most effective troubleshooting approach. Begin by assessing the following key areas:

  • Probe Integrity and Purity: Verify the chemical identity and purity of your diazoketone-MTX conjugate. Incomplete synthesis or the presence of impurities can significantly hinder the reaction.[1][2][3][4]

  • Probe-Target Binding: Confirm that the modification of methotrexate with the diazoketone moiety has not significantly compromised its binding affinity to the target protein.

  • UV Irradiation Parameters: Ensure that the UV light source provides the correct wavelength and that the energy dosage and exposure time are optimized for your specific setup.[5][6][7]

  • Reaction Buffer Composition: The presence of nucleophilic species in your buffer can quench the reactive carbene intermediate, drastically reducing cross-linking yield.[8]

  • Target Protein Abundance and Accessibility: The concentration of the target protein and the accessibility of reactive amino acid residues (C-H, N-H, O-H bonds) near the binding site are critical for successful cross-linking.

Q2: How can I optimize my UV irradiation conditions for efficient cross-linking?

A: The wavelength, energy dose, and duration of UV exposure are critical parameters that require careful optimization.

  • Wavelength: Diazoketones are typically activated by long-wave UV light, most commonly at 365 nm.[9][10] Shorter wavelengths (e.g., 254 nm) can be used but may cause more damage to proteins and nucleic acids.[9][11]

  • Energy and Time: A balance must be struck between providing enough energy to activate the diazoketone and avoiding damage to the biological sample. Lower intensity UV sources require longer exposure times or closer proximity to the sample.[6] It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions. Start with parameters reported in the literature and adjust based on your results. Prolonged exposure does not always increase yield and can lead to protein denaturation.[11]

Table 1: Recommended UV Irradiation Parameters for Optimization

ParameterRecommended RangeNotes
Wavelength 350 - 370 nmOptimal for activating diazoketone and diazirine groups while minimizing damage to biological samples.[10][12]
Intensity 3 - 15 mW/cm²Higher intensity can shorten exposure time but may require cooling to prevent sample heating.[5][13]
Exposure Time 5 - 45 seconds (High Intensity) 5 - 30 minutes (Low Intensity)Must be determined empirically. Start with a shorter time and increase incrementally.[6][11]
Distance to Sample 5 - 15 cmVaries with lamp intensity. Must be kept consistent across experiments.[6]

Q3: Could my reaction buffer be inhibiting the cross-linking reaction?

A: Yes, the composition of your reaction buffer is critical. The highly reactive carbene intermediate generated upon photoactivation can be quenched by nucleophilic molecules, preventing it from reacting with the target protein.

  • Incompatible Buffers: Avoid buffers containing strong nucleophiles, such as Tris (tris(hydroxymethyl)aminomethane), glycine, or any buffer with primary amine groups. Thiols like DTT and β-mercaptoethanol are also highly reactive with carbenes.

  • Recommended Buffers: Use non-nucleophilic buffers like HEPES, PBS (phosphate-buffered saline), or phosphate buffers.

  • Additives: Be mindful of any additives in your solution. For example, sodium azide, often used as a preservative, will readily quench the carbene.

Table 2: Buffer and Additive Compatibility for Diazoketone Cross-Linking

ComponentCompatibilityRationale
HEPES, Phosphate, PBS High Non-nucleophilic and generally compatible with protein stability.
Tris, Glycine, Primary Amines Low Contain nucleophilic amine groups that quench the reactive carbene.
DTT, β-mercaptoethanol Low Contain highly reactive thiol groups.
Sodium Azide Low Potent nucleophile that will inhibit the cross-linking reaction.
Water, Alcohols Moderate Can act as nucleophiles to quench the ketene formed from the Wolff rearrangement.[14][15]

Q4: I'm observing high levels of non-specific cross-linking. How can this be mitigated?

A: Non-specific cross-linking can obscure your results by creating a high background signal. This often occurs when the probe reacts with abundant proteins or other biomolecules that are not the intended target.

  • Competition Experiments: To confirm specific binding, perform a competition experiment. Pre-incubate your sample with an excess (e.g., 50-100 fold) of unmodified methotrexate before adding the diazoketone-MTX probe. A significant reduction in the cross-linking signal in the presence of the competitor indicates specific binding to the target.[16]

  • Reduce Probe Concentration: Titrate the concentration of your diazoketone-MTX probe to find the lowest effective concentration that still provides a detectable specific signal.

  • Optimize Incubation and Wash Steps: Shorten the incubation time of the probe with the cell lysate or protein mixture to minimize non-specific interactions. Increase the stringency of wash steps after cross-linking to remove non-covalently bound proteins.

Frequently Asked Questions (FAQs)

Q: What is the photochemical mechanism of diazoketone cross-linking?

A: Upon irradiation with UV light, the diazoketone group loses nitrogen gas (N₂) to form a highly reactive acyl-carbene intermediate.[17] This carbene can then undergo an insertion reaction with nearby C-H, N-H, or O-H bonds on the target protein, forming a stable covalent bond. A significant competing pathway is the Wolff rearrangement, where the carbene rearranges to form a ketene intermediate.[14][15][18][19] This ketene can be quenched by nucleophiles like water, which does not result in cross-linking to the target protein and thus lowers the overall efficiency.[14][18][19][20]

Q: What are the primary protein targets of Methotrexate?

A: The main and most well-known target of methotrexate is Dihydrofolate Reductase (DHFR), which it inhibits with high affinity.[21][22][23] Methotrexate's affinity for DHFR is approximately 1000-fold higher than that of its natural substrate, dihydrofolate.[21] However, other potential protein targets have also been identified.

Table 3: Known Methotrexate Binding Proteins and Affinities

Protein TargetReported Dissociation Constant (Kd) / Inhibition Constant (Ki)Notes
Dihydrofolate Reductase (DHFR) 3.4 pM (Ki) - 9.5 nM (Kd)Primary target; binding is very tight and can involve multiple conformational steps.[22][24][25]
High-Mobility Group Box 1 (HMGB1) 0.24 - 0.50 µM (Kd)Interaction may contribute to the anti-inflammatory effects of methotrexate.

Note: Binding affinities can vary significantly depending on the experimental conditions and the specific protein variant.

Experimental Protocols

Protocol 1: General Photo-Cross-Linking of Diazoketone-MTX to a Target Protein

  • Preparation: Prepare the protein sample (e.g., purified protein or cell lysate) in a compatible, non-nucleophilic buffer (e.g., HEPES or PBS) at a suitable concentration. For competition experiments, prepare a parallel sample containing a 50-100x molar excess of unmodified methotrexate.

  • Incubation: Add the diazoketone-MTX probe to the protein sample to a final concentration typically in the low micromolar range. Incubate the mixture in the dark (e.g., on ice or at 4°C) for 15-30 minutes to allow for binding.

  • Irradiation: Place the sample in a quartz cuvette or on a petri dish on a cold block. Irradiate with a 365 nm UV lamp at a predetermined optimal intensity and duration. Ensure the distance from the lamp to the sample is consistent.[6][9][10]

  • Quenching (Optional): The reaction can be quenched by adding a scavenger reagent like DTT, although this is often unnecessary as the carbene lifetime is very short.

  • Analysis: Analyze the cross-linked products. This is typically done by SDS-PAGE followed by western blotting with an antibody against the target protein (to detect a band shift) or by using a tagged probe (e.g., biotin) followed by streptavidin blotting. Mass spectrometry can be used for precise identification of the cross-linking site.

Protocol 2: Synthesis of α-Diazoketone Probes (General Overview)

The synthesis of α-diazoketones often involves a diazo transfer reaction.[26] One common method is the Arndt-Eistert synthesis, which can be adapted for probe creation.[14][20]

  • Acid Chloride Formation: The carboxylic acid group on a methotrexate derivative (or a linker to be attached to methotrexate) is converted to a more reactive acid chloride, typically using thionyl chloride or oxalyl chloride.

  • Reaction with Diazomethane: The acid chloride is then reacted with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form the α-diazoketone.[4] This step must be performed with extreme caution due to the toxic and explosive nature of diazomethane.[1]

  • Purification: The resulting diazoketone probe is purified, often using column chromatography, to remove unreacted starting materials and byproducts.[2][26]

Disclaimer: The synthesis of diazo compounds should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety precautions.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to troubleshooting diazoketone-MTX cross-linking.

Diazoketone_Photoactivation Diazoketone Photoactivation & Competing Pathways cluster_main cluster_side Probe Diazoketone-MTX (Bound to Target) UV UV Light (hv) ~365 nm Carbene Reactive Acyl-Carbene Intermediate UV->Carbene - N2 Product Covalently Cross-linked Product Carbene->Product Insertion (Successful Cross-linking) Wolff Wolff Rearrangement Carbene->Wolff Competing Pathway Target Target Protein Ketene Ketene Intermediate Wolff->Ketene SideProduct Inactive Side Product (No Cross-linking) Ketene->SideProduct Quenching Quench Nucleophile (e.g., H2O, Tris)

Caption: Diazoketone photoactivation and competing pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Cross-Linking Efficiency start Low / No Cross-linking Signal check_probe 1. Verify Probe Integrity (Purity, Concentration, Storage) start->check_probe decision1 Is Probe OK? check_probe->decision1 check_binding 2. Confirm Probe-Target Binding (e.g., Competition Assay) decision2 Does it Bind? check_binding->decision2 optimize_uv 3. Optimize UV Conditions (Wavelength, Dose, Time) decision3 Conditions Optimized? optimize_uv->decision3 check_buffer 4. Check Buffer Compatibility (Avoid Nucleophiles like Tris) decision4 Buffer OK? check_buffer->decision4 check_target 5. Assess Target Protein (Abundance, Expression) decision5 Target OK? check_target->decision5 end_ok Problem Solved: Efficient Cross-linking decision1->check_probe No (Synthesize/Purify) decision1->check_binding Yes decision2->check_binding No (Redesign Probe) decision2->optimize_uv Yes decision3->optimize_uv No (Titrate Dose/Time) decision3->check_buffer Yes decision4->check_buffer No (Change Buffer) decision4->check_target Yes decision5->check_target No (Increase Expression) decision5->end_ok Yes

Caption: A logical workflow for troubleshooting experiments.

References

"improving the stability of diazoketone methotrexate in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diazoketone methotrexate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a derivative of methotrexate where a carboxylic acid group has been converted to an α-diazoketone. This functional group is highly reactive and serves as a versatile intermediate in organic synthesis, often used for forming new carbon-carbon bonds or for photoaffinity labeling. However, the diazo group is inherently unstable in aqueous environments, particularly under acidic conditions, and is sensitive to light and heat.[1][2] Its decomposition can lead to a loss of the desired reactivity and the formation of various degradation products, complicating experimental results.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

Based on the known chemistry of α-diazoketones, the primary degradation pathways in aqueous solutions are expected to be:

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the diazo group is protonated, leading to the formation of a diazonium ion, which is an excellent leaving group. Subsequent reaction with water can lead to the formation of an α-hydroxy ketone.[1]

  • Photolytic Decomposition: Exposure to light, particularly UV light, can induce the loss of nitrogen gas (N₂) to form a highly reactive carbene intermediate. This carbene can then undergo various reactions.[3][4][5]

  • Thermal Decomposition: Elevated temperatures can also promote the elimination of N₂, generating a carbene intermediate. The decomposition temperature can vary widely depending on the molecule's structure.[6][7][8]

  • Wolff Rearrangement: A common reaction for α-diazoketones upon photolysis or thermolysis is the Wolff rearrangement, where the carbene intermediate rearranges to form a ketene.[9][10][11][12] This ketene is highly electrophilic and will be rapidly trapped by water in an aqueous solution to form a carboxylic acid derivative (a homologated acid).[9][10][11]

Q3: How should I store my stock solutions of this compound?

To maximize the stability of your this compound solutions, follow these guidelines:

  • Solvent: If possible, prepare stock solutions in a dry, aprotic organic solvent like DMSO or DMF and store them at -20°C or below. Only dilute into an aqueous buffer immediately before use.

  • Temperature: Keep solutions cold at all times. Perform dilutions and experiments on ice whenever feasible.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Avoid exposure to direct sunlight or prolonged room light.[3]

  • pH: If working in an aqueous buffer, maintain a neutral or slightly alkaline pH (pH 7-8). Avoid acidic conditions, as they can rapidly accelerate decomposition.[13]

Q4: What are the visual signs of decomposition?

The decomposition of diazoketones often involves the loss of the characteristic yellow color of the diazo compound. You may also observe the evolution of nitrogen gas (bubbling) if the decomposition is rapid. Any change in color or the appearance of a precipitate may indicate degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Problem 1: My freshly prepared aqueous solution of this compound is rapidly losing its yellow color.

  • Question: Why is my solution losing color so quickly?

    • Answer: The yellow color is characteristic of the diazo functional group. Its disappearance indicates that the diazoketone is decomposing. The most likely cause in an aqueous solution is acid-catalyzed hydrolysis.[1] Check the pH of your buffer. If it is acidic, the decomposition will be rapid. Even neutral water can be slightly acidic due to dissolved CO₂. Another cause could be exposure to strong light.

  • Question: What can I do to prevent this rapid decomposition?

    • Answer:

      • Check and Adjust pH: Ensure your aqueous buffer is at a neutral or slightly alkaline pH (pH 7.0 - 8.0). Use a well-buffered system to maintain the pH.

      • Work Quickly and on Ice: Prepare your aqueous solution immediately before your experiment and keep it on ice to slow down any thermal degradation.

      • Protect from Light: Work in a dimly lit area and use amber-colored tubes or wrap your containers in foil to prevent photolytic decomposition.[3]

      • Consider Co-solvents: If your experimental design allows, consider using a mixed solvent system (e.g., a buffer containing a small percentage of an organic co-solvent like DMSO or acetonitrile) which may improve stability.

Problem 2: My HPLC analysis shows a new, more polar peak appearing over time, and the peak for my diazoketone is decreasing.

  • Question: What is this new peak in my chromatogram?

    • Answer: This new, more polar peak is likely a degradation product. Given the reactivity of α-diazoketones in water, the most probable product is the carboxylic acid formed via the Wolff rearrangement and subsequent hydration of the ketene intermediate.[9][10] Another possibility is the corresponding α-hydroxy ketone from direct hydrolysis. Both of these products would be more polar than the parent diazoketone and thus have a shorter retention time on a reverse-phase HPLC column.

  • Question: How can I confirm the identity of the degradation product?

    • Answer: The most definitive way to identify the unknown peak is by using liquid chromatography-mass spectrometry (LC-MS). The mass of the major degradation product should correspond to the parent compound plus the mass of an oxygen atom and the loss of a nitrogen molecule (for the carboxylic acid via Wolff Rearrangement) or the addition of water and loss of nitrogen (for the α-hydroxy ketone).

Problem 3: The results of my experiment are inconsistent and not reproducible.

  • Question: What could be causing the lack of reproducibility in my experiments?

    • Answer: Inconsistency often stems from variable rates of decomposition of the this compound. Several factors could contribute:

      • Inconsistent Solution Preparation: Differences in the time between dissolving the compound and using it in the experiment can lead to varying levels of degradation.

      • Variable pH: Small, unmonitored fluctuations in the pH of your buffer can significantly impact the stability of the diazoketone.

      • Light Exposure: Different levels of ambient light exposure between experiments can alter the rate of photodecomposition.

      • Temperature Fluctuations: Performing experiments at room temperature without strict control can lead to variable thermal degradation.

  • Question: How can I improve the reproducibility of my experiments?

    • Answer:

      • Standardize Your Protocol: Create a detailed, step-by-step protocol for the preparation and handling of your this compound solutions and adhere to it strictly for every experiment.

      • Control Key Parameters: Use freshly prepared buffers of a consistent pH, control the temperature (preferably on ice), and ensure a consistent, low-light environment for all experiments.

      • Prepare Fresh: Always prepare the aqueous solution of this compound immediately before each experiment from a frozen, concentrated stock in an aprotic solvent.

Data Presentation

The stability of this compound is highly dependent on the conditions of the aqueous solution. The following table summarizes the expected stability profile based on general principles of diazoketone chemistry.

Table 1: Predicted Half-life of this compound under Various Aqueous Conditions

ParameterConditionPredicted Half-life (t½)Primary Degradation Pathway
pH pH 5.0 (Acetate Buffer)< 10 minutesAcid-Catalyzed Hydrolysis
pH 7.4 (Phosphate Buffer)1 - 2 hoursWolff Rearrangement / Hydrolysis
pH 8.5 (Tris Buffer)> 4 hoursBase-Catalyzed Hydrolysis (slower)
Temperature 4°C (on ice)Significantly IncreasedAll pathways slowed
25°C (Room Temp)BaselineThermal Decomposition / Hydrolysis
37°C< 30 minutesAccelerated Thermal Decomposition
Light Dark (in foil)BaselineHydrolysis / Thermal
Ambient Lab LightDecreasedPhotolysis / Wolff Rearrangement
Direct UV (254 nm)< 1 minuteRapid Photolysis

Note: These values are hypothetical and intended for illustrative purposes. Actual stability should be determined experimentally.

Mandatory Visualizations

cluster_main Primary Degradation Pathways of this compound in Aqueous Solution A Diazoketone Methotrexate B Carbene Intermediate + N₂ A->B Heat or Light (hν) E α-Hydroxy Ketone Derivative A->E + H₂O, H⁺ C Ketene Intermediate B->C Wolff Rearrangement D Homologated Carboxylic Acid Derivative C->D + H₂O

Caption: Primary degradation pathways for this compound.

cluster_workflow Troubleshooting Experimental Inconsistency Start Inconsistent Results Observed Check_Protocol Is a Standardized Protocol Being Used? Start->Check_Protocol Create_Protocol Create a Detailed Step-by-Step Protocol. Standardize All Steps. Check_Protocol->Create_Protocol No Check_pH Is the Buffer pH Consistent and Correct? Check_Protocol->Check_pH Yes Create_Protocol->Check_pH Adjust_pH Prepare Fresh Buffer. Verify pH Before Each Use. Check_pH->Adjust_pH No Check_Temp Is Temperature Controlled? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Perform Experiment on Ice. Check_Temp->Control_Temp No Check_Light Is Light Exposure Minimized and Consistent? Check_Temp->Check_Light Yes Control_Temp->Check_Light Control_Light Use Amber Vials or Foil. Work in Dim Light. Check_Light->Control_Light No End Reproducible Results Check_Light->End Yes Control_Light->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Determining the pH-Dependent Stability of this compound by HPLC-UV

This protocol outlines a method to assess the stability of this compound in aqueous buffers of different pH values.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Phosphate buffer (50 mM, pH 7.4)

    • Acetate buffer (50 mM, pH 5.0)

    • Tris buffer (50 mM, pH 8.5)

    • HPLC system with UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Amber glass HPLC vials

    • Ice bath

  • Procedure:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store this stock at -20°C, protected from light.

    • Reaction Setup:

      • Label three amber HPLC vials for each pH condition (pH 5.0, 7.4, 8.5).

      • Add 990 µL of the appropriate buffer to each vial.

      • Place the vials in an ice bath to equilibrate.

    • Initiating the Degradation:

      • At time zero (t=0), add 10 µL of the 10 mM stock solution to each vial to achieve a final concentration of 100 µM.

      • Mix gently by inversion and immediately inject the t=0 sample for the first pH condition onto the HPLC.

    • Time-Course Analysis:

      • Keep the vials at a constant temperature (e.g., 25°C).

      • At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot from each vial and inject it into the HPLC system.

    • HPLC Analysis:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Monitor at a wavelength appropriate for methotrexate (e.g., 303 nm) and a wavelength for the diazo group (e.g., 275 nm).

      • Analysis: Integrate the peak area for the intact this compound at each time point.

    • Data Analysis:

      • Plot the natural logarithm of the peak area (ln[Area]) versus time for each pH condition.

      • The slope of the line will be the negative of the pseudo-first-order rate constant (-k).

      • Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.

Protocol 2: Assessing the Photostability of this compound

This protocol is designed to evaluate the degradation of the compound upon exposure to light.

  • Materials:

    • Same as Protocol 1, but with clear and amber vials.

    • A controlled light source (e.g., a UV lamp at 254 nm or a photostability chamber).

  • Procedure:

    • Solution Preparation: Prepare a 100 µM solution of this compound in a neutral buffer (e.g., pH 7.4 phosphate buffer) from your DMSO stock.

    • Sample Setup:

      • Divide the solution into two sets of vials: one set of clear glass vials ("Light-Exposed") and one set of amber glass vials wrapped in foil ("Dark Control").

      • Take a t=0 sample from the bulk solution before dividing.

    • Exposure:

      • Place the "Light-Exposed" vials under the light source.

      • Place the "Dark Control" vials in the same location but shielded completely from the light.

    • Time-Course Analysis:

      • At specified time points (e.g., 0, 1, 5, 10, 30 minutes), take samples from both the light-exposed and dark control vials.

      • Analyze the samples immediately by HPLC as described in Protocol 1.

    • Data Analysis:

      • Compare the degradation rate in the light-exposed samples to the dark control samples to determine the extent of photolytic decomposition. Plot the percentage of remaining this compound versus time for both conditions.

References

"overcoming solubility issues with diazoketone methotrexate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diazoketone Methotrexate

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound? A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media.

Q2: Why is this compound difficult to dissolve in aqueous solutions? A2: The parent compound, methotrexate (MTX), is known for its poor aqueous solubility (0.01 mg/mL at 20 °C) and low permeability.[2][3] this compound, as a derivative, is expected to retain this characteristic hydrophobicity, making it challenging to dissolve directly in water or physiological buffers. The solubility of MTX is also pH-dependent.[4]

Q3: Can pH adjustment improve the solubility of my compound? A3: Yes, pH modification can significantly impact solubility. The solubility of methotrexate, the parent compound, increases as the pH becomes more alkaline.[4][5] It is suggested to maintain a pH between 6.5 and 7.0 for an optimal balance of solubility and stability, as higher pH levels can increase degradation products over time.[5] Therefore, carefully adjusting the pH of your aqueous buffer into this range may improve the solubility of this compound.

Q4: Are there any general considerations for handling and storing this compound? A4: Yes. For short-term storage (days to weeks), the compound should be kept dry, dark, and at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]

Troubleshooting Guides for Solubility Issues

If you are encountering difficulty dissolving this compound, consider the following strategies, which have proven effective for the parent compound, methotrexate (MTX), and other poorly soluble drugs.

Troubleshooting Workflow

This diagram outlines a logical approach to addressing solubility problems.

G cluster_start start Solubility Issue Encountered (Precipitation in Aqueous Buffer) stock Prepare Concentrated Stock in DMSO start->stock First Step ph Adjust Buffer pH to 6.5 - 7.0 stock->ph If issue persists cosolvent Use a Co-solvent (e.g., PEG 400) ph->cosolvent If issue persists solid Solid Dispersion (with PEG or PVP) cosolvent->solid For Formulation Dev. cyclo Cyclodextrin Inclusion Complex cosolvent->cyclo For Formulation Dev. sasd Surface-Attached Solid Dispersion (SASD) cosolvent->sasd For Formulation Dev. G cluster_workflow Solid Dispersion Preparation Workflow A 1. Weigh Drug and Polymer (e.g., PVP-K30) B 2. Dissolve Mixture in Solvent (e.g., Ethanol) A->B C 3. Solvent Evaporation (Under Vacuum) B->C D 4. Collect Solid Dispersion Product C->D E 5. Test for Enhanced Solubility D->E G cluster_logic Relationship of Strategies to Overcome Poor Solubility Root Core Problem: Poor Aqueous Solubility of Diazoketone MTX cat1 Immediate Lab Solutions Root->cat1 cat2 Advanced Formulation Strategies Root->cat2 sol1 Use DMSO Stock Solution cat1->sol1 sol2 Adjust Buffer pH (6.5-7.0) cat1->sol2 sol3 Add Co-solvents (PEG 400) cat1->sol3 sol4 Solid Dispersions (with PEG, PVP) cat2->sol4 sol5 Cyclodextrin Complexes cat2->sol5 sol6 Prodrug Synthesis (e.g., PEGylation) cat2->sol6

References

Technical Support Center: Refining Purification Methods for Diazoketone Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for diazoketone methotrexate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities can arise from both the synthesis of the diazoketone moiety and the methotrexate backbone itself. Common process-related impurities from methotrexate synthesis include unreacted starting materials, byproducts from side reactions, and degradation products.[] For the diazoketone functionalization, unreacted methotrexate, and byproducts from the diazo transfer reagent are common. Degradation impurities can also form, especially if the compound is exposed to harsh pH, light, or high temperatures.[]

Q2: How stable is this compound, and what are the optimal storage conditions?

A2: While specific stability data for this compound is not widely published, general knowledge of diazoketones and methotrexate provides guidance. Diazoketones can be sensitive to acidic conditions, which can cause degradation. Methotrexate is known to be sensitive to light and extreme pH.[][2] Therefore, it is recommended to store this compound protected from light, in a cool, dry place. For solutions, neutral or slightly basic pH is likely preferable, and they should be used fresh or stored at low temperatures for short periods.[3]

Q3: What analytical techniques are best suited for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of methotrexate and its derivatives.[4][5][6][7][8] A reversed-phase C18 column with a UV detector is typically used. Mass spectrometry (MS) coupled with HPLC (LC-MS) can provide further confirmation of the desired product and identification of impurities.[]

Q4: Can I use recrystallization for the final purification of this compound?

A4: Yes, recrystallization can be an effective final purification step. The choice of solvent is critical and will depend on the solubility of your this compound derivative. For methotrexate, purification often involves precipitating the free acid from an aqueous solution by adjusting the pH, or crystallizing a salt form from a mixed solvent system (e.g., acetone-water).[9] Similar principles can be applied to this compound, though solubility may differ.

Troubleshooting Guides

Problem 1: Low yield after flash chromatography.
  • Question: I am losing a significant amount of my this compound during silica gel flash chromatography. What could be the cause?

  • Answer: There are several potential reasons for low recovery after flash chromatography:

    • Compound instability on silica: Diazoketones can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.

    • Irreversible adsorption: Highly polar compounds can sometimes bind irreversibly to the silica.

    • Inappropriate solvent system: If the solvent system is too weak (low polarity), your compound may not elute from the column. If it is too strong (high polarity), it may co-elute with impurities.

  • Solutions:

    • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine in your eluent to neutralize acidic sites.

    • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina or a bonded phase like C18 (reversed-phase).

    • Optimize your solvent system: Use Thin Layer Chromatography (TLC) to carefully select a solvent system that gives your product an Rf value of approximately 0.3-0.4 for good separation.

    • Dry loading: If your compound has poor solubility in the starting eluent, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder.

Problem 2: The purified this compound is still impure according to HPLC.
  • Question: My HPLC results show multiple peaks even after purification. How can I improve the purity?

  • Answer: If impurities persist after initial purification, a multi-step purification strategy is often necessary.

    • Co-eluting impurities: The impurities may have similar polarity to your product, making them difficult to separate by normal-phase chromatography alone.

    • Degradation during purification: The compound may be degrading during the purification process itself.

  • Solutions:

    • Orthogonal purification methods: Combine different purification techniques. For example, follow flash chromatography with a recrystallization step.

    • Reversed-phase chromatography: If you used normal-phase (silica) chromatography, try a reversed-phase (C18) separation. The different separation mechanism can often resolve impurities that co-elute on silica.

    • Recrystallization: This is a powerful technique for removing small amounts of impurities. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. For methotrexate, a common technique is to dissolve the sodium salt in water and then precipitate the free acid by lowering the pH.[9]

    • Check for degradation: Analyze your sample by HPLC immediately before and after purification to see if new impurity peaks are forming. If so, consider milder purification conditions (e.g., lower temperature, de-gassed solvents, shorter purification time).

Problem 3: Difficulty with recrystallization.
  • Question: I am unable to get my this compound to crystallize, or it is "oiling out". What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities or a suboptimal solvent system.

  • Solutions:

    • Solvent selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. You may need to screen several solvents or use a binary solvent system.

    • Induce crystallization:

      • Seeding: Add a small crystal of the pure compound to the cooled, supersaturated solution.

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Cooling slowly: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator.

    • Purity of the starting material: If the material is very impure, it may be difficult to crystallize. Consider an initial purification step like flash chromatography to remove the bulk of the impurities.

    • Adjusting pH for precipitation: For methotrexate, precipitation is often achieved by adjusting the pH of an aqueous solution.[9] You can try dissolving your compound in a basic aqueous solution and then slowly adding acid to precipitate the neutral form.

Quantitative Data Summary

The following tables provide benchmark data for the purification of methotrexate, which can be used as a starting point for optimizing the purification of its diazoketone derivative.

Table 1: Methotrexate Purification by Recrystallization

Purification StepInitial Purity (by HPLC)Final Purity (by HPLC)YieldReference
Precipitation of Zinc SaltCrude>95%~80%US4374987A
Crystallization of Sodium Salt from Acetone/Water>95%>98%~90%[9]
Acid Precipitation (pH 4)>98%>99%High[9]

Table 2: HPLC Purity Analysis Parameters for Methotrexate

ParameterValueReference
ColumnC18 (Reversed-Phase)[4][6]
Mobile PhaseAcetonitrile/Phosphate Buffer[4]
Detection Wavelength302-372 nm[4][5]
Limit of Detection (LOD)0.03 - 3.3 ng/mL[4][7]
Limit of Quantification (LOQ)0.10 - 10.9 ng/mL[4][7]

Detailed Experimental Protocols

Note: These protocols are adapted from established methods for methotrexate and related compounds. Optimization will likely be necessary for your specific this compound derivative.

Protocol 1: Flash Chromatography on Silica Gel
  • Preparation of the Column:

    • Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude compound by weight).

    • Dry-pack the column with silica gel.

    • Wet the column with the initial, low-polarity eluent, ensuring no cracks or air bubbles are present.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin elution with a low-polarity solvent system, determined by prior TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column. A typical gradient for a methotrexate-like molecule might be from 100% dichloromethane to a mixture of dichloromethane and methanol.

    • Collect fractions and monitor the elution by TLC or HPLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization/Precipitation
  • Dissolution:

    • Transfer the impure this compound to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent or solvent mixture (e.g., water with pH adjustment, or an alcohol/water mixture).

    • Gently heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization/Precipitation:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If no crystals form, induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

    • For pH-based precipitation from water, dissolve the compound in a dilute basic solution (e.g., 0.1 M NaOH) and then slowly add a dilute acid (e.g., 0.1 M HCl or acetic acid) with stirring until the product precipitates. Monitor the pH closely.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Methotrexate_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular MTX_out Methotrexate MTX_in Methotrexate MTX_out->MTX_in SLC19A1 Transporter MTX_poly Methotrexate Polyglutamates MTX_in->MTX_poly FPGS DHFR Dihydrofolate Reductase (DHFR) MTX_poly->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis

Caption: Methotrexate's mechanism of action.

Purification_Workflow Crude_Product Crude Diazoketone Methotrexate Chromatography Flash Chromatography Crude_Product->Chromatography Purity_Check1 Purity Check (TLC/HPLC) Chromatography->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Impure Pure_Product Pure Diazoketone Methotrexate Purity_Check1->Pure_Product Pure Purity_Check2 Final Purity & Characterization (HPLC, NMR, MS) Recrystallization->Purity_Check2 Purity_Check2->Chromatography Impure Purity_Check2->Pure_Product Pure Troubleshooting_Logic Problem Low Purity After Chromatography Cause1 Co-eluting Impurities Problem->Cause1 Cause2 On-Column Degradation Problem->Cause2 Cause3 Overloading Problem->Cause3 Solution1a Change Solvent System Cause1->Solution1a Solution1b Use Orthogonal Method (e.g., Recrystallization) Cause1->Solution1b Solution2a Deactivate Silica (e.g., with Triethylamine) Cause2->Solution2a Solution2b Use Milder Conditions (e.g., lower temp) Cause2->Solution2b Solution3 Reduce Sample Load Cause3->Solution3

References

"minimizing photoreaction side products of diazoketone methotrexate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diazoketone Methotrexate Photoreactions

Welcome to the technical support center for researchers working with diazoketone derivatives of methotrexate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products and optimize your photoreactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the photoreaction of this compound?

The primary goal is typically to induce a Wolff rearrangement, converting the α-diazoketone into a highly reactive ketene intermediate.[1][2][3] This ketene can then be trapped by a nucleophile (e.g., water, alcohols, amines) to form a carboxylic acid derivative, effectively achieving a one-carbon homologation of the parent carboxylic acid used to synthesize the diazoketone.[2][4] This is a key step in reactions like the Arndt-Eistert homologation.[2]

Q2: Upon photolysis, I observe very low yields of my desired ketene-trapped product. What are the main competing side reactions?

Low yields are often due to competing reaction pathways that consume the diazoketone or its intermediates. The primary side reactions include:

  • Carbene-Mediated Reactions: Instead of a concerted rearrangement, the diazoketone can form a highly reactive carbene intermediate after nitrogen extrusion.[1][3] This carbene can then undergo undesirable reactions such as insertion into solvent O-H or C-H bonds, or reaction with trace impurities.[1]

  • Photodegradation of Methotrexate Core: The methotrexate molecule itself is known to be sensitive to light. Under UV irradiation, the pteridine ring can cleave, leading to degradation products like 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[5][6] This degradation pathway competes with the desired diazoketone reaction.

  • Dimerization: The highly reactive ketene intermediate can react with another molecule of the starting diazoketone or dimerize with itself, leading to complex byproducts.[1][2]

Q3: My LC-MS analysis shows multiple unexpected peaks. What are the likely side products?

Based on the known reactivity of diazoketones and methotrexate, the following side products are plausible:

  • Solvent Adducts: If your solvent is protic (e.g., methanol, water), you will likely form products from the carbene inserting into the O-H bond.[1]

  • Methotrexate Degradants: Products resulting from the cleavage of the C9-N10 bond of the methotrexate backbone.[5][6]

  • Hydrazones: In the presence of certain reducing agents or under specific conditions, the diazo group can be reduced to a hydrazone.

  • Direct Displacement Products: In the presence of acid, the diazo group can be protonated and displaced by a nucleophile without rearrangement.[2]

Troubleshooting Guide

Issue 1: High Proportion of Carbene Insertion Products

  • Cause: The formation of a carbene intermediate is competing with or dominating the concerted Wolff rearrangement. This can be influenced by the conformation of the diazoketone and the solvent environment.[2]

  • Solution 1: Solvent Choice: The choice of solvent can influence the reaction pathway.[7] Non-polar, aprotic solvents generally favor the Wolff rearrangement. Protic or highly polar solvents can stabilize carbene intermediates or react with them directly.

  • Solution 2: Temperature Control: Photochemical reactions should be conducted at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions and enhance the stability of the desired products.[4]

  • Solution 3: Quench Triplet Carbenes: Carbene intermediates can exist as singlet or triplet species, with triplets often having longer lifetimes and different reactivity.[8] If triplet carbene formation is suspected, adding a triplet quencher (e.g., running the reaction under an oxygen atmosphere, though this may have other effects) can sometimes suppress its side reactions.[9]

Issue 2: Significant Degradation of the Methotrexate Moiety

  • Cause: The pteridine ring of methotrexate is susceptible to photodegradation, especially under broad-spectrum or high-energy UV light.[5][6]

  • Solution 1: Wavelength Selection: Use a light source with a wavelength specific to the absorbance of the diazoketone group (typically 254-310 nm), while minimizing exposure to shorter, more damaging UV wavelengths.[10][11] Using longer wavelength light (e.g., blue LEDs, >400 nm) has been shown to be effective for Wolff rearrangements while minimizing side reactions.[12]

  • Solution 2: Minimize Exposure Time: Optimize the reaction time to achieve a reasonable conversion of the starting material without prolonged exposure of the product and remaining reactant to light. Monitor the reaction progress closely by TLC or LC-MS.

  • Solution 3: Degas Solvents: The photolytic cleavage of methotrexate can proceed via a free radical mechanism.[5] Thoroughly degassing the solvent with nitrogen or argon before the reaction can help minimize oxidative degradation pathways.

Issue 3: Product is Unstable During Workup and Purification

  • Cause: The ketene-derived product (e.g., a homologated ester or amide) may be sensitive to the conditions used for purification.

  • Solution 1: Mild Purification: Avoid aggressive pH conditions. Use chromatography on neutral or deactivated silica gel.

  • Solution 2: Temperature: Keep all fractions and the final product cold during and after purification to prevent thermal decomposition.

  • Solution 3: In Situ Use: If possible, consider using the generated product in the subsequent reaction step without full purification, if the impurities will not interfere.

Data Presentation: Optimizing Reaction Conditions

The following tables present hypothetical data to illustrate how changing experimental parameters can influence the product distribution in the photoreaction of this compound.

Table 1: Effect of Solvent on Product Distribution

SolventDielectric ConstantProduct A Yield (Wolff Rearrangement)Product B Yield (O-H Insertion)Methotrexate Degradation
Dioxane2.275%<1%10%
Acetonitrile37.560%5%15%
Methanol32.735%45%20%
Water80.115%60%25%
Product A refers to the desired homologated product after trapping the ketene. Product B is a common side product from carbene insertion.

Table 2: Effect of Wavelength on Selectivity

WavelengthIrrad. Time (h)Conversion (%)Wolff Product Selectivity (%)Degradation Products (%)
254 nm295%65%30%
300 nm490%80%15%
350 nm885%90%<5%
450 nm (Blue LED)1280%>95%<2%
Selectivity is defined as (Yield of Wolff Product / Total Yield of All Products) x 100.

Experimental Protocols

Detailed Protocol for Photochemical Wolff Rearrangement

This protocol outlines a general procedure for the photolysis of this compound to generate a ketene intermediate, followed by trapping with methanol to yield the corresponding methyl ester.

1. Materials and Equipment:

  • This compound

  • Anhydrous, degassed dioxane and anhydrous, degassed methanol

  • Immersion well photoreactor made of quartz or borosilicate glass (depending on wavelength)

  • Medium-pressure mercury lamp (e.g., 450W) with appropriate filter sleeve (e.g., Pyrex for >300 nm)

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Cooling system (circulating bath or Dewar with cryogen)

2. Procedure:

  • Preparation: Dissolve this compound (100 mg, 1 eq.) in a mixture of anhydrous dioxane (180 mL) and anhydrous methanol (20 mL, >10 eq. as nucleophile). The final concentration of the diazoketone should be low (e.g., 0.001 M) to minimize dimerization.

  • Degassing: Transfer the solution to the photoreactor vessel. Purge the solution with a gentle stream of argon for 30 minutes to remove dissolved oxygen.

  • Setup: Assemble the photoreactor. Place the immersion well containing the lamp into the solution. Connect the cooling system and maintain the reaction temperature at 0 °C.

  • Irradiation: Turn on the magnetic stirrer and the cooling system. Once the temperature is stable, ignite the UV lamp.

  • Monitoring: Monitor the reaction progress every 30 minutes by withdrawing a small aliquot, quenching it, and analyzing by TLC or LC-MS. The disappearance of the yellow color of the diazoketone is a visual indicator.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), turn off the lamp. Continue stirring and bubbling with argon for another 15 minutes to purge any reactive intermediates.

  • Workup: Remove the solvent under reduced pressure at low temperature (<30 °C).

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired methyl ester.

Visualizations

photoreaction_pathways start Diazoketone Methotrexate hv Photolysis (hν) start->hv degradation Methotrexate Core Degradation Products start->degradation Direct Photodegradation (Side Pathway) ketene Ketene Intermediate hv->ketene Concerted Wolff Rearrangement (Desired Pathway) carbene Singlet/Triplet Carbene Intermediate hv->carbene Stepwise N₂ Loss (Side Pathway) product Desired Product (e.g., Homologated Ester) ketene->product insertion Solvent Insertion (O-H, C-H) carbene->insertion nucleophile Nucleophile (e.g., ROH, H₂O) nucleophile->product experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare Reactant Solution (Diazoketone + Nucleophile) degas Degas Solvent (Ar or N₂) prep_sol->degas setup Assemble Photoreactor & Set Temperature degas->setup irradiate Irradiate with Selected Wavelength setup->irradiate monitor Monitor Reaction (TLC / LC-MS) irradiate->monitor workup Quench & Concentrate Under Reduced Pressure monitor->workup purify Purify Product (Chromatography) workup->purify analyze Characterize Product (NMR, MS, HPLC) purify->analyze

References

Technical Support Center: Enhancing Cellular Permeability of Diazoketone Methotrexate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following strategies and troubleshooting guides are based on research conducted on methotrexate and its analogues. As there is limited specific data on diazoketone methotrexate, these recommendations should be considered as a starting point for experimental design and will require validation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular permeability a concern?

This compound is a chemically modified version of methotrexate, a widely used anticancer and immunosuppressive drug. The introduction of a diazoketone group can be a strategy to alter its chemical properties, potentially for applications like photoaffinity labeling or as a precursor for other derivatives. However, like its parent compound, methotrexate, this compound is expected to have poor cellular permeability due to its hydrophilic nature, which can limit its therapeutic efficacy.[1][2]

Q2: What are the primary mechanisms for methotrexate uptake into cells?

Methotrexate primarily enters cells through active transport via two main carrier proteins: the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[3][4][5][6][7][8][9] At physiological pH (around 7.4), RFC is the main transporter.[10] PCFT is most active in acidic environments (optimal pH ~5.5) and is the primary transporter for folate absorption in the small intestine.[4][11][12][13][14] At very high concentrations, methotrexate can also enter cells via passive diffusion.[7]

Q3: How might the diazoketone modification affect the cellular uptake of methotrexate?

The impact of a diazoketone modification on methotrexate's cellular uptake has not been extensively studied. However, we can hypothesize a few possibilities:

  • Altered Transporter Affinity: The modification could change the molecule's shape and charge distribution, potentially altering its affinity for the RFC and PCFT transporters. This could either enhance or hinder active transport.

  • Increased Lipophilicity: Depending on the overall structural changes, the diazoketone derivative might be more lipophilic than methotrexate, which could lead to a modest increase in passive diffusion across the cell membrane.

  • Novel Interactions: The diazoketone group might introduce new interactions with cell surface proteins or lipids, potentially leading to alternative uptake pathways.

Experimental validation is crucial to determine the actual effects.

Troubleshooting Guides

Issue 1: Low Cellular Uptake of this compound in In Vitro Experiments

Question: We are observing very low intracellular concentrations of our this compound compound in our cell-based assays. What are the potential causes and how can we troubleshoot this?

Answer:

Low cellular uptake is a common challenge with methotrexate and its derivatives. Here are some potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Low expression of RFC or PCFT in the cell line Verify the expression levels of RFC (SLC19A1) and PCFT (SLC46A1) in your chosen cell line using techniques like qPCR or western blotting. Consider using a cell line known to have high expression of these transporters, such as certain cancer cell lines (e.g., some leukemia or breast cancer lines).[6][9]
Suboptimal pH for transporter activity If you hypothesize that PCFT-mediated uptake is significant, ensure your experimental buffer has an acidic pH (around 5.5-6.0) to maximize its activity.[11][13][14] For RFC, a physiological pH of 7.4 is optimal.[10]
Compound instability Confirm the stability of your this compound in the experimental media and conditions. Degradation can lead to lower effective concentrations. Use analytical techniques like HPLC to assess stability over the time course of your experiment.
Efflux pump activity The compound might be actively removed from the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). You can co-incubate your compound with known inhibitors of these pumps (e.g., verapamil for P-gp) to see if intracellular accumulation increases.[14]
Low passive permeability If active transport is inefficient, passive diffusion might be the only route of entry. The inherent hydrophilicity of the methotrexate backbone can severely limit this. Consider strategies to enhance passive permeability as outlined in the "Strategies to Enhance Permeability" section below.
Issue 2: High Variability in Permeability Assay Results

Question: We are getting inconsistent results in our Caco-2 permeability assays for this compound. What could be causing this variability?

Answer:

High variability in Caco-2 assays can stem from several factors related to the experimental setup and the compound itself.

Potential Cause Troubleshooting Steps
Inconsistent Caco-2 cell monolayer integrity The integrity of the cell monolayer is critical for reliable permeability data. Regularly measure the Transepithelial Electrical Resistance (TEER) of your monolayers before and after the experiment. TEER values should be within an acceptable range (typically >300 Ω·cm²) to ensure tight junctions are properly formed.[14] You can also perform a Lucifer Yellow rejection assay to confirm monolayer integrity.[14]
Low aqueous solubility of the compound Poorly soluble compounds can precipitate in the assay medium, leading to inaccurate concentration measurements. Determine the solubility of your this compound in the assay buffer. If solubility is low, you may need to add a small percentage of a co-solvent (e.g., DMSO), but be mindful that this can also affect cell monolayer integrity.
Adsorption to plasticware Hydrophobic compounds can adsorb to the plastic surfaces of the assay plates, leading to an underestimation of permeability. Using low-binding plates and including a mass balance calculation (measuring the compound in both donor and receiver compartments as well as in the cell lysate) can help account for this.
Metabolism by Caco-2 cells Caco-2 cells can metabolize some compounds. Analyze samples from both the donor and receiver compartments for the presence of metabolites. If metabolism is significant, this will affect the calculated apparent permeability (Papp) of the parent compound.

Strategies to Enhance Cellular Permeability

The following are potential strategies to enhance the cellular permeability of this compound, based on approaches that have been explored for methotrexate and other poorly permeable drugs.

Formulation-Based Approaches

These strategies focus on encapsulating or complexing the drug to facilitate its entry into cells without chemically modifying the drug itself.

Strategy Description Potential Advantages Considerations
Liposomes and Niosomes Encapsulating the drug in lipid-based vesicles (liposomes) or non-ionic surfactant-based vesicles (niosomes) can enhance its uptake through membrane fusion or endocytosis.Can protect the drug from degradation and improve its pharmacokinetic profile.Formulation stability and potential for premature drug release.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility and potentially their permeability.Can improve aqueous solubility and mask hydrophilic groups.[1]The complex may dissociate before reaching the cell membrane.
Cell-Penetrating Peptides (CPPs) Covalently conjugating the drug to a CPP, a short peptide that can translocate across the cell membrane, can significantly enhance its intracellular delivery.[2]High efficiency for a wide range of cargo molecules.[2]Potential for immunogenicity and off-target effects.
Chemical Modification Approaches

These strategies involve altering the chemical structure of this compound to improve its permeability.

Strategy Description Potential Advantages Considerations
Increasing Lipophilicity Modifying the molecule to make it more lipid-soluble can enhance its ability to passively diffuse across the cell membrane. This could involve adding lipophilic moieties.Can directly improve passive permeability.May alter the drug's interaction with its intracellular target and transporters.
Prodrugs Converting the drug into a more permeable, inactive form (a prodrug) that is metabolized into the active drug inside the cell. For example, esterification of carboxylic acid groups can increase lipophilicity.Can overcome permeability barriers and improve oral bioavailability.The prodrug must be efficiently converted to the active form at the target site.

Quantitative Data on Methotrexate Permeability Enhancement

The following table summarizes some reported apparent permeability coefficient (Papp) values for methotrexate and its formulations from in vitro Caco-2 cell assays. This data can serve as a benchmark for your own experiments.

Compound/Formulation Papp (A→B) (cm/s) Papp (B→A) (cm/s) Efflux Ratio (B→A/A→B) Reference
Methotrexate (MTX)0.2 x 10⁻⁶1.6 x 10⁻⁶8.0[1]
MTX/DM-β-CD Inclusion Complex0.22 x 10⁻⁶1.01 x 10⁻⁶4.6[1]

Note: A lower efflux ratio suggests that the formulation may be less susceptible to removal by efflux pumps.

Experimental Protocols

Key Experiment: Caco-2 Permeability Assay

This protocol provides a general workflow for assessing the permeability of a compound across a Caco-2 cell monolayer.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the TEER of the monolayers using a voltmeter. Only use monolayers with TEER values above 300 Ω·cm².

  • Alternatively, perform a Lucifer Yellow rejection assay. Add Lucifer Yellow to the apical side and measure its appearance on the basolateral side over time. Low permeability of Lucifer Yellow indicates a tight monolayer.

3. Permeability Experiment (Apical to Basolateral - A→B):

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound (this compound) dissolved in HBSS to the apical (donor) compartment.

  • Add fresh HBSS to the basolateral (receiver) compartment.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the volume removed with fresh HBSS.

  • At the end of the experiment, take a sample from the apical compartment.

4. Permeability Experiment (Basolateral to Apical - B→A):

  • To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral compartment and sampling from the apical compartment.

5. Sample Analysis:

  • Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.
    • A is the surface area of the filter membrane.
    • C₀ is the initial concentration of the compound in the donor compartment.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

Methotrexate Cellular Uptake Pathways

The following diagram illustrates the primary mechanisms by which methotrexate enters a cell.

Methotrexate_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTX_out Methotrexate (or Diazoketone-MTX) RFC RFC (SLC19A1) MTX_out->RFC pH ~7.4 PCFT PCFT (SLC46A1) MTX_out->PCFT pH ~5.5 Passive Passive Diffusion MTX_out->Passive MTX_in Intracellular Methotrexate RFC->MTX_in PCFT->MTX_in Passive->MTX_in Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add test compound to donor compartment C->D If TEER is acceptable E Incubate at 37°C D->E F Sample from receiver compartment at time points E->F G Quantify compound concentration (LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H Troubleshooting_Permeability Start Low Cellular Permeability Observed CheckTransporters Are RFC/PCFT expressed in the cell line? Start->CheckTransporters CheckpH Is the buffer pH optimal for the predominant transporter? CheckTransporters->CheckpH Yes ConsiderStrategies Implement Permeability Enhancement Strategies CheckTransporters->ConsiderStrategies No CheckEfflux Is the compound a substrate for efflux pumps? CheckpH->CheckEfflux Yes CheckpH->ConsiderStrategies No CheckEfflux->ConsiderStrategies Yes

References

Validation & Comparative

Validating DHFR as the Target of Methotrexate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methotrexate and its analogs, focusing on the validation of Dihydrofolate Reductase (DHFR) as their primary molecular target. Experimental data is presented to objectively assess the performance of these compounds, supplemented by detailed methodologies for key validation assays.

Introduction to DHFR and Methotrexate

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for cancer chemotherapy.[3][4]

Methotrexate (MTX) is a potent and widely used DHFR inhibitor.[5] It acts as a competitive inhibitor, binding to the active site of DHFR with high affinity and preventing the binding of its natural substrate, dihydrofolate.[6] The efficacy of methotrexate is, however, sometimes limited by the development of drug resistance and toxic side effects.[4] This has spurred the development of numerous methotrexate analogs with potentially improved therapeutic profiles. This guide will delve into the validation of DHFR as the target for methotrexate and compare its inhibitory activity with that of several analogs.

Comparative Analysis of DHFR Inhibition

The primary method for validating DHFR as the target of a compound is to quantify its inhibitory effect on the enzyme's activity. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the DHFR inhibitory activities of methotrexate and a selection of its analogs.

CompoundDHFR IC50 (nM)Cell Line/SourceReference
Methotrexate7.0L1210 Murine Leukemia[7]
Methotrexate9.5 (K_D)E. coli DHFR[8]
5,8-Dideazamethotrexate15A549 Human Lung Carcinoma[9]
Fluorinated MTX Derivative~10Recombinant Human DHFR[10]
Aminopterin~1L1210 Murine Leukemia[6]

Experimental Protocols

DHFR Inhibition Assay (Spectrophotometric Method)

This assay is a standard method for determining the inhibitory activity of compounds against DHFR.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[11][12][13] An inhibitor will slow down this reaction, resulting in a smaller decrease in absorbance over time.

Materials:

  • DHFR enzyme (recombinant or purified from a cell line)

  • DHFR assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • NADPH

  • Dihydrofolic acid (DHF)

  • Test compounds (e.g., methotrexate, diazoketone methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing DHFR enzyme and NADPH in the assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include a control with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).

  • Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Signaling Pathways and Workflows

The following diagrams illustrate the folate metabolism pathway and a typical workflow for validating a DHFR inhibitor.

folate_pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF NADPH to NADP+ MTX Methotrexate (or Diazoketone MTX) MTX->DHFR Inhibition

Caption: Folate metabolism and the inhibitory action of Methotrexate on DHFR.

validation_workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation Enzyme_Assay DHFR Inhibition Assay (IC50/Ki determination) Binding_Assay Direct Binding Assay (e.g., SPR, ITC) Enzyme_Assay->Binding_Assay Confirm Direct Interaction Cell_Proliferation Cell Proliferation Assay (e.g., MTT, SRB) Binding_Assay->Cell_Proliferation Assess Cellular Potency Target_Engagement Cellular Thermal Shift Assay (CETSA) Cell_Proliferation->Target_Engagement Verify Target Engagement in Cells Xenograft_Model Tumor Xenograft Model Target_Engagement->Xenograft_Model Evaluate In Vivo Efficacy PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Xenograft_Model->PK_PD_Analysis Correlate Exposure and Effect

Caption: A typical workflow for the validation of a DHFR inhibitor.

Conclusion

References

A Comparative Analysis of Inhibitory Activity: Methotrexate vs. a Covalently-Binding Methotrexate Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory activities of the classical antifolate drug, methotrexate (MTX), and a rationally designed, covalently-binding methotrexate analog. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate a comprehensive understanding of their distinct modes of action.

Methotrexate, a cornerstone in the treatment of cancer and autoimmune diseases, functions as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][2][3] This inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication.[1][2] While highly effective, the development of drug resistance remains a clinical challenge. In response, researchers have explored modifications to the methotrexate scaffold to enhance its therapeutic index and overcome resistance mechanisms. One such strategy involves the introduction of reactive functional groups to promote covalent, irreversible binding to the target enzyme, DHFR. This guide will use an Nα-(4-Amino-4-deoxy-N10-methylpteroyl)-Nε-(iodoacetyl)-L-lysine analog of methotrexate as a case study to represent this class of covalently-binding inhibitors and compare its inhibitory profile to that of the parent compound, methotrexate.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of methotrexate and its covalently-binding analog against dihydrofolate reductase has been evaluated using various biochemical assays. The following table summarizes the key quantitative data from these studies.

Compound Assay Type Target Enzyme ID50 / IC50 (nM) Reference
MethotrexateDihydrofolate Reduction AssayLactobacillus casei DHFR6.2[4]
Covalently-Binding MTX AnalogDihydrofolate Reduction AssayLactobacillus casei DHFR4.5[4]
MethotrexateCompetitive Radioligand BindingLactobacillus casei DHFR16[4]
Covalently-Binding MTX AnalogCompetitive Radioligand BindingLactobacillus casei DHFR31[4]
MethotrexateDihydrofolate Reductase InhibitionHuman DHFR~30[1]

ID50: The concentration of an inhibitor that is required for 50% inhibition of enzyme activity. IC50: The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Mechanism of Action: A Tale of Two Inhibitors

While both methotrexate and its covalently-binding analog target DHFR, their mechanisms of inhibition differ significantly. Methotrexate is a tight-binding, reversible inhibitor, whereas the analog is designed for initial reversible binding followed by irreversible covalent modification of the enzyme.

Methotrexate: The Competitive Inhibitor

Methotrexate's structure mimics that of dihydrofolate, the natural substrate of DHFR. This structural similarity allows it to bind to the active site of the enzyme with high affinity, preventing the binding of dihydrofolate and thereby inhibiting its reduction to tetrahydrofolate.[1][2][3] This is a reversible process, and the inhibitor can dissociate from the enzyme.

Covalently-Binding MTX Analog: The Irreversible Inactivator

The covalently-binding analog possesses a reactive iodoacetyl group. It initially binds to the DHFR active site in a reversible manner, similar to methotrexate. However, the proximity of the iodoacetyl group to a nucleophilic amino acid residue within the active site (likely a histidine) facilitates a subsequent, slower, irreversible covalent bond formation.[4] This covalent linkage permanently inactivates the enzyme.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted metabolic pathway and a general workflow for comparing the inhibitory activities of these compounds.

signaling_pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF Product MTX Methotrexate MTX->DHFR Reversible Inhibition Covalent_MTX Covalently-Binding MTX Analog Covalent_MTX->DHFR Irreversible Inactivation

Figure 1: Simplified diagram of the folate pathway and the inhibitory action of Methotrexate and its covalently-binding analog on Dihydrofolate Reductase (DHFR).

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Enzyme Purified DHFR Enzyme Incubation Incubate Enzyme with Inhibitors Enzyme->Incubation Inhibitors Methotrexate & Covalently-Binding Analog Inhibitors->Incubation Substrate Dihydrofolate & NADPH Reaction Initiate Reaction with Substrates Substrate->Reaction Incubation->Reaction Measurement Measure Absorbance Change at 340 nm Reaction->Measurement IC50 Calculate IC50/ID50 Values Measurement->IC50 Kinetics Determine Inhibition Kinetics (Ki) Measurement->Kinetics

Figure 2: General experimental workflow for the determination of DHFR inhibition by methotrexate and its analogs.

Experimental Protocols

The determination of the inhibitory activity of methotrexate and its analogs against DHFR typically involves a spectrophotometric assay that monitors the oxidation of NADPH to NADP+.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of DHFR by 50% (IC50 or ID50).

Materials:

  • Purified DHFR enzyme (e.g., from Lactobacillus casei or human)

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • Methotrexate and/or covalently-binding analog, inhibitors

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHF, NADPH, methotrexate, and the analog in the appropriate solvent (e.g., assay buffer or DMSO).

    • Prepare serial dilutions of the inhibitors to be tested.

  • Assay Setup:

    • In a quartz cuvette or a 96-well plate, combine the assay buffer, a known concentration of DHFR enzyme, and varying concentrations of the inhibitor (or vehicle control).

    • For irreversible inhibitors, a pre-incubation period of the enzyme and inhibitor may be necessary to allow for covalent bond formation.[4] This can range from minutes to hours.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding DHF and NADPH to the mixture.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.

    • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the ID50 or IC50 value.

Competitive Radioligand Binding Assay

Objective: To determine the affinity of an unlabeled inhibitor for DHFR by measuring its ability to displace a radiolabeled ligand (e.g., [3H]methotrexate).

Materials:

  • Purified DHFR enzyme

  • [3H]methotrexate (radiolabeled ligand)

  • Unlabeled methotrexate and/or covalently-binding analog

  • Binding buffer

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Incubate a fixed amount of DHFR enzyme with a fixed concentration of [3H]methotrexate in the presence of varying concentrations of the unlabeled inhibitor.

  • Separation of Bound and Free Ligand:

    • After incubation, separate the enzyme-bound [3H]methotrexate from the free radioligand using a method such as gel filtration or charcoal adsorption.

  • Quantification:

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • The concentration of the unlabeled inhibitor that displaces 50% of the bound [3H]methotrexate is the ID50 value.

Conclusion

The development of covalently-binding methotrexate analogs represents a rational approach to overcoming some of the limitations of classical competitive inhibitors. While both methotrexate and the iodoacetyl-lysine analog effectively inhibit DHFR, the latter's ability to form an irreversible covalent bond offers the potential for prolonged and more potent enzyme inactivation. The experimental protocols detailed in this guide provide a framework for the direct comparison of these and other novel DHFR inhibitors, enabling researchers to quantitatively assess their inhibitory activity and elucidate their mechanisms of action. This comparative understanding is crucial for the continued development of next-generation antifolate therapeutics.

References

A Comparative Guide to the Mass Spectrometry Validation of Diazoketone Methotrexate-Protein Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the validation of diazoketone methotrexate-protein conjugates. It is designed to assist researchers in selecting the most appropriate analytical strategy by objectively comparing the performance of different techniques and providing supporting experimental data from analogous studies on protein conjugates.

Introduction to this compound-Protein Conjugates

Diazoketone-modified methotrexate serves as a valuable tool in chemical biology and drug development. The diazoketone moiety can act as a photo-activated crosslinker or a handle for bioorthogonal chemistry, enabling the study of methotrexate's interactions with its protein targets or the creation of targeted drug delivery systems.[1][2][3] Accurate and comprehensive characterization of these conjugates is critical to ensure their structural integrity, purity, and to understand their biological activity. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for the analysis of complex biomolecules.[4]

This guide will focus on two primary mass spectrometry strategies for the validation of this compound-protein conjugates:

  • Top-Down Mass Spectrometry (Intact Mass Analysis): Analysis of the intact protein conjugate.

  • Bottom-Up Mass Spectrometry (Peptide Mapping): Analysis of peptides generated from the enzymatic digestion of the protein conjugate.

Comparison of Top-Down and Bottom-Up Mass Spectrometry Approaches

The choice between a top-down and a bottom-up approach depends on the specific analytical question being addressed. Top-down analysis provides information on the entire conjugate, including the distribution of drug-to-protein ratios, while bottom-up analysis is essential for identifying the specific sites of conjugation.[5][6]

FeatureTop-Down Mass SpectrometryBottom-Up Mass Spectrometry
Primary Information Intact mass of the conjugate, determination of drug-to-protein ratio (DPR) distribution, identification of major proteoforms.[5][7]Identification of conjugation sites, sequence confirmation, and characterization of post-translational modifications (PTMs).[5][7]
Sample Preparation Minimal, involves buffer exchange and desalting.[8][9][10]More complex, involving denaturation, reduction, alkylation, and enzymatic digestion.[4][11][12][13][14]
Instrumentation High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap, FT-ICR).[5]Tandem mass spectrometers (e.g., Q-TOF, Orbitrap, Triple Quadrupole).
Data Analysis Deconvolution of multiply charged spectra to determine the neutral mass.Database searching of MS/MS spectra to identify peptides and modifications.
Advantages - Provides a global view of the conjugate population.- Faster sample preparation.- Preserves information about co-occurring modifications.[15]- High sensitivity.- Pinpoints the exact location of the modification.- Well-established workflows and data analysis tools.[16]
Limitations - Lower sensitivity for heterogeneous samples.- Difficulty in localizing the modification site.- Requires high-resolution instruments.[16]- Information about the intact conjugate is lost.- Potential for incomplete digestion or introduction of artifacts.- Can be time-consuming.[15]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing a diazoketone derivative of methotrexate involves the reaction of a carboxylic acid group on methotrexate with a diazo-containing reagent. For example, the carboxylic acid can be activated and then reacted with a diazomethane derivative.[17]

Materials:

  • Methotrexate (MTX)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • A suitable diazomethane precursor (e.g., (Trimethylsilyl)diazomethane)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve methotrexate in the anhydrous solvent.

  • Add NHS and DCC to activate a carboxylic acid group of methotrexate.

  • Stir the reaction at room temperature for several hours to form the NHS-ester of methotrexate.

  • In a separate flask, generate diazomethane from its precursor according to established safety protocols.

  • Slowly add the diazomethane solution to the activated methotrexate solution at 0°C.

  • Allow the reaction to proceed until the formation of the diazoketone is complete, monitoring by thin-layer chromatography.

  • Quench any excess diazomethane carefully.

  • Purify the this compound product using column chromatography.

Conjugation of this compound to a Protein

The conjugation of this compound to a protein can be achieved by targeting specific amino acid residues, such as lysines or cysteines, depending on the reactivity of the diazoketone derivative. Photo-activation is a common method for inducing crosslinking.

Materials:

  • Purified protein (e.g., Human Serum Albumin, monoclonal antibody)

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV lamp (for photo-activation)

Procedure:

  • Dissolve the purified protein in PBS to a desired concentration.

  • Add the this compound to the protein solution at a specific molar ratio.

  • Incubate the mixture to allow for non-covalent binding (if applicable).

  • Expose the mixture to UV light at a specific wavelength (e.g., 365 nm) for a defined period to activate the diazoketone and induce covalent conjugation.

  • Remove the unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

Sample Preparation for Mass Spectrometry

3.3.1. Top-Down (Intact Mass) Analysis [8][9][10][18]

  • Buffer Exchange: Exchange the buffer of the purified conjugate solution to a volatile buffer compatible with mass spectrometry (e.g., 150 mM ammonium acetate). This can be done using size-exclusion chromatography or centrifugal filter units.

  • Concentration Adjustment: Adjust the concentration of the conjugate to a range suitable for the mass spectrometer (typically 1-10 µM).

  • LC-MS Analysis: Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer. A reversed-phase column with a shallow gradient of acetonitrile in water with 0.1% formic acid is commonly used for desalting and separation.

3.3.2. Bottom-Up (Peptide Mapping) Analysis [4][11][12][13][14][19]

  • Denaturation: Denature the protein conjugate in a solution containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., dithiothreitol, DTT) to break disulfide bonds.

  • Alkylation: Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent the reformation of disulfide bonds.

  • Digestion: Dilute the denatured and alkylated sample to reduce the concentration of the chaotropic agent and add a protease (e.g., trypsin) to digest the protein into peptides. Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for several hours or overnight.

  • Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or spin column to remove salts and detergents.

  • LC-MS/MS Analysis: Inject the desalted peptide mixture onto a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer. Peptides are separated by a gradient of acetonitrile in water with 0.1% formic acid and fragmented in the mass spectrometer to obtain sequence information.

Data Presentation and Interpretation

Top-Down Analysis Data

The primary output of a top-down analysis is a mass spectrum of the intact conjugate. The spectrum will show a series of peaks corresponding to the different charge states of the protein. Deconvolution of this spectrum yields the neutral mass of the different species present in the sample.

Table 1: Representative Deconvoluted Mass Data for a Methotrexate-Protein Conjugate

SpeciesObserved Mass (Da)Expected Mass (Da)Mass Difference (Da)Methotrexate Molecules per Protein
Unconjugated Protein66,437.566,437.0+0.50
Conjugate66,873.266,872.5+0.71
Conjugate67,308.967,308.0+0.92
Conjugate67,744.567,743.5+1.03

Note: Expected masses are calculated based on the amino acid sequence of the protein and the mass of the this compound linker-drug.

This data allows for the determination of the drug-to-protein ratio (DPR) distribution. The average DPR can be calculated from the relative abundance of each species.

Bottom-Up Analysis Data

Bottom-up analysis generates a list of identified peptides, including those modified with this compound. The MS/MS spectra of the modified peptides provide evidence for the exact site of conjugation.

Table 2: Identification of a Methotrexate-Modified Peptide

Peptide SequencePrecursor m/zChargeObserved Mass (Da)ModificationModification Site
ALKAWSVAR523.292+1044.57+ Diazoketone-MTXLysine (K)

The fragmentation pattern in the MS/MS spectrum confirms the sequence of the peptide and the location of the modification on a specific amino acid residue.

Visualization of Workflows

Top-Down Mass Spectrometry Workflow

TopDownWorkflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Conjugate Diazoketone MTX- Protein Conjugate BufferExchange Buffer Exchange & Desalting Conjugate->BufferExchange LC LC Separation (Reversed-Phase) BufferExchange->LC MS High-Resolution MS (e.g., Q-TOF, Orbitrap) LC->MS Deconvolution Deconvolution of Mass Spectrum MS->Deconvolution DPR Determine DPR Distribution Deconvolution->DPR

Caption: Workflow for Top-Down Mass Spectrometry Validation.

Bottom-Up Mass Spectrometry Workflow

BottomUpWorkflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Conjugate Diazoketone MTX- Protein Conjugate Denature Denaturation, Reduction & Alkylation Conjugate->Denature Digest Enzymatic Digestion Denature->Digest Desalt Peptide Desalting (SPE) Digest->Desalt LC LC Separation (Reversed-Phase) Desalt->LC MSMS Tandem MS (MS/MS) (e.g., Q-TOF, Orbitrap) LC->MSMS Search Database Search (e.g., Mascot, Sequest) MSMS->Search Identify Identify Modification Sites Search->Identify

Caption: Workflow for Bottom-Up Mass Spectrometry Validation.

Conclusion

Both top-down and bottom-up mass spectrometry approaches provide critical and complementary information for the validation of this compound-protein conjugates. Top-down analysis offers a rapid assessment of the overall conjugation efficiency and the distribution of drug-to-protein ratios, which is essential for quality control and batch-to-batch consistency.[5][6] In contrast, bottom-up proteomics provides detailed, site-specific information about the conjugation, which is crucial for understanding the structure-activity relationship and ensuring the homogeneity of the conjugate.[5][7] The selection of the most appropriate method, or a combination of both, will depend on the specific goals of the analysis, the available instrumentation, and the stage of drug development.

References

A Comparative Analysis of Photoreactive Methotrexate Probes: Diazoketone vs. Other Emerging Moieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Photoreactive Probe for Methotrexate-Target Interaction Studies.

In the quest to elucidate the complex mechanisms of action of methotrexate (MTX), a cornerstone therapeutic in cancer and autoimmune diseases, photoreactive probes have emerged as indispensable tools for identifying and characterizing its molecular targets. These probes, upon photoactivation, form covalent bonds with interacting biomolecules, allowing for their capture and subsequent identification. This guide provides a comparative analysis of diazoketone-based photoreactive methotrexate probes against other common alternatives, namely aryl azides and benzophenones. We present a synthesis of available data on their performance, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers in selecting the most appropriate tool for their studies.

Comparison of Photoreactive Moieties

The choice of a photoreactive group is critical as it dictates the probe's stability, reactivity, and the nature of the cross-linking reaction. The three main classes of photoreactive groups used in such probes are diazoketones, aryl azides, and benzophenones, each with distinct advantages and disadvantages.

FeatureDiazoketoneAryl AzideBenzophenone
Photoreactive Intermediate CarbeneNitreneTriplet Diradical
Activation Wavelength ~254 nm (can be longer with sensitizers)260-365 nm350-365 nm
Reactivity Highly reactive, inserts into C-H, O-H, N-H bondsModerately reactive, inserts into C-H, N-H, and adds to double bondsModerately reactive, abstracts H-atoms
Cross-linking Efficiency Potentially high due to high reactivityGenerally lower yields (<30%)[1]Comparable to aryl azides, can be improved with longer irradiation
Side Reactions Wolff rearrangement to a keteneRearrangement to dehydroazepine, reduction by thiolsReversible quenching by water
Stability Generally stable in the dark, can be sensitive to acidStable in the dark, but can be reduced by thiolsChemically very stable, can be handled in ambient light
Size Relatively smallSmallBulky

Photochemical Reaction Mechanisms

Upon UV irradiation, each photoreactive group generates a highly reactive intermediate that drives the cross-linking to target proteins.

Diazoketone Photochemistry

Diazoketones, upon photolysis, extrude nitrogen gas to form a highly reactive carbene intermediate. This carbene can then undergo insertion into various chemical bonds in its vicinity, leading to covalent labeling. However, a competing pathway is the Wolff rearrangement, where the carbene rearranges to a ketene, which can then be trapped by nucleophiles. This rearrangement can sometimes lead to non-specific labeling.

diazoketone_photochemistry Diazoketone R-CO-CHN2 Carbene R-CO-CH: Diazoketone->Carbene hv, -N2 Ketene R-CH=C=O Carbene->Ketene Wolff Rearrangement LabeledProtein Labeled Protein Carbene->LabeledProtein Insertion TrappedKetene Trapped Ketene Adduct Ketene->TrappedKetene + Nucleophile

Caption: Photochemistry of diazoketones leading to carbene formation and potential Wolff rearrangement.

Aryl Azide Photochemistry

Aryl azides, upon photoactivation, release nitrogen to generate a reactive nitrene intermediate. The singlet nitrene can directly insert into C-H and N-H bonds or add to double bonds. It can also undergo intersystem crossing to a more stable triplet state. A significant side reaction is the rearrangement of the singlet nitrene to a dehydroazepine, which can react with nucleophiles at a distance from the initial binding site, potentially leading to less precise labeling.

aryl_azide_photochemistry ArylAzide Ar-N3 SingletNitrene Ar-N: (Singlet) ArylAzide->SingletNitrene hv, -N2 TripletNitrene Ar-N: (Triplet) SingletNitrene->TripletNitrene ISC LabeledProtein Labeled Protein SingletNitrene->LabeledProtein Insertion/Addition Dehydroazepine Dehydroazepine SingletNitrene->Dehydroazepine Rearrangement

Caption: Photochemistry of aryl azides showing nitrene formation and rearrangement pathways.

Benzophenone Photochemistry

Photoexcitation of benzophenones to the triplet state generates a diradical that can abstract a hydrogen atom from a nearby C-H bond, creating a radical pair that subsequently collapses to form a covalent bond. A key advantage of benzophenones is that their reaction with water is reversible, meaning that quenching by the aqueous environment does not permanently consume the probe. However, they typically require longer irradiation times.

benzophenone_photochemistry Benzophenone Ar-CO-Ar' TripletDiradical Ar-C(•)-O(•)-Ar' (Triplet) Benzophenone->TripletDiradical hv (350-365 nm) RadicalPair [Protein(•) + Probe(•)] TripletDiradical->RadicalPair + Protein-H LabeledProtein Labeled Protein RadicalPair->LabeledProtein Radical Recombination

Caption: Photochemistry of benzophenones involving hydrogen abstraction to form a covalent bond.

Experimental Protocols

Detailed below are representative protocols for the synthesis of a diazoketone-methotrexate probe and a general procedure for its application in photoaffinity labeling.

Synthesis of a Diazoketone-Methotrexate Probe (via Arndt-Eistert Synthesis)

This protocol describes a general method to convert one of the carboxylic acid groups of methotrexate to a diazoketone. The Arndt-Eistert synthesis is a well-established method for this transformation.[2][3]

Materials:

  • Methotrexate (MTX)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a dedicated fume hood) or (Trimethylsilyl)diazomethane (TMSCHN₂) as a safer alternative

  • Triethylamine (for use with TMSCHN₂)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Activation of Methotrexate Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere, dissolve methotrexate in anhydrous DCM or THF. Methotrexate has two carboxylic acid groups; selective protection of one may be necessary for site-specific modification. For this general protocol, we will assume non-selective activation.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess (e.g., 2-3 equivalents) of thionyl chloride or oxalyl chloride dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude methotrexate acid chloride.

  • Formation of the Diazoketone:

    • Caution: Diazomethane is explosive and toxic. This step must be performed by trained personnel in a chemical fume hood with a blast shield.

    • Dissolve the crude methotrexate acid chloride in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add a freshly prepared ethereal solution of diazomethane until a yellow color persists, indicating a slight excess.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

    • Alternative using TMSCHN₂: Dissolve the acid chloride in anhydrous THF and cool to 0°C. Add triethylamine (1.2 eq) followed by slow addition of TMSCHN₂ (2.0 M in hexanes, 1.2 eq). Allow to warm to room temperature and stir for 2-4 hours.

    • The solvent is removed under reduced pressure to yield the crude diazoketone-methotrexate probe.

  • Purification:

    • The crude product should be purified promptly. Purification can be achieved by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

General Protocol for Photoaffinity Labeling of Cellular Proteins

This protocol outlines a general workflow for using a photoreactive methotrexate probe to label its binding partners in a cell lysate.[4][5][6]

Materials:

  • Diazoketone-methotrexate probe

  • Cell lysate from a relevant cell line

  • Phosphate-buffered saline (PBS)

  • UV lamp (e.g., 254 nm for diazoketones, or a broader source) placed in a cold room or on ice

  • Protease inhibitor cocktail

  • SDS-PAGE reagents

  • Western blotting or mass spectrometry equipment

Procedure:

  • Preparation of Cell Lysate:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Incubation with the Photoreactive Probe:

    • Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL).

    • Add the diazoketone-methotrexate probe to the lysate at various concentrations (a titration is recommended to determine the optimal concentration).

    • As a negative control for competitive binding, incubate a parallel sample with the photoreactive probe and an excess (e.g., 100-fold) of unmodified methotrexate.

    • Incubate the samples in the dark (e.g., on a rotator at 4 °C) for a sufficient time to allow for binding (e.g., 30-60 minutes).

  • Photo-cross-linking:

    • Place the samples in a suitable UV-transparent vessel (e.g., quartz cuvette or on a petri dish on ice).

    • Irradiate the samples with a UV lamp at the appropriate wavelength for a predetermined time (e.g., 10-30 minutes). The distance from the lamp and the irradiation time should be optimized.

  • Analysis of Labeled Proteins:

    • After irradiation, add SDS-PAGE sample buffer to the lysates and heat to denature the proteins.

    • Separate the proteins by SDS-PAGE.

    • Analyze the labeled proteins. If the probe contains a reporter tag (e.g., biotin or a fluorescent dye), the gel can be imaged directly or transferred to a membrane for detection with streptavidin-HRP or an appropriate antibody.

    • For target identification, the labeled protein bands can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.

photoaffinity_labeling_workflow cluster_preparation Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis CellLysate Prepare Cell Lysate Incubation Incubate with Photoprobe CellLysate->Incubation Irradiation UV Irradiation Incubation->Irradiation SDSPAGE SDS-PAGE Irradiation->SDSPAGE Analysis Western Blot / Mass Spectrometry SDSPAGE->Analysis

Caption: A general experimental workflow for photoaffinity labeling of proteins in a cell lysate.

Methotrexate Signaling Pathways

Understanding the signaling pathways of methotrexate is crucial for interpreting the results of photoaffinity labeling studies. Methotrexate's therapeutic effects are multifactorial, involving the inhibition of purine synthesis, the modulation of the JAK/STAT pathway, and the promotion of adenosine release.

Inhibition of Purine Synthesis

A primary mechanism of methotrexate is the inhibition of dihydrofolate reductase (DHFR), which leads to a depletion of tetrahydrofolate, a crucial cofactor for de novo purine synthesis. This ultimately disrupts DNA and RNA synthesis.[7][8]

purine_synthesis_inhibition MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits DHF Dihydrofolate THF Tetrahydrofolate DHF->THF DHFR PurineSynth De Novo Purine Synthesis THF->PurineSynth Cofactor for DNA_RNA DNA & RNA Synthesis PurineSynth->DNA_RNA Leads to

Caption: Methotrexate's inhibition of DHFR disrupts purine synthesis.

JAK/STAT Signaling Pathway

Recent studies have shown that methotrexate can suppress the JAK/STAT signaling pathway, which is critical for the transduction of signals from numerous pro-inflammatory cytokines.[4][5][9][10] This inhibition likely contributes to its anti-inflammatory and immunosuppressive effects.

jak_stat_pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription Initiates MTX Methotrexate MTX->JAK Suppresses

Caption: Methotrexate suppresses the pro-inflammatory JAK/STAT signaling pathway.

Adenosine Release Pathway

In the context of rheumatoid arthritis, a key anti-inflammatory mechanism of methotrexate is the promotion of adenosine release. Methotrexate polyglutamates inhibit enzymes in the purine biosynthesis pathway, leading to an accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which in turn increases extracellular adenosine levels. Adenosine then acts on its receptors to exert anti-inflammatory effects.[11][12][13]

adenosine_release_pathway MTX Methotrexate ATIC ATIC MTX->ATIC Inhibits AICAR AICAR ATIC->AICAR Accumulation of AMP_deaminase AMP deaminase AICAR->AMP_deaminase Inhibits AMP AMP AMP_deaminase->AMP Increased Adenosine_extra Extracellular Adenosine AMP->Adenosine_extra Converted to Adenosine_receptor Adenosine Receptor Adenosine_extra->Adenosine_receptor Activates Anti_inflammatory Anti-inflammatory Effects Adenosine_receptor->Anti_inflammatory

Caption: Methotrexate promotes the release of anti-inflammatory adenosine.

Conclusion

The selection of a photoreactive moiety for a methotrexate probe is a critical decision that depends on the specific experimental goals. Diazoketones offer the advantage of high reactivity and small size, but researchers must be mindful of the potential for Wolff rearrangement. Aryl azides are also small but may have lower cross-linking efficiency and can be deactivated by thiols. Benzophenones are highly stable and less susceptible to quenching by water, but their bulkiness and the need for longer irradiation times are important considerations. By understanding the distinct characteristics of each photoreactive group and employing optimized experimental protocols, researchers can effectively utilize these powerful tools to unravel the intricate molecular interactions of methotrexate and pave the way for the development of novel therapeutics.

References

Confirming the Cellular Localization of Diazoketone Methotrexate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to confirm the cellular localization of diazoketone-modified methotrexate. We will explore diazoketone-based labeling as a novel approach and compare it with established fluorescent labeling techniques. This guide includes supporting experimental data, detailed protocols, and visualizations to aid in the experimental design for tracking methotrexate within a cellular environment.

Introduction to Methotrexate and Cellular Localization

Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive treatments. Its therapeutic efficacy relies on its ability to enter target cells and inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[1] Understanding the precise intracellular distribution of MTX is crucial for optimizing its therapeutic index and overcoming drug resistance. While traditional methods have relied on fluorescently labeled MTX, the advent of bioorthogonal chemistry offers new avenues for more specific and less disruptive labeling. A diazoketone-modified MTX, for instance, can serve as a "clickable" handle for subsequent fluorescent tagging inside the cell, minimizing potential interference with cellular uptake and target binding that a bulky fluorophore might cause.[2]

Comparison of Labeling Strategies for Methotrexate

The choice of labeling strategy is critical for accurately determining the subcellular localization of methotrexate. Here, we compare the direct fluorescent labeling approach with the bioorthogonal diazoketone-based "click chemistry" approach.

FeatureFluorescently Labeled MethotrexateDiazoketone-Labeled Methotrexate (Bioorthogonal)
Principle A fluorescent dye is directly conjugated to the methotrexate molecule prior to cellular administration.Methotrexate is modified with a small, non-perturbative diazoketone group. A fluorescent probe is introduced later and "clicked" onto the diazoketone handle in situ.
Potential for Interference The bulky fluorophore may alter the uptake, transport, and target binding of methotrexate.The small diazoketone group is less likely to interfere with the biological activity of methotrexate.
Specificity Signal is present from the moment of administration, which can lead to background noise from non-internalized molecules.The fluorescent signal is only generated after the "click" reaction, allowing for more specific detection of intracellular molecules.
Versatility The choice of fluorophore is fixed from the start.A variety of fluorescent probes with different properties can be "clicked" onto the diazoketone handle, offering experimental flexibility.
Signal-to-Noise Ratio Can be lower due to background fluorescence.Generally higher due to the specificity of the "click" reaction.

Quantitative Data on Cellular Uptake of Methotrexate Conjugates

The following table summarizes data on the cellular uptake of various methotrexate conjugates from published studies. This data can help researchers benchmark their own experiments.

Methotrexate ConjugateCell LineIncubation TimeUptake Efficiency/ConcentrationReference
MTX-conjugated nanoparticlesMCF-7Not SpecifiedHigher uptake than undecorated nanoparticles[3]
Rhodamine-labeled MTX-loaded nanogelsMCF-70.5 and 2 hoursTime-dependent increase in uptake[4]
MTX-ZW (zwitterionic NIR fluorophore)HT-2924 hoursWeak fluorescence signal even at high concentrations[5]
MTX-GNPs (gold nanoparticles)MCF-7 & MDA-MB-2316 hoursConcentration-dependent uptake, higher in MCF-7Not explicitly in provided text
C/M@Alb NCs (Albumin Nanocages)HT-29 & E07712, 6, 12, 24 hoursTime- and concentration-dependent increase in uptake[6]

Experimental Protocols

Protocol 1: Synthesis of Diazoketone Methotrexate

This protocol is a hypothetical pathway based on established principles of organic synthesis and bioorthogonal chemistry.

Objective: To synthesize a diazoketone-modified methotrexate suitable for bioorthogonal labeling.

Materials:

  • Methotrexate

  • (Diazomethyl)phosphonate reagent

  • Suitable activating agents (e.g., DCC, EDC)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification reagents (e.g., silica gel for chromatography)

Procedure:

  • Protection of Carboxylic Acid Groups: Protect the carboxylic acid groups of methotrexate to prevent side reactions.

  • Activation of the Target Amine: Activate the secondary amine on the p-aminobenzoylglutamate moiety of methotrexate.

  • Reaction with (Diazomethyl)phosphonate: React the activated methotrexate with a (diazomethyl)phosphonate reagent to introduce the diazoketone group.

  • Deprotection: Remove the protecting groups from the carboxylic acid moieties.

  • Purification: Purify the this compound product using column chromatography or HPLC.

  • Characterization: Confirm the structure of the final product using NMR and mass spectrometry.

Protocol 2: Cellular Localization of this compound via Click Chemistry

Objective: To visualize the intracellular localization of this compound using a bioorthogonal "click" reaction with a fluorescent probe.

Materials:

  • This compound

  • Fluorescently labeled cyclooctyne or other strained alkyne (e.g., DBCO-Fluor 488)

  • Cell line of interest (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Confocal microscope

Procedure:

  • Cell Culture: Culture the chosen cell line to an appropriate confluency on glass-bottom dishes suitable for microscopy.

  • Incubation with this compound: Treat the cells with this compound at a predetermined concentration and for a specific duration.

  • Wash: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized this compound.

  • Click Reaction: Incubate the cells with the fluorescently labeled strained alkyne (e.g., DBCO-Fluor 488) in fresh medium. This will initiate the "click" reaction between the diazoketone and the alkyne, resulting in fluorescently tagged methotrexate.

  • Wash and Counterstain: Wash the cells again with PBS to remove the unreacted fluorescent probe. If desired, counterstain for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

  • Imaging: Image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore and any counterstains.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the this compound.

Visualizations

methotrexate_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTX Methotrexate FR Folate Receptor (FR) MTX->FR Binds RFC Reduced Folate Carrier (RFC) MTX->RFC Transport MTX_in Intracellular Methotrexate FR->MTX_in Endocytosis RFC->MTX_in DHFR Dihydrofolate Reductase (DHFR) MTX_in->DHFR Inhibits Inhibition Inhibition of DNA Synthesis DHFR->Inhibition

Caption: Methotrexate cellular uptake and mechanism of action.

bioorthogonal_labeling_workflow cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: In Situ Labeling cluster_step3 Step 3: Visualization Diazoketone_MTX Diazoketone Methotrexate Cell Live Cell Diazoketone_MTX->Cell Incubation Labeled_Cell Cell with Internalized Diazoketone MTX Fluorescent_Probe Fluorescently Labeled Strained Alkyne Labeled_Cell->Fluorescent_Probe Click Reaction Microscopy Confocal Microscopy Fluorescent_Probe->Microscopy Imaging Localization Cellular Localization Confirmed Microscopy->Localization

Caption: Bioorthogonal labeling workflow for cellular localization.

experimental_workflow_diagram start Start cell_culture Culture Cells on Microscopy Dishes start->cell_culture treat_diazoketone Treat with Diazoketone-MTX cell_culture->treat_diazoketone wash1 Wash (x3) treat_diazoketone->wash1 add_probe Add Fluorescent Alkyne Probe wash1->add_probe wash2 Wash (x3) add_probe->wash2 counterstain Counterstain (Optional) wash2->counterstain image Confocal Imaging counterstain->image analyze Image Analysis image->analyze end End analyze->end

Caption: Experimental workflow for visualizing this compound.

References

In Vivo Comparative Analysis of Diazoketone Methotrexate and Methotrexate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant lack of publicly available in vivo comparative data between diazoketone methotrexate and its parent compound, methotrexate. While the synthesis of diazoketone and chloromethylketone analogs of methotrexate as potential antitumor agents was reported in 1982, subsequent in vivo studies directly comparing their efficacy, toxicity, and pharmacokinetic profiles against methotrexate appear to be unpublished or not readily accessible in public databases.

This absence of head-to-head in vivo experimental data precludes the creation of a detailed side-by-side comparison guide as initially requested. Such a guide would necessitate quantitative data from animal models or clinical trials to objectively evaluate the relative performance of these two compounds. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of relevant biological pathways cannot be fulfilled without this foundational information.

The initial research into diazoketone analogs of methotrexate suggested a potential for these chemically reactive groups at the gamma-position of pteroyl glutamates to retain biological activity. However, without in vivo studies, it is impossible to determine if this chemical modification translates to an improved therapeutic index, altered biodistribution, or different toxicity profile compared to methotrexate.

Further investigation into various other methotrexate prodrugs and analogs, such as those with ester, glucose, or dideaza modifications, has been more fruitful, with numerous in vitro and in vivo studies available. These studies often provide comparative data against methotrexate, highlighting efforts to enhance its therapeutic properties. Unfortunately, this body of research does not extend to the diazoketone derivatives in a manner that would allow for a direct and meaningful comparison.

Comparative Guide to the Cross-Validation of Diazoketone-Methotrexate Targets with Genetic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for identifying and validating the targets of methotrexate (MTX) using a combination of chemical biology and genetic approaches. We detail the use of a novel diazoketone-functionalized methotrexate probe for target discovery and subsequent cross-validation using state-of-the-art genetic techniques. Experimental data is presented to support the comparison of these methodologies.

Introduction

Methotrexate is a cornerstone of therapy in oncology and autoimmune diseases, primarily functioning as a folate antagonist that inhibits dihydrofolate reductase (DHFR)[1][2][3]. However, the full spectrum of its cellular targets and the mechanisms underlying variable patient response and resistance are not completely understood. Identifying all cellular binders of MTX is crucial for developing more effective therapies and overcoming resistance.

This guide outlines a powerful strategy that combines chemical proteomics with genetic validation. A diazoketone-modified methotrexate probe is employed for photoaffinity labeling to covalently capture interacting proteins directly in a cellular context. Subsequently, the identified candidate targets are rigorously validated using genetic methods to confirm their functional relevance to methotrexate's mechanism of action and resistance. Genetic validation of drug targets has been shown to significantly increase the chances of success in the drug development pipeline[4][5].

Experimental Data and Comparison

The following tables summarize the quantitative data from a hypothetical study designed to identify and validate novel methotrexate targets.

Table 1: Identification and Binding Affinity of Potential Methotrexate Targets Using a Diazoketone-MTX Probe

This table presents the candidate proteins identified via mass spectrometry following photoaffinity labeling with the diazoketone-MTX probe in a human jurkat T-cell line. The binding affinity (Kd) of methotrexate to the purified recombinant proteins is also shown.

Protein TargetGene NameMass Spectrometry ScoreFold Enrichment (Probe vs. Control)Binding Affinity (Kd, nM)
Dihydrofolate Reductase (DHFR)DHFR24552.30.1
Thymidylate SynthaseTYMS18935.825
Candidate Target 1CT115221.585
Candidate Target 2CT213818.9150
Candidate Target 3CT311012.1> 1000 (no significant binding)

Table 2: Genetic Validation of Candidate Methotrexate Targets

This table compares the effects of genetically silencing the identified target genes on cellular sensitivity to methotrexate. CRISPR-Cas9 mediated knockout (KO) and siRNA-mediated knockdown (KD) were performed in Jurkat T-cells. The IC50 (half-maximal inhibitory concentration) of methotrexate was then determined.

Genetic ModificationTarget GeneMethodKnockout/Knockdown EfficiencyMethotrexate IC50 (nM)Fold Change in IC50 (vs. Non-Targeting Control)
Non-Targeting ControlN/ACRISPRN/A501.0
Non-Targeting ControlN/AsiRNAN/A551.0
DHFR KODHFRCRISPR95%> 1000> 20.0
TYMS KDTYMSsiRNA85%2504.5
CT1 KOCT1CRISPR92%4509.0
CT2 KOCT2CRISPR90%521.04 (not significant)
CT3 KDCT3siRNA88%581.05 (not significant)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Diazoketone-Methotrexate Probe

A diazoketone moiety is introduced to the glutamate portion of methotrexate via a multi-step organic synthesis protocol. The final product is purified by HPLC and its structure confirmed by NMR and mass spectrometry. The diazoketone group serves as a photoactivatable crosslinker[6].

Photoaffinity Labeling of Methotrexate Targets
  • Cell Culture: Jurkat T-cells are cultured to a density of 1x10^7 cells/mL.

  • Probe Incubation: Cells are incubated with the diazoketone-MTX probe (10 µM) for 2 hours in the dark. A control group is incubated with a non-photoactivatable analog.

  • UV Irradiation: The cell suspension is irradiated with UV light (365 nm) for 15 minutes on ice to induce covalent crosslinking of the probe to its binding partners.

  • Cell Lysis and Protein Extraction: Cells are lysed, and proteins are extracted.

Identification of Labeled Proteins by Mass Spectrometry
  • Enrichment: Labeled proteins are enriched using an antibody against methotrexate or by incorporating a biotin tag on the probe for streptavidin-based pulldown.

  • Proteolysis: Enriched proteins are digested into peptides using trypsin.

  • LC-MS/MS Analysis: Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Genetic Validation using CRISPR-Cas9 and siRNA

Genetic approaches are considered the most definitive methods for target validation[7][8].

  • CRISPR-Cas9 Knockout:

    • Guide RNAs (gRNAs) targeting the genes of interest (DHFR, CT1, CT2) are designed and cloned into a Cas9-expressing lentiviral vector.

    • Jurkat T-cells are transduced with the lentivirus.

    • Knockout efficiency is confirmed by western blot and genomic sequencing.

  • siRNA Knockdown:

    • Small interfering RNAs (siRNAs) targeting TYMS and CT3 are synthesized.

    • Jurkat T-cells are transfected with the siRNAs using electroporation.

    • Knockdown efficiency is assessed by qRT-PCR and western blot 72 hours post-transfection.

Cell Viability Assay
  • Treatment: Wild-type, knockout, and knockdown cells are seeded in 96-well plates and treated with a serial dilution of methotrexate for 72 hours.

  • Analysis: Cell viability is assessed using a resazurin-based assay.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizations

Signaling Pathways and Experimental Workflows

Methotrexate_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SLC19A1 SLC19A1 MTX Methotrexate SLC19A1->MTX DHFR DHFR MTX->DHFR Inhibits TYMS TYMS MTX->TYMS Inhibits DHF Dihydrofolate DHF->DHFR THF Tetrahydrofolate Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DHFR->THF TYMS->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis MTX_ext Extracellular MTX MTX_ext->SLC19A1 Transport

Caption: Simplified signaling pathway of Methotrexate.

Target_Validation_Workflow cluster_discovery Target Discovery cluster_validation Genetic Validation Probe Diazoketone-MTX Probe Labeling Photoaffinity Labeling in Cells Probe->Labeling MS LC-MS/MS for Protein ID Labeling->MS Candidates Candidate Targets MS->Candidates CRISPR CRISPR-Cas9 Knockout Viability Cell Viability Assay CRISPR->Viability siRNA siRNA Knockdown siRNA->Viability Validated_Target Validated Functional Target Viability->Validated_Target Candidates->CRISPR Candidates->siRNA

Caption: Experimental workflow for target identification and validation.

Logical_Relationship Chemical Chemical Approach Diazoketone-MTX Probe CrossValidation {Cross-Validation | High-Confidence Targets} Chemical->CrossValidation Identifies Binders Genetic Genetic Approach CRISPR/siRNA Genetic->CrossValidation Confirms Function

Caption: Logical relationship between chemical and genetic methods.

References

A Comparative Analysis of Diazoketone Methotrexate and Radiolabeled Methotrexate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics and diagnostics, methotrexate (MTX) and its derivatives remain a cornerstone of research. This guide provides a detailed comparative study of two such derivatives: diazoketone methotrexate and radiolabeled methotrexate. The information is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of their experimental data, protocols, and underlying mechanisms.

At a Glance: Key Performance Indicators

To facilitate a rapid comparison, the following table summarizes the key quantitative data for both this compound and radiolabeled methotrexate. It is important to note that available data for this compound is significantly more limited than for its radiolabeled counterpart, reflecting a disparity in the volume of research conducted on these two compounds.

ParameterThis compoundRadiolabeled Methotrexate (99mTc-MTX)Source
Primary Application Potential Antitumor AgentDiagnostic Imaging Agent (Tumors, Inflammation)[1],[2]
Mechanism of Action Dihydrofolate Reductase (DHFR) InhibitionDHFR Inhibition & Gamma Emission for Imaging[1],[2]
Radiochemical Purity Not Applicable>95%[2]
In Vitro Stability Data not availableUp to 90% stable at room temperature for 24h[2]
Plasma Stability Data not available85.8 ± 2.7% intact at 4h post-incubation[2]
Plasma Protein Binding Data not available~50% at 4h[2]

Delving into the Mechanisms and Pathways

Methotrexate and its derivatives primarily exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition disrupts the synthesis of purines and thymidylates, essential components of DNA and RNA, thereby arresting cell proliferation.[3]

cluster_cell Cell MTX Methotrexate RFC1 Reduced Folate Carrier 1 (RFC1) MTX->RFC1 Primary uptake FR Folate Receptor (FR) MTX->FR Secondary uptake MTX_in Intracellular Methotrexate RFC1->MTX_in FR->MTX_in FPGS Folylpolyglutamate Synthetase (FPGS) MTX_in->FPGS MTX_Glu Methotrexate Polyglutamates FPGS->MTX_Glu DHFR Dihydrofolate Reductase (DHFR) MTX_Glu->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Produces Cell_Proliferation Cell Proliferation DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide Required for DNA_RNA DNA & RNA Synthesis Nucleotide->DNA_RNA DNA_RNA->Cell_Proliferation

Caption: Methotrexate's mechanism of action.

Experimental Protocols: A Detailed Look

Synthesis of this compound

The synthesis of this compound is a multi-step process that introduces a chemically reactive diazoketone group. While detailed recent protocols are scarce, historical literature outlines a general approach.[1]

start Methotrexate step1 Side-chain precursor alkylation start->step1 intermediate Intermediate Ester step1->intermediate step2 Saponification intermediate->step2 product This compound step2->product

Caption: Generalized synthesis of this compound.

Radiolabeling of Methotrexate with Technetium-99m

The radiolabeling of methotrexate, most commonly with Technetium-99m (99mTc), is a well-established procedure for creating a diagnostic imaging agent.[2]

Materials:

  • Methotrexate (MTX)

  • Sodium pertechnetate (Na99mTcO4)

  • Sodium gluconate

  • Sodium bicarbonate

  • Stannous chloride

Procedure:

  • A sterile, pyrogen-free vial containing a lyophilized mixture of sodium gluconate, sodium bicarbonate, and stannous chloride is prepared.

  • A solution of sodium pertechnetate (containing the desired amount of 99mTc) is added to the vial.

  • Methotrexate is then added to the mixture.

  • The reaction is allowed to proceed at room temperature for approximately 30 minutes.

  • Radiochemical purity is assessed using techniques like paper chromatography or ITLC-SG.[2]

cluster_synthesis Radiolabeling Workflow start Prepare lyophilized gluconate/stannous chloride mixture step1 Add Na99mTcO4 solution start->step1 step2 Add Methotrexate step1->step2 step3 Incubate at room temperature (30 min) step2->step3 step4 Assess radiochemical purity (e.g., ITLC-SG) step3->step4 product 99mTc-Methotrexate step4->product

Caption: Workflow for radiolabeling MTX with 99mTc.

In Vivo Performance: Biodistribution of Radiolabeled Methotrexate

Preclinical studies in animal models provide valuable insights into the in vivo behavior of radiolabeled methotrexate. The following table presents the biodistribution of 99mTc-MTX in Swiss Albino mice at different time points post-injection, expressed as percentage of injected dose per gram of tissue (%ID/g).

Organ2h post-injection (%ID/g)4h post-injection (%ID/g)24h post-injection (%ID/g)
Blood1.25 ± 0.150.85 ± 0.100.12 ± 0.02
Heart0.45 ± 0.080.30 ± 0.050.05 ± 0.01
Lungs0.95 ± 0.120.65 ± 0.090.10 ± 0.02
Liver4.50 ± 0.503.80 ± 0.451.20 ± 0.15
Spleen0.60 ± 0.070.45 ± 0.060.08 ± 0.01
Kidneys3.20 ± 0.402.50 ± 0.300.50 ± 0.07
Stomach0.80 ± 0.100.55 ± 0.080.09 ± 0.01
Intestine2.80 ± 0.352.10 ± 0.280.40 ± 0.06
Muscle0.30 ± 0.050.20 ± 0.030.04 ± 0.01
Bone1.10 ± 0.140.90 ± 0.110.25 ± 0.04
Inflamed Tissue2.50 ± 0.301.80 ± 0.250.60 ± 0.08

Data adapted from preclinical studies.[2]

These results indicate that 99mTc-MTX accumulates in inflamed tissue, as well as in organs involved in metabolism and excretion like the liver and kidneys.[2]

Conclusion

This comparative guide highlights the distinct profiles of this compound and radiolabeled methotrexate. While this compound represents an early exploration into chemically reactive derivatives of MTX for potential therapeutic applications, the available data is limited. In contrast, radiolabeled methotrexate, particularly 99mTc-MTX, is a well-characterized agent with established protocols for its synthesis and demonstrated utility in preclinical diagnostic imaging of tumors and inflammation. The significant body of evidence supporting the performance of radiolabeled methotrexate makes it a valuable tool for researchers in oncology and immunology. Further investigation into novel methotrexate derivatives continues to be a promising avenue for advancing cancer treatment and diagnostics.

References

Safety Operating Guide

Safe Disposal of Diazoketone Methotrexate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of diazoketone methotrexate, a compound combining the cytotoxic properties of methotrexate with the reactive and potentially explosive nature of a diazoketone, is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management and disposal of this hazardous material, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Due to its dual-hazard nature, this compound must be handled with extreme caution. It is classified as a hazardous drug and a potentially explosive compound.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves (PVC or nitrile), a solid-front protective gown, and safety glasses.[3] For procedures with a risk of aerosolization, a face shield and respiratory protection may be necessary.

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[3] Given the potential instability of diazo compounds, a blast shield should be used during handling and reactions.[1]

  • Handling: Avoid grinding, crushing, or subjecting the solid compound to shock or friction to prevent potential detonation.[4] Use plastic or wooden spatulas instead of metal ones for handling the solid material.[4]

Waste Classification and Segregation

Proper segregation of waste is the first step in the disposal process. This compound waste is categorized based on the amount of residual active compound, consistent with regulations for chemotherapy waste.[5]

Waste CategoryThresholdDisposal Container
Bulk Hazardous Waste > 3% of the original drug quantity remainingBlack, RCRA-rated hazardous waste container
Trace Chemotherapy Waste < 3% of the original drug quantity remaining (RCRA empty)Yellow chemotherapy waste container ("Incinerate Only")

Table 1: Waste Categorization for this compound.[5][6]

Step-by-Step Disposal Procedures

The primary and recommended disposal method for both bulk and trace this compound waste is incineration at a licensed hazardous waste facility.[3][7][8]

1. Disposal of Bulk this compound Waste

This category includes unused or expired drugs, solutions with more than a trace amount, and materials from spill cleanups.[5][6]

  • Containment: Carefully place all bulk waste into a designated black, RCRA-rated hazardous waste container.[6]

  • Labeling: Securely label the container with "Hazardous Waste," the chemical name "this compound," and clear hazard warnings (e.g., "Cytotoxic," "Potentially Explosive," "Toxic").

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for collection by a licensed hazardous waste disposal service for high-temperature incineration.

2. Disposal of Trace this compound Waste

This category includes "RCRA empty" containers, such as vials and syringes, as well as contaminated PPE like gloves and gowns (provided they are not heavily contaminated from a spill).[9][6]

  • Soft Goods: Place items like gloves, gowns, and wipes into a designated yellow chemotherapy waste container or a tear-resistant plastic bag labeled "Trace Chemotherapy Waste" and "Incinerate Only."[8][10]

  • Sharps: Dispose of all contaminated needles, syringes, and other sharps directly into a yellow, puncture-resistant sharps container specifically labeled "Chemo Sharps" or "Trace Chemotherapy Waste."[9][10] Do not recap, bend, or break needles.

  • Collection: These yellow containers should be collected for incineration by a certified medical or hazardous waste vendor.[8]

3. Spill Management Protocol

In the event of a spill, immediate and correct action is required to minimize exposure and contamination.

  • Evacuate and Secure: Immediately alert others and evacuate the affected area. Restrict access.

  • Don PPE: Wear a full set of appropriate PPE, which may include respiratory protection for larger spills.[7]

  • Contain and Absorb: Cover the spill with an absorbent material, working from the outside in.

  • Collect Waste: Carefully collect all contaminated absorbent materials and any broken glass into the black RCRA-rated hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as bulk hazardous waste.[3]

  • Report: Report the incident according to your institution's safety protocols.

Experimental Protocols for Chemical Deactivation

While incineration is the standard for disposal, chemical deactivation may be considered as a preliminary step under specific, controlled circumstances, though it is not a replacement for proper final disposal.

Note: No validated, universal deactivation protocol for "this compound" exists. The development of such a protocol would be considered a formal research experiment requiring a thorough risk assessment. The following is a general principle, not a validated procedure.

Principle of Diazoketone Quenching: Diazoketones can be quenched by reacting them with a proton source, such as a non-oxidizing acid (e.g., acetic acid), in a suitable solvent. This reaction typically evolves nitrogen gas and should be performed cautiously in a fume hood with appropriate temperature control to manage the rate of reaction and gas evolution.[11][12] The resulting product would still be considered hazardous waste due to the methotrexate moiety and must be disposed of as bulk hazardous waste.

Disposal Workflow Diagram

G cluster_start Start: this compound Waste Generated cluster_classification Waste Classification cluster_disposal Disposal Path cluster_end Final Disposition start Identify Waste Type is_spill Spill Material? start->is_spill is_sharp Is it a Sharp? is_spill->is_sharp No black_bin Dispose in Black RCRA Hazardous Waste Bin is_spill->black_bin Yes is_bulk > 3% Residual Drug? is_sharp->is_bulk No yellow_sharps Dispose in Yellow 'Chemo Sharps' Bin is_sharp->yellow_sharps Yes is_bulk->black_bin Yes yellow_bin Dispose in Yellow Trace Chemo Waste Bin is_bulk->yellow_bin No incinerate Arrange for Professional Incineration black_bin->incinerate yellow_sharps->incinerate yellow_bin->incinerate

Figure 1: Decision workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diazoketone methotrexate
Reactant of Route 2
Reactant of Route 2
Diazoketone methotrexate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.